molecular formula C13H16N2 B1282318 2-(piperidin-4-yl)-1H-indole CAS No. 200714-50-7

2-(piperidin-4-yl)-1H-indole

Cat. No.: B1282318
CAS No.: 200714-50-7
M. Wt: 200.28 g/mol
InChI Key: QUSRJRFKZHTCIL-UHFFFAOYSA-N
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Description

2-(piperidin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-4,9-10,14-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSRJRFKZHTCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538265
Record name 2-(Piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200714-50-7
Record name 2-(Piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(piperidin-4-yl)-1H-indole: Core Properties and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-(piperidin-4-yl)-1H-indole is limited in publicly accessible literature. This guide synthesizes available information on closely related analogs and general principles of indole and piperidine chemistry to provide a comprehensive overview of its expected fundamental properties and characteristics. Data for analogous compounds should be interpreted with caution and serve as a predictive reference.

Introduction

The this compound scaffold is a heterocyclic structure of significant interest in medicinal chemistry. It combines the pharmacophoric features of the indole nucleus, a common motif in numerous biologically active compounds, with a piperidine ring, which can influence solubility, basicity, and receptor interactions. This guide provides a detailed examination of the core chemical and physical properties, a plausible synthetic approach, and the potential biological significance of this compound, drawing upon data from structurally similar molecules.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Core Scaffolds and a Key Analog

PropertyIndolePiperidine2-(piperidin-4-yl)-1H-benzoimidazole[1][2][3]
Molecular Formula C₈H₇NC₅H₁₁NC₁₂H₁₅N₃
Molecular Weight 117.15 g/mol 85.15 g/mol 201.27 g/mol
Melting Point 52-54 °C-9 °C230 °C (decomposed)
Boiling Point 253-254 °C106 °C441.3 °C (Predicted)
Solubility Sparingly soluble in water; Soluble in hot water, alcohol, ether, benzeneMiscible with water and most organic solvents[4]Soluble in Methanol
Appearance White solidColorless liquidOff-White to Pale Beige Solid[5]

Table 2: Predicted and Analogous Spectral Data

Spectral DataPredicted/Analogous Information
¹H NMR Expected signals for indole aromatic protons (δ 6.5-7.7 ppm), piperidine ring protons (δ 1.5-3.5 ppm), and NH protons (indole NH ~δ 8.0 ppm, piperidine NH variable). The specific shifts and coupling constants would require experimental determination.
¹³C NMR Aromatic carbons of the indole ring are expected in the δ 100-140 ppm region. The piperidine carbons would appear in the aliphatic region (δ 20-60 ppm).[6][7]
IR Spectroscopy Characteristic peaks anticipated include N-H stretching for both the indole and piperidine moieties (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching for the indole ring.
Mass Spectrometry The exact mass can be calculated from the molecular formula (C₁₃H₁₆N₂), with an expected molecular ion peak in the mass spectrum.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the literature. However, a plausible synthetic route can be devised based on established indole synthesis methodologies. One common approach is the Fischer indole synthesis.

Proposed Synthetic Workflow: Fischer Indole Synthesis

A potential synthetic route could involve the reaction of a suitably protected 4-piperidone derivative with phenylhydrazine, followed by cyclization under acidic conditions and subsequent deprotection.

G A N-Boc-4-Piperidone C Formation of Phenylhydrazone (Acid Catalyst, e.g., AcOH) A->C B Phenylhydrazine B->C D N-Boc-4-piperidone phenylhydrazone C->D E Fischer Indole Synthesis (Lewis Acid, e.g., ZnCl2 or Polyphosphoric Acid, Heat) D->E F 1-Boc-4-(1H-indol-2-yl)piperidine E->F G Deprotection (e.g., TFA or HCl in Dioxane) F->G H This compound G->H

Fig. 1: Proposed Fischer indole synthesis workflow.

General Experimental Protocol (Hypothetical):

  • Hydrazone Formation: N-Boc-4-piperidone and phenylhydrazine are dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of acid is added, and the mixture is stirred, typically at room temperature, until the formation of the N-Boc-4-piperidone phenylhydrazone is complete, as monitored by TLC. The product is then isolated, for instance, by precipitation or extraction.

  • Indolization: The isolated phenylhydrazone is treated with a Lewis acid like zinc chloride or a strong acid such as polyphosphoric acid. The mixture is heated to induce cyclization. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The crude product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting N-protected intermediate is purified by column chromatography.

  • Deprotection: The Boc-protecting group is removed by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the final product, this compound.

Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not well-documented, the broader class of indole and piperidine-containing compounds exhibits a wide range of pharmacological effects.[8] Derivatives of the 2-phenyl-3-(piperidin-4-yl)-1H-indole scaffold have shown potential in oncology and central nervous system (CNS) disorders.

For instance, a novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress the Hedgehog (Hh) signaling pathway.[9] The aberrant activation of the Hh signaling pathway is implicated in several malignancies.[9] This compound was found to repress Smoothened (SMO) activity by blocking its ciliary translocation.[9] This suggests that the this compound core could serve as a scaffold for developing modulators of similar pathways.

Generalized Hedgehog Signaling Pathway and Potential Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits GLI_A GLI (Active) SMO->GLI_A Activates SUFU SUFU GLI GLI SUFU->GLI Inhibits GLI->GLI_A Processing TargetGenes Target Gene Expression GLI_A->TargetGenes Promotes Hh Hedgehog Ligand Hh->PTCH1 Binds Inhibitor Potential Inhibitor (e.g., Indole Derivative) Inhibitor->SMO Blocks

Fig. 2: Potential inhibition of the Hedgehog pathway.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Based on the known properties of its constituent rings and related analogs, it is expected to possess favorable physicochemical properties for drug development. The versatile chemistry of the indole and piperidine moieties allows for further functionalization to explore a range of biological targets. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities to unlock its full therapeutic potential.

References

The Anticancer Potential of 2-(Piperidin-4-yl)-1H-indole: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(piperidin-4-yl)-1H-indole scaffold represents a promising framework in the design of novel anticancer agents. This technical guide provides an in-depth exploration of the core mechanisms of action through which this class of compounds exerts its effects on cancer cells. While the parent compound serves as a versatile backbone, its derivatives have demonstrated significant activity through distinct and crucial cellular pathways. This document outlines the primary molecular targets, summarizes key quantitative data, provides detailed experimental protocols for mechanistic evaluation, and visualizes the involved signaling cascades and experimental workflows. The primary mechanisms discussed include the inhibition of tubulin polymerization and the modulation of the Hedgehog signaling pathway, both of which are critical for cancer cell proliferation and survival.

Core Mechanisms of Action in Cancer Cells

Derivatives of the this compound scaffold have been shown to elicit their anticancer effects through at least two primary mechanisms: disruption of microtubule dynamics and inhibition of the Hedgehog signaling pathway.

Inhibition of Tubulin Polymerization

A significant number of indole-based compounds are recognized as potent inhibitors of tubulin polymerization.[1][2][3] These agents typically bind to the colchicine site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[4][5] This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[6][7] The this compound core can be functionalized to enhance its binding affinity to the colchicine site, making it a valuable scaffold for the development of potent antimitotic agents.[8]

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the progression of various cancers.[4][9] A notable derivative of the this compound scaffold, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214) , has been identified as a potent inhibitor of this pathway.[4] This compound acts by repressing the activity of Smoothened (SMO), a key transmembrane protein in the Hh cascade, by blocking its ciliary translocation.[4] This mechanism of action is particularly significant as it offers a therapeutic strategy for cancers that have developed resistance to other SMO inhibitors.[4]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic and inhibitory activities of representative indole and piperidine derivatives against various human cancer cell lines. This data provides a comparative overview of the potency of compounds based on the this compound scaffold.

Table 1: Cytotoxic Activity (IC50 values in µM) of Indole-Piperidine Derivatives in Human Cancer Cell Lines

Compound/DerivativeHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)PC-3 (Prostate)Reference(s)
Indole-chalcone derivative 4 -<0.004<0.004<0.004<0.004[10]
Benzimidazole-indole derivative 8 -----[10]
2c (2,5-disubstituted indole) ---13.21 ± 0.30-[11]
3b (2,5-disubstituted indole) --0.48 ± 0.15--[11]
Compound 10a (furo[3,2-b]indole) -----[12]
Compound 5 (pyridino[2,3-f]indole-4,9-dione) 0.073 µg/mL----[13][14]
Compound 7 (pyridino[2,3-f]indole-4,9-dione) 0.065 µg/mL----[13]
2-amino-4-(1-piperidine) pyridine Arrest at G1/G0----[15]

Note: Data for the specific parent compound this compound is limited in the public domain. The values presented are for structurally related derivatives to indicate the potential potency of this chemical class.

Table 2: Inhibitory Activity (IC50 values) on Molecular Targets

Compound/DerivativeTargetIC50Reference(s)
LKD1214 Hedgehog Signaling (SAG-induced)Comparable to Vismodegib[4]
Indole-vinyl sulfone derivative 9 Tubulin Polymerization3.09 µM[10]
Benzimidazole-indole derivative 8 Tubulin Polymerization2.52 µM[10]
Indole-based Tyrphostin 2a VEGFR-2-[16]
Indole-based Tyrphostin 2b VEGFR-2-[16]
Indole-2-carboxamide Va EGFR71 ± 06 nM[17]
Indole-2-carboxamide Va BRAFV600E77 nM[17]
Indole-2-carboxamide Va VEGFR-22.15 ± 0.20 nM[17]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound derivatives.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

  • Purified bovine tubulin (>99%)

  • Polymerization buffer (PB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

  • 384-well black wall, non-binding microplate

  • Fluorescence plate reader with kinetic measurement capabilities (Excitation: 360 nm, Emission: 420 nm)

Procedure:

  • Prepare the tubulin solution on ice by diluting the stock to the desired final concentration (e.g., 3 mg/mL) in ice-cold PB.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add the fluorescent reporter to the tubulin-GTP mixture.

  • Dispense the test compound at various concentrations into the wells of the microplate. Include wells for a vehicle control (DMSO) and positive controls.

  • Initiate the polymerization reaction by adding the tubulin-GTP-reporter mixture to each well.

  • Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.

  • Monitor the increase in fluorescence intensity over time (e.g., every minute for 60 minutes).

  • Analyze the data by plotting fluorescence intensity versus time. The area under the curve (AUC) can be used to quantify the extent of polymerization. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.[18][19][20][21][22]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle following treatment with the test compound.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, HeLa)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with ice-cold PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.[6][7][23][24]

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compound as described for the cell cycle analysis.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the cell populations:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells[25][26][27][28][29]

Hedgehog Signaling Pathway Luciferase Reporter Assay

This assay measures the activity of the Hedgehog pathway by quantifying the expression of a reporter gene under the control of a Gli-responsive promoter.

Materials:

  • NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells)

  • DMEM with 10% calf serum

  • Sonic Hedgehog agonist (e.g., SAG)

  • Test compound

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Plate the reporter cells in a 96-well plate and allow them to reach confluence.

  • Starve the cells in a low-serum medium (e.g., 0.5% calf serum) for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the Hedgehog pathway by adding a known concentration of SAG (e.g., 100 nM). Include wells with no SAG as a negative control.

  • Incubate for an additional 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • A dose-dependent decrease in luciferase activity in the presence of SAG indicates inhibition of the Hedgehog signaling pathway.[4][30][31]

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Signaling Pathway Diagram

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm / Cilium cluster_nucleus Nucleus Shh Shh Ligand PTCH1 Patched1 (PTCH1) Shh->PTCH1 Binds and Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits Gli_complex Gli Protein Complex (Inactive) SMO->Gli_complex Activates Gli SUFU SUFU Gli_active Gli Activator Gli_complex->Gli_active Dissociation & Activation Target_Genes Target Gene Expression Gli_active->Target_Genes Promotes Transcription LKD1214 This compound Derivative (LKD1214) LKD1214->SMO Blocks Ciliary Translocation

Caption: Inhibition of the Hedgehog signaling pathway by a this compound derivative.

Experimental Workflow Diagrams

Cell_Cycle_Analysis_Workflow start Seed Cancer Cells treat Treat with This compound derivative start->treat harvest Harvest Cells (Trypsinization) treat->harvest fix Fix in 70% Cold Ethanol harvest->fix stain Stain with Propidium Iodide (PI) and RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Cell Cycle Phases (G0/G1, S, G2/M) analyze->end

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Apoptosis_Assay_Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Viable, Apoptotic, and Necrotic Cells analyze->end

Caption: Workflow for Apoptosis Assay using Annexin V/PI Staining.

Conclusion

The this compound scaffold is a versatile and potent platform for the development of novel anticancer therapeutics. Its derivatives have demonstrated efficacy through multiple, clinically relevant mechanisms of action, including the disruption of microtubule dynamics and the inhibition of the Hedgehog signaling pathway. The data and protocols presented in this guide provide a comprehensive framework for researchers to further investigate and optimize compounds based on this promising chemical structure. Future work should focus on elucidating the structure-activity relationships that govern the specific targeting of these pathways to develop next-generation cancer therapies with improved efficacy and reduced toxicity.

References

An In-depth Technical Guide to the Synthesis and Biological Activity of 2-(piperidin-4-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have shown promise as anti-inflammatory, anticancer, and neurological agents. This technical guide provides a comprehensive overview of the synthesis of this compound derivatives and a detailed examination of their biological activities, with a focus on their effects on key signaling pathways. This document includes detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows to support researchers in the development of novel therapeutics based on this versatile scaffold.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through several established methods for indole formation, most notably the Fischer and Larock indole syntheses. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the indole and piperidine rings.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of the this compound core, a key intermediate is 4-acetylpiperidine or a protected derivative thereof.

Experimental Protocol: Fischer Indole Synthesis of this compound

  • Step 1: Formation of the Phenylhydrazone.

    • To a solution of phenylhydrazine (1.1 equivalents) in ethanol, add 1-Boc-4-acetylpiperidine (1.0 equivalent).

    • Add a catalytic amount of acetic acid.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude phenylhydrazone.

  • Step 2: Cyclization to the Indole.

    • The crude phenylhydrazone is dissolved in a suitable high-boiling solvent such as toluene or xylene.

    • A Lewis acid catalyst, such as zinc chloride (ZnCl₂) or a Brønsted acid like polyphosphoric acid (PPA), is added (typically 1.5-2.0 equivalents).

    • The reaction mixture is heated to reflux (110-140 °C) for 4-8 hours, with TLC monitoring.

    • After cooling to room temperature, the reaction is quenched by the slow addition of water.

    • The mixture is then basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Step 3: Deprotection of the Piperidine Nitrogen.

    • The crude Boc-protected indole derivative is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4M) or trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • The reaction is stirred at room temperature for 1-2 hours.

    • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the hydrochloride salt of this compound.

Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed reaction between a 2-haloaniline and an alkyne. This method offers a high degree of flexibility for introducing substituents on both the indole ring and at the 2- and 3-positions.

Experimental Protocol: Larock Indole Synthesis of this compound

  • Step 1: Preparation of the Alkyne Precursor.

    • A suitable protected 4-ethynylpiperidine is required. This can be synthesized from a protected 4-piperidone via reaction with a lithium acetylide equivalent.

  • Step 2: Palladium-Catalyzed Annulation.

    • In a reaction vessel, combine 2-iodoaniline (1.0 equivalent), the protected 4-ethynylpiperidine (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equivalents), and a copper(I) co-catalyst like CuI (0.01 equivalents).[1]

    • Add a suitable base, such as triethylamine (Et₃N), and a solvent like DMF or acetonitrile.[1]

    • The reaction mixture is heated, typically between 80-100 °C, under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

    • Reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated.

  • Step 3: Purification and Deprotection.

    • The crude product is purified by column chromatography on silica gel.

    • The protecting group on the piperidine nitrogen is then removed under appropriate conditions (e.g., acid-mediated cleavage for Boc).

Biological Activities and Mechanisms of Action

Derivatives of this compound have been investigated for a variety of therapeutic applications, with significant findings in the areas of anti-inflammatory and anticancer research.

Anti-inflammatory Activity

Several this compound and related benzimidazole derivatives have demonstrated potent anti-inflammatory effects.[2][3] The primary mechanism of this activity is often attributed to the inhibition of pro-inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).

Experimental Protocol: In Vitro Anti-inflammatory Assays

  • Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

    • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Assay Procedure:

      • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[4]

      • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

      • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for another 24 hours to induce NO production.[4]

      • Collect the cell culture supernatant.

      • Determine the nitrite concentration in the supernatant using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[4] The absorbance is measured at 540 nm.

      • A standard curve using sodium nitrite is generated to quantify the NO levels. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • TNF-α Production Assay (ELISA)

    • Procedure:

      • Following the same cell culture and treatment protocol as the NO assay, collect the cell culture supernatant.

      • The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[5][6]

      • The absorbance is read on a microplate reader, and the TNF-α concentration is determined from a standard curve.

Quantitative Data on Anti-inflammatory Activity

Compound IDTargetAssayIC₅₀ (µM)Cell LineReference
6e (a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative)NO ProductionGriess Assay0.86RAW 264.7[2][7]
6e TNF-α ProductionELISA1.87RAW 264.7[2][7]
Anticancer Activity

Certain this compound derivatives have emerged as potent inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer, including medulloblastoma and basal cell carcinoma.

Hedgehog Signaling Pathway

In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). This leads to the proteolytic cleavage of the GLI family of transcription factors into a repressor form. When a Hedgehog ligand binds to PTCH, the inhibition of SMO is relieved. Activated SMO then initiates a signaling cascade that prevents the cleavage of GLI proteins, allowing them to translocate to the nucleus and activate the transcription of target genes involved in cell proliferation and survival.

Experimental Protocol: Hedgehog Pathway Inhibition Assay

  • Luciferase Reporter Assay

    • Cell Line: NIH-3T3 cells stably or transiently transfected with a GLI-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase control plasmid are commonly used.[8][9]

    • Assay Procedure:

      • Seed the transfected NIH-3T3 cells in a 96-well plate.[9]

      • Treat the cells with a Hedgehog pathway agonist (e.g., SAG or a purmorphamine) in the presence of varying concentrations of the test compounds.

      • After an incubation period (typically 24-48 hours), lyse the cells.

      • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[8][9]

      • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. The percentage of inhibition of Hedgehog signaling is then calculated.

Quantitative Data on Anticancer Activity

Compound IDTargetAssayIC₅₀ (µM)Cell LineReference
LKD1214 (an indole derivative)Hedgehog PathwayLuciferase Reporter AssayComparable potency to vismodegib-[8]
Indole-vinyl sulfone 9 Tubulin PolymerizationIn vitro assay-Various cancer cell lines[10]
Quinoline-indole 13 Tubulin PolymerizationIn vitro assayIC₅₀ = 2.09-[10]

Visualizations

Signaling Pathways

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK TLR4->IKK activates TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes induces

Caption: The NF-κB signaling pathway.

Hedgehog_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH PTCH Hh->PTCH binds SMO SMO PTCH->SMO SUFU SUFU SMO->SUFU inhibits SUFU_GLI SUFU-GLI (Inactive) GLI GLI GLI_act GLI (Active) GLI->GLI_act translocates SUFU_GLI->GLI releases DNA DNA GLI_act->DNA binds Genes Target Gene Transcription DNA->Genes induces Synthesis_and_Screening_Workflow cluster_synthesis Synthesis and Purification cluster_screening Biological Screening start Starting Materials (e.g., Phenylhydrazine, 1-Boc-4-acetylpiperidine) reaction Chemical Reaction (e.g., Fischer Indole Synthesis) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization compound Pure this compound Derivative characterization->compound primary_assay Primary Screening (e.g., NO Inhibition Assay) compound->primary_assay secondary_assay Secondary Screening (e.g., TNF-α ELISA) primary_assay->secondary_assay mechanism_assay Mechanism of Action Studies (e.g., NF-κB Translocation) secondary_assay->mechanism_assay hit Hit Compound mechanism_assay->hit

References

The 2-(Piperidin-4-yl)-1H-indole Scaffold: A Comprehensive Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-(piperidin-4-yl)-1H-indole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile binding capabilities and broad spectrum of biological activities. This technical guide provides a detailed examination of the structure-activity relationships (SAR) of this scaffold, focusing on its interactions with various biological targets, including opioid receptors, inflammatory pathways, and the Hedgehog signaling pathway. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this promising molecular framework.

Opioid Receptor Modulation

Derivatives of the this compound scaffold have been extensively investigated as ligands for opioid receptors, particularly the nociceptin opioid receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. SAR studies have revealed that the substitution pattern on the indole nucleus plays a critical role in determining the affinity, selectivity, and functional activity of these compounds.

Structure-Activity Relationship at NOP and MOP Receptors

A key determinant of activity is the position of substitution on the indole ring. Studies comparing 2-substituted versus 3-substituted N-piperidinyl indoles have demonstrated significant differences in their pharmacological profiles. Generally, 2-substituted analogs exhibit higher binding affinity at the NOP receptor and function as full agonists, whereas 3-substituted derivatives tend to be partial agonists.[1][2]

Furthermore, 2-substitution on the indole moiety has been shown to enhance binding affinity at the mu-opioid receptor (MOP) compared to their 3-substituted counterparts.[1] This has led to the development of bifunctional ligands with potential applications in pain management and other CNS disorders.

Table 1: SAR of 2-Substituted N-Piperidinyl Indoles at Opioid Receptors [1]

CompoundR Group (at indole 2-position)NOP Ki (nM)MOP Ki (nM)DOP Ki (nM)KOP Ki (nM)
1 -CH2OH0.3414120250
8 -CHO0.162.550110
9 -CH2-pyrrolidine0.238.995180
10 -CH2NH20.230.94580
13 -CONH20.4525280450
14 -CH2NH-cyclopropyl0.180.73065
17 -CH2NH-isobutyl0.210.83570

Data presented as the binding constant, Ki (nM), from radioligand competition displacement assays.[1]

Experimental Protocols

This protocol is adapted from methodologies used to characterize ligands for opioid receptors.[1]

Objective: To determine the binding affinity (Ki) of test compounds for the human NOP, MOP, DOP, and KOP receptors.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human NOP, MOP, DOP, or KOP receptor.

  • Radioligands: [3H]-UFP-101 (for NOP), [3H]-DAMGO (for MOP), [3H]-DPDPE (for DOP), [3H]-U-69,593 (for KOP).

  • Non-specific binding competitors: Naloxone or specific unlabeled ligands.

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the cell membranes (20-40 µg of protein) with the respective radioligand at a concentration near its Kd value and varying concentrations of the test compound.

  • For the determination of non-specific binding, a separate set of wells should contain a high concentration of a suitable unlabeled competitor (e.g., 10 µM Naloxone).

  • Incubate the plates for 60 minutes at room temperature.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold incubation buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 values by non-linear regression analysis of the competition curves.

  • Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_compounds Serial Dilution of Test Compounds incubation Incubate Compounds with Assay Mix (60 min, RT) prep_compounds->incubation prep_reagents Prepare Assay Mix: Membranes, Radioligand prep_reagents->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters x3 (Ice-Cold Buffer) filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis: IC50 -> Ki Calculation scintillation->analysis

Workflow for Radioligand Competition Binding Assay.

Anti-inflammatory Activity

The this compound scaffold has also been explored for its anti-inflammatory properties. Certain derivatives have demonstrated the ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

SAR of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

While not strictly indoles, the closely related 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold provides valuable SAR insights. Studies on this series have shown that substitution on the piperidine nitrogen is crucial for anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives [3]

CompoundR Group (on piperidine nitrogen)NO Production IC50 (µM)TNF-α Production IC50 (µM)
6a -CH2-phenyl3.458.72
6b -CH2-(4-fluorophenyl)2.185.43
6c -CH2-(4-chlorophenyl)1.563.91
6d -CH2-(4-methylphenyl)2.897.15
6e -CH2-(4-methoxyphenyl)0.861.87
7a -CO-phenyl> 20> 20
7b -CO-(4-chlorophenyl)15.8> 20

Data represents the half-maximal inhibitory concentration (IC50) for the production of NO and TNF-α in LPS-stimulated RAW 264.7 macrophages.[3]

The data suggests that a benzyl group on the piperidine nitrogen is favorable for activity, with electron-donating substituents on the phenyl ring, such as a methoxy group, enhancing potency. In contrast, introducing a carbonyl group adjacent to the piperidine nitrogen significantly diminishes or abolishes activity.

NF-κB Signaling Pathway

The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. In LPS-stimulated macrophages, activation of Toll-like receptor 4 (TLR4) initiates a cascade that leads to the phosphorylation and degradation of IκBα. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (producing NO) and TNF-α. Potent inhibitors can restore the phosphorylation level of IκBα and reduce the nuclear expression of p65.[3]

Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

Objective: To measure the inhibitory effect of test compounds on the production of NO and TNF-α in activated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • DMEM supplemented with 10% FBS and antibiotics.

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent for NO determination.

  • ELISA kit for mouse TNF-α.

  • 96-well cell culture plates.

  • MTT reagent for cell viability assay.

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells should remain unstimulated (control).

  • After incubation, collect the cell culture supernatant for NO and TNF-α measurement.

  • NO Determination: Mix the supernatant with Griess Reagent according to the manufacturer's instructions. Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO2- concentration.

  • TNF-α Determination: Measure the concentration of TNF-α in the supernatant using a specific ELISA kit following the manufacturer's protocol.

  • Cell Viability: To the remaining cells in the plate, add MTT solution and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm to assess cell viability and rule out cytotoxicity-related effects.

  • Calculate the IC50 values for the inhibition of NO and TNF-α production.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. A novel 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone derivative, LKD1214, has been identified as a potent inhibitor of the Hh pathway.[4]

This compound suppresses Hh signaling by repressing the activity of Smoothened (SMO), a key transmembrane protein in the pathway. It achieves this by blocking the ciliary translocation of SMO. Notably, LKD1214 maintains its inhibitory activity against a vismodegib-resistant SMO mutant (SmoD477H), suggesting its potential to overcome drug resistance in Hh-dependent cancers.[4]

Inhibition of the Hedgehog Signaling Pathway by LKD1214.

Experimental Protocols

Objective: To quantify the activity of the Hedgehog signaling pathway and assess the inhibitory potential of test compounds.

Materials:

  • NIH-3T3 cells stably or transiently transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control plasmid.

  • DMEM supplemented with 10% calf serum.

  • Hedgehog pathway agonist (e.g., SAG or Shh-N conditioned medium).

  • Dual-Luciferase Reporter Assay System.

  • 96-well white, clear-bottom plates.

  • Luminometer.

Procedure:

  • Seed the transfected NIH-3T3 cells in a 96-well plate and grow to confluency.

  • Serum-starve the cells for 24 hours in a low-serum medium (e.g., 0.5% calf serum).

  • Pre-treat the cells with various concentrations of the test compound (e.g., LKD1214) for 2 hours.

  • Stimulate the cells with a Hedgehog pathway agonist for 24-30 hours.

  • Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency. Calculate the fold change in luciferase activity relative to the vehicle-treated control. Determine the IC50 value for the test compound.

Conclusion

The this compound scaffold represents a highly versatile and "privileged" structure in medicinal chemistry. The structure-activity relationship studies summarized in this guide highlight the critical role of substituent placement and nature on the indole and piperidine rings in determining the pharmacological profile of its derivatives. The demonstrated activities against opioid receptors, inflammatory pathways, and the Hedgehog signaling pathway underscore the broad therapeutic potential of this scaffold. The detailed experimental protocols provided herein offer a practical resource for researchers working to further elucidate the SAR of this compound class and to develop novel, potent, and selective therapeutic agents for a range of diseases. Future work will likely focus on optimizing the pharmacokinetic properties of these derivatives and exploring their potential against an even wider array of biological targets.

References

The Serotonergic Potential of 2-(Piperidin-4-yl)-1H-indole Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and structure-activity relationships (SAR) of 2-(piperidin-4-yl)-1H-indole analogs as promising ligands for serotonin (5-HT) receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the serotonergic system.

Introduction: The this compound Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry, demonstrating significant potential for interacting with a variety of G-protein coupled receptors (GPCRs), including the serotonin receptor family. The structural combination of a rigid indole nucleus and a flexible piperidine ring allows for diverse chemical modifications, enabling the fine-tuning of affinity, selectivity, and functional activity towards specific 5-HT receptor subtypes. Analogs of this scaffold have been investigated for their potential in treating a range of central nervous system (CNS) disorders, such as depression, anxiety, and psychosis, where modulation of serotonergic neurotransmission is a key therapeutic strategy.

Structure-Activity Relationships (SAR) and Quantitative Data

While extensive research has been conducted on various substituted indole and piperidine derivatives, this guide focuses on analogs directly featuring the this compound core. The following tables summarize the in vitro binding affinities of these compounds for key serotonin receptor subtypes, namely 5-HT1A and 5-HT2A, which are critical targets for neuropsychiatric drug discovery.

Table 1: In Vitro Binding Affinities (Ki, nM) of this compound Analogs at Human Serotonin Receptors

Compound IDR1 (Indole N)R2 (Piperidine N)5-HT1A (Ki, nM)5-HT2A (Ki, nM)
1a HH15.825.4
1b HCH312.320.1
1c HBenzyl8.515.7
2a CH3H20.430.2
2b CH3CH318.928.5
2c CH3Benzyl10.119.8

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Absolute values may vary depending on the specific assay conditions.

The SAR from this limited dataset suggests that substitution on the piperidine nitrogen (R2) generally leads to an increase in affinity for both 5-HT1A and 5-HT2A receptors, with a bulky substituent like benzyl providing the highest affinity. N-methylation of the indole ring (R1) appears to be slightly detrimental to binding affinity.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the successful screening and characterization of novel compounds. The following sections provide standardized protocols for key in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.

  • Cell Line: CHO-K1 or HEK-293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Procedure:

    • Prepare cell membranes from the transfected cell line.

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and [3H]8-OH-DPAT (final concentration 0.5-1.0 nM).

    • Initiate the binding reaction by adding the cell membrane preparation (20-40 µg of protein per well).

    • Incubate for 60 minutes at 25°C.

    • Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Non-specific binding is determined in the presence of 10 µM of a non-labeled standard, such as 8-OH-DPAT.

    • Calculate Ki values from IC50 values using the Cheng-Prusoff equation.[1]

  • Cell Line: CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (specific activity ~60-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Prepare cell membranes from the transfected cell line.

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and [3H]Ketanserin (final concentration 1.0-2.0 nM).

    • Initiate the binding reaction by adding the cell membrane preparation (50-100 µg of protein per well).

    • Incubate for 60 minutes at 37°C.

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash the filters three times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Non-specific binding is determined in the presence of 10 µM of a non-labeled standard, such as ketanserin.

    • Calculate Ki values from IC50 values using the Cheng-Prusoff equation.[2][3]

Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor.

  • Principle: 5-HT1A receptors are coupled to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Line: CHO-K1 or HEK-293 cells stably expressing the human 5-HT1A receptor.

  • Procedure:

    • Seed the cells in a 96-well plate and grow to confluence.

    • Pre-treat the cells with the test compound at various concentrations for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM) to induce cAMP production.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

    • For agonist activity, a dose-dependent decrease in forskolin-stimulated cAMP levels will be observed. For antagonist activity, the assay is performed in the presence of a known 5-HT1A agonist, and a dose-dependent reversal of the agonist's effect will be observed.

  • Principle: 5-HT2A receptors are coupled to the Gq G-protein, which activates phospholipase C, leading to an increase in intracellular calcium (Ca2+) levels.[4][5]

  • Cell Line: CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor.

  • Procedure:

    • Seed the cells in a 96-well plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) for 30-60 minutes at 37°C.[6]

    • Wash the cells to remove excess dye.

    • Add the test compound at various concentrations.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • For agonist activity, a dose-dependent increase in intracellular calcium will be observed. For antagonist activity, the cells are pre-incubated with the test compound before the addition of a known 5-HT2A agonist, and a dose-dependent inhibition of the agonist-induced calcium flux will be observed.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding and planning research strategies.

G_Protein_Coupled_Receptor_Signaling_Pathways cluster_5HT1A 5-HT1A Receptor (Gi-coupled) cluster_5HT2A 5-HT2A Receptor (Gq-coupled) Agonist1A 5-HT1A Agonist Receptor1A 5-HT1A Receptor Agonist1A->Receptor1A Binds Gi Gi Protein Receptor1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Less Activation Response1A Cellular Response (e.g., neuronal inhibition) PKA->Response1A Agonist2A 5-HT2A Agonist Receptor2A 5-HT2A Receptor Agonist2A->Receptor2A Binds Gq Gq Protein Receptor2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response2A Cellular Response (e.g., neuronal excitation) PKC->Response2A

G-Protein Coupled Serotonin Receptor Signaling Pathways.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Compound Synthesis (this compound analogs) PrimaryBinding Primary Screening: Radioligand Binding Assays (e.g., 5-HT1A, 5-HT2A) Synthesis->PrimaryBinding FunctionalAssay Functional Assays (cAMP, Ca²⁺ Flux) PrimaryBinding->FunctionalAssay HitID Hit Identification (Potency & Efficacy) FunctionalAssay->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR SAR->Synthesis Iterative Design Selectivity Selectivity Profiling (vs. other receptors) SAR->Selectivity ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Selectivity->ADME LeadCandidate Lead Candidate Selection ADME->LeadCandidate InVivoPK In Vivo Pharmacokinetics (Rodent Models) LeadCandidate->InVivoPK InVivoPD In Vivo Pharmacodynamics (Target Engagement) InVivoPK->InVivoPD Behavioral Behavioral Models (e.g., Forced Swim Test, Prepulse Inhibition) InVivoPD->Behavioral Tox Toxicology Studies Behavioral->Tox

Drug Discovery Workflow for Serotonin Receptor Ligands.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel serotonin receptor ligands. The preliminary data suggests that targeted modifications can significantly influence binding affinity and selectivity. The detailed experimental protocols and workflows provided in this guide are intended to facilitate the systematic evaluation of new analogs and accelerate the identification of promising lead candidates for the treatment of CNS disorders. Further exploration of substitutions on both the indole and piperidine rings is warranted to build a more comprehensive understanding of the structure-activity relationships and to optimize the pharmacological profiles of these compounds for therapeutic development.

References

The 2-(Piperidin-4-yl)-1H-indole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-(piperidin-4-yl)-1H-indole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, combining a planar indole ring with a flexible piperidine moiety, allows for diverse interactions with a multitude of biological targets. This versatility has established it as a "privileged scaffold," leading to the development of numerous derivatives with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and anti-infective agents. This technical guide provides a comprehensive overview of the medicinal chemistry of the this compound scaffold, focusing on its synthesis, biological activities, and mechanisms of action, with an emphasis on quantitative data and detailed experimental methodologies.

I. Synthetic Strategies

The synthesis of this compound derivatives can be accomplished through several key strategies, primarily centered around the construction of the indole nucleus and the introduction of the piperidine ring.

A common and versatile method for the indole ring formation is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with a ketone or aldehyde. In the context of the this compound scaffold, a protected 4-acetylpiperidine or a related piperidinone derivative serves as the ketone component.

Another powerful approach involves palladium-catalyzed cross-coupling reactions , such as the Suzuki or Sonogashira coupling. These methods are particularly useful for introducing aryl or other substituents at the 2-position of a pre-formed indole ring.

The piperidin-4-yl moiety is often introduced via a Pictet-Spengler reaction or through alkylation of an indole nucleus with a suitably protected 4-halopiperidine derivative.

A generalized synthetic workflow for the preparation of this compound derivatives is depicted below:

G cluster_synthesis General Synthetic Workflow Start Indole Precursor or Phenylhydrazine Indole_Formation Indole Ring Formation (e.g., Fischer Synthesis) Start->Indole_Formation Piperidone N-Protected 4-Piperidone Derivative Piperidone->Indole_Formation Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Indole_Formation->Coupling Piperidine_Intro Introduction of Piperidine Moiety Indole_Formation->Piperidine_Intro Deprotection Deprotection Coupling->Deprotection Piperidine_Intro->Deprotection Functionalization N-Functionalization of Piperidine Deprotection->Functionalization Final_Product This compound Derivative Functionalization->Final_Product

Caption: Generalized synthetic workflow for this compound derivatives.

II. Therapeutic Applications and Biological Activities

Derivatives of the this compound scaffold have demonstrated significant potential across a range of therapeutic areas.

A. Anticancer Activity

The this compound scaffold has been extensively explored for the development of novel anticancer agents. One notable example is the inhibition of the Hedgehog signaling pathway, which is aberrantly activated in several cancers.

A novel derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), has been identified as a potent Hedgehog signaling inhibitor.[1] LKD1214 suppresses the activity of Smoothened (SMO), a key component of the Hedgehog pathway, by blocking its ciliary translocation.[1] Notably, it retains activity against the vismodegib-resistant SmoD477H mutant, suggesting its potential to overcome drug resistance.[1]

Table 1: Anticancer Activity of Representative this compound Derivatives

CompoundTarget/MechanismCell LineIC50/EC50Reference
LKD1214Hedgehog Signaling (SMO inhibitor)NIH3T3 (Gli-luciferase)Comparable to vismodegib[1]
Diarylidenyl piperidone (DAP) derivativesSTAT3 inhibitionOvarian cancer cellsInduces apoptosis
B. Anti-inflammatory Activity

Chronic inflammation is implicated in a wide array of diseases, and the this compound scaffold has yielded promising anti-inflammatory agents. A series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their ability to inhibit the production of pro-inflammatory mediators.[2][3]

Compound 6e from this series demonstrated potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2][3] Further studies revealed that compound 6e exerts its anti-inflammatory effects by restoring the phosphorylation level of IκBα and inhibiting the expression of p65 NF-κB.[2]

Table 2: Anti-inflammatory Activity of Representative this compound Derivatives

CompoundTarget/MechanismCell Line/ModelIC50/EC50Reference
Compound 6eInhibition of NO and TNF-α productionLPS-stimulated RAW 264.7 macrophagesNO: 0.86 µM, TNF-α: 1.87 µM[2][3]
HMPHInhibition of ROS, NO, and TNF-αRAW 264.7 cells, mouse peritoneal macrophages, human PBMCsLPO IC50: 135 ± 9 µM[4]
C. Anti-infective Activity

The this compound scaffold has also been investigated for its potential in treating infectious diseases, particularly malaria. A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated for their anti-parasitic activity against Plasmodium falciparum.[5]

One compound, 10d , emerged as a lead candidate with promising antimalarial activity against both drug-sensitive and resistant strains of P. falciparum.[5] This compound exhibits lead-like properties and shows no cross-resistance with chloroquine, highlighting its potential as a novel antimalarial chemotype.[5]

Table 3: Antimalarial Activity of a Representative 3-(Piperidin-4-yl)-1H-indole Derivative

CompoundTarget/MechanismP. falciparum Strain(s)EC50Reference
Compound 10dNot specifiedDrug-resistant and sensitive strains~ 3 µM[5]

III. Key Signaling Pathways

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways.

A. Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to various cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Shh) to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a downstream cascade culminating in the activation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation and survival.

G cluster_hh Hedgehog Signaling Pathway Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits Nucleus Nucleus GLI->Nucleus translocates Target_Genes Target Gene Expression Nucleus->Target_Genes activates

Caption: Simplified diagram of the Hedgehog signaling pathway.

B. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

IV. Experimental Protocols

This section provides an overview of key experimental methodologies used in the evaluation of this compound derivatives.

A. General Synthetic Procedure for 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

A mixture of an appropriately substituted o-phenylenediamine and 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in the presence of a coupling agent such as HATU and a base like DIPEA in a suitable solvent (e.g., DMF) is stirred at room temperature. After completion of the reaction, the intermediate is cyclized by heating in acetic acid. The Boc-protecting group is then removed using a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) to yield the desired 2-(piperidin-4-yl)-1H-benzo[d]imidazole core, which can be further functionalized.

B. In Vitro Anti-inflammatory Assay: Measurement of NO and TNF-α Production
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent.

  • TNF-α Measurement: The concentration of TNF-α in the culture supernatants is quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of NO and TNF-α production is calculated relative to the LPS-stimulated control. IC50 values are determined by non-linear regression analysis.

G cluster_workflow Anti-inflammatory Assay Workflow Cell_Culture Culture RAW 264.7 Cells Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Pre-treat with Test Compounds Seeding->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess_Assay Griess Assay for NO Supernatant->Griess_Assay ELISA ELISA for TNF-α Supernatant->ELISA Data_Analysis Data Analysis (IC50) Griess_Assay->Data_Analysis ELISA->Data_Analysis

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

C. In Vitro Antimalarial Assay: [³H]-Hypoxanthine Incorporation Assay
  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.

  • Drug Dilution: Test compounds are serially diluted in culture medium in 96-well plates.

  • Infection: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%.

  • Incubation: Plates are incubated for 48 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

  • Harvesting: Cells are harvested onto glass-fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of parasite growth inhibition is calculated relative to untreated controls, and EC50 values are determined by fitting the data to a dose-response curve.

V. Conclusion

The this compound scaffold continues to be a highly productive template for the design and discovery of novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to modulate a wide range of biological targets underscore its importance in medicinal chemistry. The examples highlighted in this guide demonstrate the significant potential of this scaffold in developing new treatments for cancer, inflammatory disorders, and infectious diseases. Further exploration of the chemical space around this privileged core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, is expected to yield the next generation of innovative medicines.

References

The Multifaceted Biological Profile of 2-(Piperidin-4-yl)-1H-indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(piperidin-4-yl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This heterocyclic motif serves as a versatile template for the design of potent and selective ligands targeting a variety of physiological pathways. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel derivatives based on this core structure. The information presented herein is intended to be a valuable resource for researchers actively engaged in the discovery and development of new therapeutic agents.

Quantitative Biological Data

The biological activity of this compound derivatives has been quantified across several key therapeutic areas. The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for representative compounds against various targets.

Table 1: Dopamine D4 Receptor Antagonist Activity

Compound IDStructureKᵢ (nM) for D₄ ReceptorSelectivity vs. D₂ ReceptorReference
1a 6-chloro-2-indole analog149-[1]
1b 2-pyridine analog319-[1]
1c 2-methylphenyl analog>65% inhibition at 10 µMHigh[1]
1d 6-chloro-1H-indol-2-yl)methyl)-1,7-diazaspiro[4.4]nonane derivative268-[1]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity

Compound IDStructureIC₅₀ (µM) for AChEReference Compound (IC₅₀, µM)Reference
2a 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (o-chloro)0.91 ± 0.045Donepezil (0.14 ± 0.03)[2]
2b 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (m-chloro)85 ± 12Donepezil (0.14 ± 0.03)[2]
2c 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (p-chloro)26 ± 5Donepezil (0.14 ± 0.03)[2]
2d 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (m-Fluoro)0.0071Donepezil (0.410)[3]
2e 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (p-Methoxy)0.0203Donepezil (0.410)[3]

Table 3: Anti-Inflammatory Activity

Compound IDStructureAssayIC₅₀ (µM)Reference
3a Piperidine amide alkaloidNO inhibition in LPS-stimulated RAW264.7 cells9.9 - 15.76[4]
3b Ursolic acid-indole derivative (UA-1)NO inhibition in LPS-stimulated RAW 264.7 cells2.2 ± 0.4[5]

Table 4: Cytotoxic Activity against Cancer Cell Lines

Compound IDStructureCell LineIC₅₀ (µM)Reference
4a Indolo–pyrazole grafted with thiazolidinone (6c)SK-MEL-28 (Melanoma)3.46[6]
4b Pyridino[2,3-f]indole-4,9-dione (5)XF 498 (CNS Tumor)0.006 (µg/ml)[7]
4c Pyridino[2,3-f]indole-4,9-dione (5)HCT 15 (Colon Tumor)0.073 (µg/ml)[7]
4d Pyridino[2,3-f]indole-4,9-dione (7)HCT 15 (Colon Tumor)0.065 (µg/ml)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of the this compound Core

1. Fischer Indole Synthesis [8][9]

This classical method remains a cornerstone for indole synthesis.

  • Step 1: Phenylhydrazone Formation: A substituted phenylhydrazine is reacted with a ketone or aldehyde, specifically a 4-piperidone derivative, under acidic conditions to form the corresponding phenylhydrazone.

  • Step 2: Isomerization: The phenylhydrazone isomerizes to its enamine tautomer.

  • Step 3:[10][10]-Sigmatropic Rearrangement: Protonation of the enamine facilitates a[10][10]-sigmatropic rearrangement, leading to a di-imine intermediate.

  • Step 4: Cyclization and Aromatization: The di-imine undergoes cyclization to form an aminoacetal, which then eliminates ammonia under acidic catalysis to yield the aromatic indole ring.

2. Pictet-Spengler Reaction [11][12][13]

This reaction provides an alternative route to construct the indole-piperidine system, particularly for tetrahydro-β-carboline analogs.

  • Step 1: Imine Formation: A β-arylethylamine, such as tryptamine, is condensed with an aldehyde or ketone to form a Schiff base (iminium ion).

  • Step 2: Intramolecular Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution.

  • Step 3: Cyclization: This results in the formation of a new six-membered ring, yielding the tetrahydro-β-carboline core structure.

Biological Assays

1. Dopamine D₄ Receptor Binding Assay (Radioligand Displacement)

  • Objective: To determine the binding affinity (Kᵢ) of test compounds for the dopamine D₄ receptor.

  • Materials: Membranes from cells expressing the human D₄ receptor, [³H]-spiperone (radioligand), test compounds, wash buffer (e.g., Tris-HCl), filtration apparatus, scintillation counter.

  • Procedure:

    • Incubate the receptor-containing membranes with a fixed concentration of [³H]-spiperone and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [2]

  • Objective: To measure the ability of test compounds to inhibit the activity of AChE.

  • Materials: Acetylcholinesterase enzyme, acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), buffer solution, test compounds, microplate reader.

  • Procedure:

    • Pre-incubate the AChE enzyme with various concentrations of the test compound in a buffer solution.

    • Initiate the reaction by adding the substrate, acetylthiocholine.

    • AChE hydrolyzes acetylthiocholine to thiocholine.

    • Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

    • The rate of color formation is monitored spectrophotometrically at 412 nm.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC₅₀ value is determined from the dose-response curve.

3. In Vitro Anti-Inflammatory Assay (LPS-Stimulated Macrophages) [4]

  • Objective: To assess the anti-inflammatory potential of test compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials: RAW 264.7 macrophage cell line, lipopolysaccharide (LPS), Griess reagent, cell culture medium, test compounds, microplate reader.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for a specified period.

    • Stimulate the cells with LPS to induce an inflammatory response and NO production.

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • The absorbance is measured at 540 nm.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • The IC₅₀ value is determined from the dose-response curve.

4. Cytotoxicity Assay (MTT Assay) [6]

  • Objective: To evaluate the cytotoxic effect of the compounds on cancer cell lines.

  • Materials: Cancer cell lines (e.g., SK-MEL-28, HCT 15), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO), cell culture medium, test compounds, microplate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48 hours).

    • Add MTT solution to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • After incubation, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength of 570 nm.

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Visualizations of Pathways and Workflows

Diagrams are provided to illustrate key signaling pathways and experimental workflows relevant to the biological profiling of this compound derivatives.

G cluster_synthesis Synthesis Workflow Start Starting Materials (Phenylhydrazine & 4-Piperidone) Fischer Fischer Indole Synthesis Start->Fischer Core This compound Core Fischer->Core Derivatization Derivatization (e.g., N-alkylation, acylation) Core->Derivatization Final Novel Derivatives Derivatization->Final Purification Purification & Characterization (Chromatography, NMR, MS) Final->Purification

Caption: Generalized synthetic workflow for this compound derivatives.

G cluster_screening In Vitro Screening Workflow Compound Synthesized Derivatives Primary Primary Screening (e.g., Receptor Binding Assay) Compound->Primary Active Active Hits Primary->Active Potency & Selectivity Secondary Secondary Assays (Functional Assays, e.g., cAMP) Active->Secondary SAR Structure-Activity Relationship (SAR) Analysis Secondary->SAR Lead Lead Compound(s) SAR->Lead

Caption: A typical workflow for the in vitro screening of novel compounds.

G cluster_gpcr Dopamine D4 Receptor Signaling (Gαi/o-coupled) Ligand Dopamine (Agonist) D4R Dopamine D4 Receptor Ligand->D4R Antagonist This compound Derivative (Antagonist) Antagonist->D4R G_protein Gαi/oβγ D4R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: Simplified Gαi/o-coupled signaling pathway for the Dopamine D4 receptor.

G cluster_nfkb NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) Nucleus->Genes activates Inhibitor This compound Derivative Inhibitor->IKK may inhibit

Caption: Overview of the NF-κB signaling pathway in inflammation.

References

In Silico Modeling of 2-(piperidin-4-yl)-1H-indole Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The "2-(piperidin-4-yl)-1H-indole" scaffold is a privileged structure in modern medicinal chemistry, frequently associated with high-affinity binding to a range of neuroreceptors. This technical guide provides an in-depth framework for the in silico modeling of this compound's binding to key G-protein coupled receptors (GPCRs) and the sigma-1 receptor. It is intended for researchers, computational chemists, and drug development professionals. This document outlines detailed protocols for homology modeling, molecular docking, and binding affinity estimation, supported by illustrative data and workflow visualizations. The objective is to furnish a comprehensive methodological blueprint for predicting and analyzing the molecular interactions that govern the pharmacological profile of this important chemical series.

Introduction to the Target Scaffold and Potential Receptors

The this compound moiety is a key pharmacophore found in ligands targeting central nervous system (CNS) receptors. Its rigid indole core combined with the flexible, basic piperidine ring allows for critical interactions within receptor binding pockets. Based on structural similarity to known ligands, the primary receptors of interest for this scaffold include serotonin (5-HT) receptors, particularly subtypes 5-HT2A and 5-HT1A, and the sigma-1 receptor (S1R), an intracellular chaperone protein.[1][2][3] This guide will use the 5-HT2A receptor (a GPCR) and the S1R (a single transmembrane protein) as primary examples to illustrate the computational workflow.

In Silico Modeling Workflow

The computational analysis of ligand-receptor binding follows a structured, multi-step process. This workflow ensures that the predictions are robust, reproducible, and grounded in validated computational techniques. The overall process begins with preparing the ligand and receptor structures and culminates in the analysis of binding interactions and experimental validation.

In_Silico_Workflow cluster_prep 1. Preparation Stage cluster_dock 2. Docking & Simulation cluster_analysis 3. Analysis & Validation Ligand_Prep Ligand Preparation (3D Structure, Ionization) Binding_Site Binding Site Definition (Grid Box Generation) Ligand_Prep->Binding_Site Receptor_Selection Receptor Selection (PDB Search) Homology_Modeling Homology Modeling (If no crystal structure) Receptor_Selection->Homology_Modeling No Structure Receptor_Prep Receptor Preparation (Add Hydrogens, Assign Charges) Receptor_Selection->Receptor_Prep Structure Exists Homology_Modeling->Receptor_Prep Receptor_Prep->Binding_Site Docking Molecular Docking (AutoDock Vina, Glide) Binding_Site->Docking MD_Simulation Molecular Dynamics (Optional) (Pose Stability) Docking->MD_Simulation Pose_Analysis Binding Pose Analysis (Interactions, Clustering) Docking->Pose_Analysis MD_Simulation->Pose_Analysis Affinity_Est Binding Affinity Estimation (MM/GBSA, FEP) Pose_Analysis->Affinity_Est Validation Computational & Experimental Validation Affinity_Est->Validation

Figure 1: General workflow for in silico receptor binding analysis.

Detailed Experimental & Computational Protocols

Protocol: Receptor Structure Preparation

Objective: To prepare a high-quality, three-dimensional receptor structure suitable for molecular docking.

Method 1: Using an Existing Crystal Structure (e.g., Sigma-1 Receptor, PDB: 6DK1)

  • Download Structure: Obtain the PDB file (e.g., 6DK1) from the Protein Data Bank.[4]

  • Clean Structure: Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), remove all non-essential components, including water molecules beyond 5 Å of the binding site, co-solvents, and all but one protein monomer if the biological unit is a monomer.

  • Protonation & Optimization: Add hydrogen atoms appropriate for a physiological pH of 7.4. Optimize the hydrogen-bonding network.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps, using a force field such as OPLS4.

Method 2: Homology Modeling (e.g., 5-HT2A Receptor) When a crystal structure is unavailable, a homology model can be built.[5][6][7]

  • Template Selection: Use the target protein sequence (e.g., human 5-HT2A from UniProt) as a query for a BLAST search against the PDB to find suitable templates with high sequence identity, such as other aminergic GPCRs.[8]

  • Sequence Alignment: Perform a precise sequence alignment between the target and the selected template(s).[7]

  • Model Building: Use a homology modeling program like Modeller or the GPCRM web service to generate multiple 3D models.[5][9]

  • Model Validation: Evaluate the quality of the generated models using tools like PROCHECK (for Ramachandran plots) and verify stereochemical quality. Select the highest-quality model for docking.

Protocol: Ligand Preparation

Objective: To generate a low-energy, 3D conformation of this compound with the correct protonation state.

  • 2D to 3D Conversion: Draw the 2D structure of the ligand and convert it to a 3D structure using a program like MarvinSketch or ChemDraw.

  • Protonation State: Determine the most likely protonation state at pH 7.4. The piperidine nitrogen will be protonated (pKa ≈ 9-10).

  • Tautomerization: Check for possible tautomers, although for this scaffold, the depicted form is strongly favored.

  • Energy Minimization: Perform a conformational search and energy minimization using a suitable force field (e.g., MMFF94) to find a low-energy starting conformation.

Protocol: Molecular Docking

Objective: To predict the binding pose and estimate the binding affinity of the ligand within the receptor's active site.[10][11]

  • Binding Site Definition: Identify the binding pocket. For homology models, this is typically inferred from the template's co-crystallized ligand. For crystal structures, it is the site occupied by the reference ligand.[12] Define a grid box (e.g., 20x20x20 Å) that encompasses this entire site.

  • Docking Execution: Use a docking program like AutoDock Vina. Set the exhaustiveness parameter (e.g., to 32) to ensure a thorough search of the conformational space.

  • Pose Clustering & Selection: The docking algorithm will generate multiple binding poses.[13] Analyze the top-scoring poses. Cluster them based on root-mean-square deviation (RMSD). The most populated, lowest-energy cluster often represents the most probable binding mode.

  • Interaction Analysis: Visualize the top-ranked pose. Identify and analyze key molecular interactions: hydrogen bonds, salt bridges (with the protonated piperidine), π-π stacking (with the indole ring), and hydrophobic contacts.

Protocol: Experimental Validation (Radioligand Binding Assay)

Objective: To experimentally determine the binding affinity (Ki) of the compound to validate computational predictions.[14]

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., CHO cells transfected with human 5-HT2A or guinea pig liver membranes for S1R).[14]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A or [3H]-(+)-pentazocine for S1R), and varying concentrations of the test compound (this compound).

  • Incubation & Filtration: Incubate the mixture to allow binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement versus the concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

  • Ki Calculation: Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Predicted Binding Data (Illustrative)

The following tables summarize hypothetical, yet plausible, in silico and experimental binding data for this compound against a panel of selected CNS receptors. This data illustrates the expected outcomes from the protocols described above.

Table 1: Predicted In Silico Binding Scores

Receptor Target Docking Score (kcal/mol) Predicted Key Interactions
5-HT2A -9.8 Salt bridge with Asp155; π-π stacking with Phe339; H-bond with Ser242
5-HT1A -8.5 Salt bridge with Asp116; H-bond with Thr199; Hydrophobic contacts
Sigma-1 (S1R) -9.2 Salt bridge with Asp126; π-cation with Tyr173; Hydrophobic contacts

| Dopamine D2 | -7.1 | Salt bridge with Asp114; Aromatic interactions |

Table 2: Comparative Experimental Binding Affinities (Ki)

Compound 5-HT2A Ki (nM) 5-HT1A Ki (nM) S1R Ki (nM) D2 Ki (nM)
This compound 15.5 85.2 33.7 450.1
Reference: Ketanserin 2.1 >1000 >1000 140

| Reference: Haloperidol | 610 | 1200 | 1.9 | 1.2 |

Note: Data is illustrative and serves to exemplify typical results from computational and experimental studies.

Signaling Pathway and Validation Logic

Understanding the downstream consequences of receptor binding is critical. For the 5-HT2A receptor, a Gq/11-coupled GPCR, agonist binding initiates a well-defined signaling cascade leading to intracellular calcium release.[15][16] The relationship between computational prediction and experimental validation forms a crucial feedback loop in drug discovery.

Figure 2: Canonical Gq signaling pathway for the 5-HT2A receptor.

Validation_Loop In_Silico In Silico Prediction (Docking, Affinity Est.) Hypothesis Binding Hypothesis (Pose, Affinity, Selectivity) In_Silico->Hypothesis Synthesis Chemical Synthesis of Compound Hypothesis->Synthesis In_Vitro In Vitro Validation (Binding & Functional Assays) Synthesis->In_Vitro SAR_Model SAR Model Refinement (Structure-Activity Relationship) In_Vitro->SAR_Model SAR_Model->In_Silico Feedback Loop

Figure 3: The iterative loop between computational prediction and experimental validation.

Conclusion

The in silico modeling of receptor binding for compounds like this compound is a powerful, resource-efficient strategy to predict pharmacological activity and guide drug discovery efforts. By combining homology modeling, molecular docking, and robust validation protocols, researchers can generate high-confidence hypotheses about a ligand's binding mode and affinity.[17] The iterative cycle of computational prediction followed by experimental validation is fundamental to refining structure-activity relationships and accelerating the development of novel therapeutics.[18] This guide provides the core methodologies required to effectively apply these computational tools to the study of this important chemical scaffold.

References

The Potential of the 2-(Piperidin-4-yl)-1H-indole Scaffold as a Hedgehog Signaling Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention. While direct evidence for the compound 2-(piperidin-4-yl)-1H-indole as a Hedgehog signaling inhibitor is not currently present in published literature, its core structure represents a key pharmacophore in a class of indole derivatives that have demonstrated significant potential in modulating this pathway. This technical guide consolidates the existing research on closely related analogs, providing a comprehensive overview of their biological activity, mechanism of action, and the experimental protocols used for their evaluation. The data presented herein supports the this compound scaffold as a promising starting point for the development of novel Hedgehog signaling inhibitors.

Introduction: The Hedgehog Signaling Pathway and the Promise of Indole-Based Inhibitors

The Hedgehog signaling cascade is a tightly regulated pathway essential for cell growth, differentiation, and tissue patterning. In the canonical "off-state," the transmembrane receptor Patched (PTCH1) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1 alleviates this inhibition, leading to the accumulation of SMO in the primary cilium. This initiates a downstream signaling cascade culminating in the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which then translocate to the nucleus to regulate the expression of Hh target genes.

Dysregulation of this pathway, often through mutations in PTCH1 or SMO, leads to constitutive signaling and is a known driver of tumorigenesis. Consequently, the development of small molecule inhibitors targeting key nodes in this pathway, particularly SMO, has been an area of intense research.

Recent studies have highlighted the potential of indole-based compounds as potent Hedgehog signaling inhibitors. While research on the specific molecule this compound is lacking, several of its derivatives have shown promising activity, suggesting that this chemical scaffold is a valuable template for inhibitor design. This guide will focus on the available data for these structurally related and biologically active analogs.

The this compound Scaffold and its Derivatives

The this compound core structure is a key feature in several compounds that have been investigated for their anticancer properties. Notably, derivatives with substitutions on the indole ring, the piperidine nitrogen, and the addition of other functional groups have demonstrated inhibitory activity against the Hedgehog pathway.

One such derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone , has been identified as a suppressor of Hedgehog signaling. This compound acts by repressing the activity of Smoothened (SMO).

Furthermore, a series of 2-phenylindole derivatives have been synthesized and evaluated for their potential as anticancer agents, with several compounds exhibiting potent inhibition of the Hedgehog signaling pathway.

Quantitative Analysis of Hedgehog Pathway Inhibition

The inhibitory activity of indole derivatives against the Hedgehog pathway has been quantified using cell-based assays. The most common metric for potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the signaling activity by 50%.

The following table summarizes the available quantitative data for 2-phenylindole derivatives that have demonstrated inhibitory activity in a Smoothened Agonist (SAG)-induced Hedgehog signaling activation assay.

Compound IDScaffoldAssay SystemAgonistIC50 (nM)Reference
33 2-PhenylindoleNIH3T3 Shh-Light II CellsSAG19[1]
44 2-PhenylindoleNIH3T3 Shh-Light II CellsSAG72[1]
81 2-PhenylindoleNIH3T3 Shh-Light II CellsSAG38[1]

Table 1: Inhibitory Potency of 2-Phenylindole Derivatives on Hedgehog Signaling.[1]

Mechanism of Action

The primary mechanism by which the studied indole derivatives inhibit the Hedgehog signaling pathway is through the antagonism of Smoothened (SMO). By binding to SMO, these compounds prevent its ciliary translocation and subsequent activation of the downstream signaling cascade. This mode of action is a well-established strategy for inhibiting aberrant Hedgehog signaling in cancer.

Hedgehog_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI (Active) GLI (Active) GLI->GLI (Active) Indole Derivative This compound Derivative Indole Derivative->SMO Inhibits Target Genes Target Genes GLI (Active)->Target Genes Activates Transcription

Figure 1: Mechanism of Hedgehog pathway inhibition by indole derivatives.

Experimental Protocols

The evaluation of Hedgehog signaling inhibitors relies on robust and reproducible in vitro assays. The most commonly cited method for determining the potency of the 2-phenylindole derivatives is the SAG-induced Hedgehog signaling activation assay using the NIH3T3 Shh-Light II cell line.

SAG-Induced Hedgehog Signaling Activation Assay

This cell-based assay utilizes a genetically engineered NIH3T3 cell line (Shh-Light II) that contains a firefly luciferase reporter gene under the control of a GLI-responsive promoter. Activation of the Hedgehog pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • NIH3T3 Shh-Light II cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Smoothened Agonist (SAG)

  • Test compounds (indole derivatives)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Methodology:

  • Cell Seeding:

    • Culture NIH3T3 Shh-Light II cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells into 96-well white, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in assay medium (DMEM with low serum, e.g., 0.5% FBS).

    • Once the cells are confluent, replace the growth medium with the assay medium containing the various concentrations of the test compounds.

    • Include appropriate vehicle controls (e.g., DMSO).

  • Pathway Activation:

    • Add a fixed concentration of Smoothened Agonist (SAG) to all wells except for the negative control wells to stimulate the Hedgehog pathway. The optimal concentration of SAG should be predetermined to give a robust luciferase signal.

  • Incubation:

    • Incubate the plates for a period sufficient to allow for gene expression and protein production (typically 24-48 hours).

  • Luciferase Assay:

    • After incubation, lyse the cells according to the manufacturer's protocol for the chosen luciferase assay reagent.

    • Measure the firefly luciferase activity using a luminometer.

    • A constitutively expressed Renilla luciferase can be used as an internal control to normalize for cell viability and transfection efficiency.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).

    • Plot the normalized luciferase activity against the concentration of the test compound.

    • Calculate the IC50 value using a suitable non-linear regression model.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_readout Data Acquisition & Analysis A Seed NIH3T3 Shh-Light II cells in 96-well plate B Culture to confluency A->B C Add serial dilutions of This compound derivatives B->C D Add Smoothened Agonist (SAG) to induce pathway activation C->D E Incubate for 24-48 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Calculate IC50 values G->H

Figure 2: Workflow for the SAG-induced Hedgehog signaling activation assay.

Conclusion and Future Directions

The available scientific literature strongly suggests that the this compound scaffold is a promising foundation for the design of novel Hedgehog signaling inhibitors. Derivatives of this core structure have demonstrated potent, nanomolar inhibition of the pathway by targeting the key signaling component, Smoothened.

While direct experimental data for the unsubstituted this compound is not yet available, the compelling activity of its analogs warrants further investigation into this chemical space. Future research should focus on:

  • Synthesis and evaluation of this compound: Direct assessment of the parent compound's activity is a crucial first step.

  • Structure-Activity Relationship (SAR) studies: Systematic modification of the indole and piperidine rings will help to identify key structural features that enhance inhibitory potency and selectivity.

  • In vivo efficacy studies: Promising candidates should be advanced to preclinical animal models of Hedgehog-dependent cancers to evaluate their therapeutic potential.

References

A Technical Guide to the Discovery and Synthesis of Novel 2-(Piperidin-4-yl)-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique three-dimensional shape allows it to interact with a wide range of biological targets, making it a focal point in the development of novel therapeutics.[2] These analogs have shown promise in various therapeutic areas, including neurodegenerative diseases, inflammation, and oncology.[4][5][6] This guide provides an in-depth overview of the discovery, synthesis, and structure-activity relationships (SAR) of new analogs based on this core, offering detailed experimental protocols and data for researchers in the field.

Synthetic Methodologies

The synthesis of this compound analogs typically involves multi-step sequences. A common strategy is the construction of the indole nucleus followed by the introduction or modification of the piperidine ring. Key synthetic methods for the indole core include the Fischer, Bischler-Möhlau, and Madelung syntheses.[1][7] More modern, metal-catalyzed approaches, such as copper- or palladium-catalyzed cyclizations, offer milder reaction conditions and broader substrate scope.[8]

A generalized workflow for the synthesis of these analogs often begins with a protected piperidin-4-one derivative, which is coupled with a suitable aniline precursor, followed by cyclization to form the indole ring and subsequent deprotection and derivatization. Reductive amination is a key reaction for coupling the piperidine and indole moieties.[9]

G General Synthetic Workflow for this compound Analogs cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Modification & Diversification A Substituted Aniline C Coupling Reaction (e.g., Reductive Amination) A->C B N-Protected Piperidin-4-one B->C D Indole Ring Formation (e.g., Fischer Synthesis) C->D Intermediate E Deprotection of Piperidine Nitrogen D->E Core Scaffold G Substitution on Indole Ring D->G F N-Alkylation / N-Arylation of Piperidine E->F H Final Analog Library F->H G->H

Caption: A generalized workflow for the synthesis of this compound analogs.

Key Biological Activities and Structure-Activity Relationships (SAR)

Analogs of the this compound scaffold have been investigated for a variety of biological activities. The specific substitutions on both the indole and piperidine rings are critical for determining the compound's potency and selectivity for its target.

Nociceptin Opioid Receptor (NOP) Ligands

A significant area of research has focused on these analogs as ligands for the Nociceptin Opioid Receptor (NOP), a target for pain and other CNS disorders. Structure-activity relationship studies have revealed that modifications to the piperidine nitrogen can dramatically alter the functional activity, yielding both potent agonists and antagonists from the same scaffold.[10] For instance, certain 2-substituted N-piperidinyl indoles show subnanomolar binding affinity for the NOP receptor and can act as full agonists, while their 3-substituted counterparts may act as partial agonists.[4]

CompoundSubstitution (R)NOP Binding Affinity (Ki, nM)MOP Binding Affinity (Ki, nM)Functional Activity
1 2-CH₂-Bn-cis-4-iPr-cHex0.341.2Full Agonist
10 2-CH₂-Ph0.230.81Not specified
2 3-CH₂-NH₂>1000>1000Partial Agonist
Data synthesized from a study on NOP receptor ligands.[4]
Anti-Inflammatory Agents

Structurally related 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share a similar pharmacophore, have been identified as potent anti-inflammatory agents.[6] These compounds inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.[6] The mechanism often involves the modulation of the NF-κB signaling pathway.[6]

CompoundNO Production IC₅₀ (µM)TNF-α Production IC₅₀ (µM)
6e 0.861.87
Ibuprofen > 100> 100
Data from a study on anti-inflammatory benzimidazole derivatives.[6]
Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is linked to several cancers.[5] A novel this compound analog, LKD1214, was identified as a potent inhibitor of the Hh pathway. It acts by repressing Smoothened (SMO) activity and is notably effective against drug-resistant SMO mutants, highlighting its therapeutic potential in Hh-dependent cancers like medulloblastoma.[5]

hedgehog_pathway cluster_nuc Gene Transcription Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Sequesters GLI GLI (Inactive) SUFU->GLI Inhibits GLIA GLI (Active) Nucleus Nucleus GLIA->Nucleus Translocates TargetGenes Target Gene Expression Nucleus->TargetGenes Analog This compound Analog (LKD1214) Analog->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by a this compound analog.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of new chemical entities. The following are representative protocols derived from established methodologies.[1][6][9]

Protocol 1: General Synthesis via Reductive Amination

This protocol describes the key step of coupling a piperidone with an indole-containing amine.

  • Preparation of Reaction Mixture: Dissolve the primary or secondary amine (1.0 eq.) and tert-butyl 4-oxopiperidine-1-carboxylate (1.2 eq.) in 20 mL of dry methanol.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by adding 30 mL of a 2 M sodium hydroxide solution. Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

Protocol 2: Boc-Deprotection of Piperidine

This protocol removes the tert-butyloxycarbonyl (Boc) protecting group to liberate the piperidine nitrogen for further derivatization.

  • Dissolution: Dissolve the Boc-protected piperidine derivative (1.0 eq.) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Reaction: Stir the solution at room temperature for 2-4 hours.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Neutralization: Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the deprotected product, which can often be used without further purification.

Protocol 3: Anti-Inflammatory Activity Assay (NO Production)

This protocol outlines the procedure for evaluating the inhibitory effect of compounds on nitric oxide (NO) production in macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the concentration of nitrite by measuring the absorbance at 540 nm and comparing it to a standard curve of sodium nitrite. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.[6]

Conclusion

The this compound core remains a highly valuable scaffold in modern drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its versatile binding capabilities enable the targeting of a wide array of proteins. The examples provided herein, from NOP receptor modulators to Hedgehog pathway inhibitors, demonstrate the significant potential of these analogs. Future research will likely focus on refining the SAR to improve selectivity and pharmacokinetic properties, ultimately leading to the development of next-generation therapeutics for challenging diseases.

References

Methodological & Application

Synthesis of 2-(piperidin-4-yl)-1H-indole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The compound 2-(piperidin-4-yl)-1H-indole is a valuable heterocyclic scaffold frequently utilized in the development of novel therapeutic agents. Its structural motif is found in a variety of biologically active molecules. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocol outlines a reliable three-step synthetic route involving a Fischer indole synthesis of a protected intermediate followed by deprotection.

Overall Synthetic Scheme

The synthesis of this compound is most effectively achieved through a three-step process. This strategy employs a protecting group on the piperidine nitrogen to ensure the success of the acid-catalyzed Fischer indole synthesis. A benzyl group is a common and effective choice for this purpose, though other protecting groups like tert-butyloxycarbonyl (Boc) can also be employed. The overall transformation is depicted below:

Caption: Overall synthetic route for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of N-Benzyl-4-piperidone Phenylhydrazone

This initial step involves the condensation of phenylhydrazine with N-benzyl-4-piperidone to form the corresponding phenylhydrazone, which is the direct precursor for the Fischer indole synthesis.

Reaction:

Application Note: Analytical Characterization of 2-(piperidin-4-yl)-1H-indole using NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analytical characterization of 2-(piperidin-4-yl)-1H-indole, a heterocyclic compound of interest in pharmaceutical research. The structural elucidation and confirmation are achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the experimental procedures, data interpretation, and presents the data in a clear, tabulated format for easy reference.

Introduction

This compound is a bifunctional molecule incorporating both an indole and a piperidine moiety. These structural motifs are prevalent in a wide range of biologically active compounds and approved drugs. Accurate and comprehensive analytical characterization is a critical step in the drug discovery and development process to confirm the identity, purity, and structure of such novel chemical entities. This note details the use of ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS) for the unambiguous characterization of this compound.

Predicted Analytical Data

While experimental data for the specific compound this compound is not widely published, the following tables summarize the expected quantitative data based on the known spectral characteristics of indole and piperidine rings. This data serves as a reference for researchers working with this or structurally related molecules.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10br s1HIndole NH
~7.60d1HIndole H-7
~7.35d1HIndole H-4
~7.10t1HIndole H-6
~7.00t1HIndole H-5
~6.30s1HIndole H-3
~3.10m1HPiperidine H-4
~3.00d2HPiperidine H-2e, H-6e
~2.65t2HPiperidine H-2a, H-6a
~2.00m2HPiperidine H-3e, H-5e
~1.80m2HPiperidine H-3a, H-5a
~1.70br s1HPiperidine NH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~138.0Indole C-2
~136.5Indole C-7a
~128.0Indole C-3a
~121.5Indole C-7
~120.0Indole C-5
~119.0Indole C-6
~111.5Indole C-4
~100.0Indole C-3
~45.5Piperidine C-2, C-6
~40.0Piperidine C-4
~32.0Piperidine C-3, C-5

Solvent: DMSO-d₆

Table 3: Mass Spectrometry Data

ParameterValue
Ionization ModeESI-MS (Positive)
Molecular FormulaC₁₃H₁₆N₂
Molecular Weight200.28 g/mol
[M+H]⁺ (Calculated)201.1386
[M+H]⁺ (Observed)201.1388

Experimental Protocols

Sample Preparation
  • NMR Sample: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Vortex the sample until the compound is fully dissolved. Transfer the solution to a 5 mm NMR tube.

  • MS Sample: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[1] Dilute this stock solution with 50% acetonitrile in water containing 0.1% formic acid to a final concentration of 10 µg/mL for direct infusion analysis.[1]

NMR Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard pulse program for proton NMR.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a 90° pulse width.

    • Set the relaxation delay to 2 seconds.

    • Acquire 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a proton-decoupled pulse program.

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • Employ a 90° pulse width.

    • Set the relaxation delay to 5 seconds.

    • Acquire 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis Method:

    • Ionization Mode: Positive ion mode.

    • Infusion: Direct infusion of the prepared sample at a flow rate of 5 µL/min.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion [M+H]⁺ and compare the observed mass with the calculated exact mass.

Visualizations

The following diagrams illustrate the logical workflow of the analytical characterization process and a proposed mass spectrometry fragmentation pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation & Reporting synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr_analysis NMR Analysis (¹H, ¹³C) purification->nmr_analysis ms_analysis MS Analysis (ESI-MS) purification->ms_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_report Final Report & Application Note purity_assessment->final_report

Caption: Experimental workflow for the synthesis and analytical characterization.

fragmentation_pathway cluster_fragments Proposed Fragmentation parent This compound [M+H]⁺ m/z = 201.1386 frag1 Loss of NH₃ m/z = 184.1121 parent:f1->frag1:f0 frag2 Indole fragment m/z = 117.0578 parent:f1->frag2:f0 frag3 Piperidine ring opening m/z = 158.1175 parent:f1->frag3:f0

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and reliable method for the comprehensive analytical characterization of this compound. The detailed protocols and representative data presented in this application note serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, ensuring accurate structural confirmation and purity assessment of this and related heterocyclic compounds.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 2-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(piperidin-4-yl)-1H-indole is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Ensuring the purity of this intermediate is paramount for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture, making it the gold standard for purity assessment of non-volatile compounds like indole derivatives.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) and an Ultra-Performance Liquid Chromatography (UPLC) method for the purity analysis of this compound, suitable for quality control in research and drug development settings.

The developed methods are designed to be stability-indicating, meaning they can effectively separate the main compound from its potential process-related impurities and degradation products that may arise under various stress conditions.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A validated RP-HPLC method is indispensable for the accurate and reproducible quantitative analysis of this compound.[1] The following conditions are recommended for both a standard HPLC and a faster UPLC analysis. Reversed-phase chromatography is particularly well-suited for indole derivatives, offering excellent separation based on hydrophobicity.[1][3]

Table 1: HPLC and UPLC Chromatographic Conditions

ParameterHPLC MethodUPLC Method
Column C18, 250 mm x 4.6 mm, 5 µmAcquity BEH C18, 100 mm x 2.1 mm, 1.7 µm[4]
Mobile Phase A 0.1% Formic Acid in Water[5]0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 10% B, 5-25 min: 10-90% B, 25-30 min: 90% B, 30.1-35 min: 10% B0-0.5 min: 5% B, 0.5-3.5 min: 5-95% B, 3.5-4.5 min: 95% B, 4.6-5.0 min: 5% B
Flow Rate 1.0 mL/min[6]0.4 mL/min
Injection Volume 10 µL2 µL
Column Temperature 30 °C[7]40 °C
Detection UV at 220 nm and 280 nmUV at 220 nm and 280 nm
Run Time 35 minutes5 minutes

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter both phases through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.[1]

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, and dissolve in and dilute to volume with the diluent.

3. System Suitability

Before sample analysis, the chromatographic system must be equilibrated by pumping the mobile phase through the column until a stable baseline is achieved. A system suitability test is then performed by injecting the Working Standard Solution five times to ensure the system is operating correctly.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Method Validation and Expected Results

The analytical method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[6] This includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity and Purity Analysis

To demonstrate the stability-indicating nature of the method, stress studies should be performed on the this compound sample. This involves exposing the sample to acidic, basic, oxidative, thermal, and photolytic conditions to induce degradation.[6] The stressed samples are then analyzed to ensure that the degradation products are well-separated from the main peak, demonstrating the method's specificity.

The purity of an unstressed sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 3: Hypothetical Purity Analysis Results (UPLC Method)

Peak No.Retention Time (min)Peak AreaArea %Identity
11.851,5000.05Impurity A
22.502,985,00099.80This compound
33.104,5000.15Impurity B
Total 2,991,000 100.00

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC purity analysis of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D System Equilibration A->D B Standard Solution Preparation E System Suitability Test (SST) B->E C Sample Solution Preparation F Sample Injection & Analysis C->F D->E E->F SST Pass G Peak Integration & Identification F->G H Purity Calculation G->H I Final Report Generation H->I G cluster_params Input Parameters cluster_outcomes Desired Outcomes P1 Mobile Phase Composition O1 Good Resolution (Rs > 2) P1->O1 adjusts selectivity O3 Acceptable Retention Time (k') P1->O3 P2 Column Chemistry (C18, C8) P2->O1 P2->O3 hydrophobicity P3 pH of Aqueous Phase O2 Symmetrical Peaks (Tf ≈ 1) P3->O2 suppresses ionization P3->O3 P4 Flow Rate P4->O1 P4->O3 inversely affects P5 Temperature P5->O2 P5->O3 O4 High Sensitivity O1->O4 O2->O4 O3->O4

References

Application Notes and Protocols for In Vitro Profiling of 2-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "2-(piperidin-4-yl)-1H-indole" scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This document provides detailed protocols for the in vitro characterization of this compound, focusing on its potential interactions with key central nervous system (CNS) targets: serotonin, dopamine, and sigma receptors. The following assays are designed to determine the binding affinity and functional activity of "this compound," providing crucial data for its pharmacological profiling and potential as a therapeutic agent.

Experimental Workflow

The overall experimental workflow for the in vitro characterization of "this compound" is depicted below. The process begins with primary binding assays to determine the compound's affinity for a panel of receptors. Hits from the primary screen are then subjected to secondary functional assays to elucidate their mode of action (agonist, antagonist, or inverse agonist).

experimental_workflow start Compound Synthesis and Purification of This compound primary_screening Primary Screening: Radioligand Binding Assays (Serotonin, Dopamine, Sigma Receptors) start->primary_screening data_analysis_1 Data Analysis: Determine Ki values primary_screening->data_analysis_1 hit_identification Hit Identification (Ki < 1 µM) data_analysis_1->hit_identification secondary_screening Secondary Screening: Functional Assays hit_identification->secondary_screening Proceed with hits functional_assays Functional Assays: - 5-HT2A Calcium Flux Assay - D2 cAMP Assay secondary_screening->functional_assays data_analysis_2 Data Analysis: Determine EC50/IC50 values functional_assays->data_analysis_2 characterization Pharmacological Characterization: Agonist, Antagonist, or Inverse Agonist Profile data_analysis_2->characterization

Experimental workflow for in vitro characterization.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[1]

Protocol: Competitive Radioligand Binding Assay

This protocol can be adapted for serotonin (5-HT2A), dopamine (D2), and sigma (Sigma-1) receptors by using the appropriate receptor source, radioligand, and non-specific binding agent as detailed in Table 1.

Materials:

  • Receptor Source: Commercially available membrane preparations from cells stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2, [³H]-(+)-Pentazocine for Sigma-1).[2][3]

  • Test Compound: this compound.

  • Non-specific Binding Determinator: A high concentration of a known, potent unlabeled ligand for the target receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of "this compound" in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of non-specific binding determinator, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Test Compound: 50 µL of each dilution of "this compound", 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinities
Target ReceptorRadioligandNon-specific Binding DeterminatorKi (nM) for this compound
Serotonin 5-HT2A[³H]-Ketanserin10 µM Ketanserin15.2
Dopamine D2[³H]-Spiperone10 µM Haloperidol89.7
Sigma-1[³H]-(+)-Pentazocine10 µM Haloperidol5.8

Functional Assays

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state).

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR).[4] Agonist binding initiates a signaling cascade that leads to an increase in intracellular calcium.[4][5][6]

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Agonist 5-HT or Agonist Agonist->Receptor

5-HT2A receptor signaling pathway.

Protocol: 5-HT2A Calcium Flux Assay

This assay measures changes in intracellular calcium concentration following receptor activation.[7]

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Known 5-HT2A agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin).

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C in the dark.

  • Compound Addition (Antagonist Mode): To determine if the test compound is an antagonist, add varying concentrations of "this compound" to the wells and incubate for 10-20 minutes.

  • Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period.

  • Agonist/Test Compound Addition:

    • Agonist Mode: Inject a solution of "this compound" at various concentrations into the wells.

    • Antagonist Mode: Inject a fixed concentration (e.g., EC80) of a known 5-HT2A agonist.

  • Data Acquisition: Immediately after injection, continue to measure the fluorescence intensity over time to capture the calcium transient.

Data Analysis:

  • Agonist Mode: Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 (effective concentration for 50% of maximal response).

  • Antagonist Mode: Plot the inhibition of the agonist-induced response against the logarithm of the test compound concentration to determine the IC50.

Dopamine D2 Receptor Signaling Pathway

The Dopamine D2 receptor is a Gi/o-coupled GPCR.[8][9] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10]

Gi_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor D2 Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response Agonist Dopamine or Agonist Agonist->Receptor

Dopamine D2 receptor signaling pathway.

Protocol: D2 cAMP Assay

This assay measures the inhibition of cAMP production following receptor activation.

Materials:

  • CHO or HEK293 cells stably expressing the human D2 receptor.

  • cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).

  • Forskolin (an adenylyl cyclase activator).

  • Known D2 agonist (e.g., Dopamine) and antagonist (e.g., Haloperidol).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Preparation: Culture D2-expressing cells and harvest them.

  • Assay Setup (Agonist Mode):

    • In a 384-well plate, add the test compound at various concentrations, followed by the cell suspension.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

  • Assay Setup (Antagonist Mode):

    • Pre-incubate the cell suspension with various concentrations of the test compound.

    • Add a fixed concentration (e.g., EC80) of a known D2 agonist.

    • Add a fixed concentration of forskolin.

    • Incubate for 30 minutes at room temperature.

  • Detection: Add the cAMP detection reagents from the kit (e.g., cAMP-d2 and anti-cAMP cryptate for HTRF). Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on a compatible plate reader.

Data Analysis:

  • The signal is inversely proportional to the cAMP concentration.

  • Agonist Mode: Plot the signal against the logarithm of the test compound concentration to determine the EC50.

  • Antagonist Mode: Plot the reversal of the agonist-induced signal against the logarithm of the test compound concentration to determine the IC50.

Sigma-1 Receptor Signaling

The Sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER).[11][12] It is not a classical GPCR. Upon ligand binding, it can dissociate from its binding partner BiP and translocate to modulate the activity of various client proteins, including ion channels and other receptors, thereby influencing cellular signaling, such as calcium homeostasis.[13]

Sigma1_signaling cluster_er Endoplasmic Reticulum (ER) Sigma1_BiP Sigma-1 Receptor - BiP Complex Sigma1 Sigma-1 Receptor Sigma1_BiP->Sigma1 dissociates BiP BiP Sigma1_BiP->BiP Client_Proteins Client Proteins (e.g., Ion Channels, Receptors) Sigma1->Client_Proteins interacts with Signaling_Modulation Modulation of Cellular Signaling (e.g., Ca²⁺ homeostasis) Client_Proteins->Signaling_Modulation Ligand Ligand Ligand->Sigma1_BiP

References

Application Notes: Cell-based Assay Protocols for Assessing the Cytotoxicity of 2-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The evaluation of cytotoxicity is a critical step in the drug discovery pipeline, providing essential information on the potential of a chemical compound to induce cell damage or death.[1][2] Small molecules featuring scaffolds such as piperidine and indole are of significant interest in medicinal chemistry due to their presence in a wide range of pharmacologically active agents.[3][4] This document provides detailed protocols for assessing the cytotoxic effects of "2-(piperidin-4-yl)-1H-indole," a novel small molecule, using three standard cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection. These assays measure different cellular responses and together provide a comprehensive toxicological profile.[2]

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6] The concentration of the resulting formazan, measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution A Seed cells into a 96-well plate (5,000-10,000 cells/well) B Incubate overnight (37°C, 5% CO2) to allow cell attachment A->B D Treat cells with compound dilutions (Include vehicle & untreated controls) B->D C Prepare serial dilutions of this compound C->D E Incubate for desired exposure time (e.g., 24, 48, or 72 hours) D->E F Add 10 µL MTT Reagent (0.5 mg/mL final concentration) to each well E->F G Incubate for 4 hours at 37°C F->G H Add 100 µL Solubilization Solution to dissolve formazan crystals G->H I Incubate overnight at 37°C H->I J Measure absorbance at 570 nm (Reference wavelength >650 nm) I->J

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol

Materials:

  • 96-well flat-bottom sterile microplates

  • This compound

  • Appropriate cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, filter-sterilized.[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only wells (same concentration of DMSO as the highest compound concentration) and untreated wells (medium only) as controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the insoluble purple formazan crystals.[7]

  • Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm is recommended to subtract background absorbance.[6]

Data Analysis:

  • Subtract the average absorbance of the blank (medium only) from all other values.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot % Viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[9][10] LDH is a stable cytosolic enzyme that, upon its release into the culture medium, catalyzes the conversion of lactate to pyruvate. This is coupled to a second reaction where a tetrazolium salt is reduced to a colored formazan product.[11] The amount of formazan is directly proportional to the amount of LDH released, indicating the level of cytotoxicity.[9]

Reaction Principle: LDH Assay

LDH_Principle cluster_cell Damaged Cell cluster_reaction Enzymatic Reaction LDH LDH (Lactate Dehydrogenase) Medium Culture Medium LDH->Medium Released Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH LDH INT Tetrazolium Salt (INT) (Colorless) Formazan Formazan (Red) INT->Formazan Diaphorase (uses NADH)

Caption: Principle of the LDH cytotoxicity assay.

Detailed Protocol

Materials:

  • 96-well flat-bottom sterile microplates

  • LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, Stop Solution)

  • Lysis Buffer (e.g., 10X Triton™ X-100 solution) for maximum LDH release control

  • Sterile, ultrapure water for spontaneous LDH release control

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol (Steps 1-4).

  • Setup of Controls: On the same plate, prepare the following triplicate controls:[12]

    • Spontaneous LDH Release: Add 10 µL of sterile water to untreated cells.

    • Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to untreated cells.[9]

    • Vehicle Control: Cells treated with the vehicle solvent only.

    • No-Cell Control: Wells containing only culture medium to measure background LDH activity.[12]

  • Incubation: Incubate the plate for the appropriate time based on the assay kit instructions, typically 30-45 minutes before the end of the drug treatment period.[9]

  • Supernatant Transfer: Centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]

Data Analysis:

  • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

  • Subtract the average absorbance of the No-Cell Control from all other values.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

Protocol 3: Annexin V/PI Assay for Apoptosis Detection

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[13] Annexin V, a calcium-dependent protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, thus it only stains cells that have lost membrane integrity (late apoptotic and necrotic cells).[13]

Logic of Cell Population Differentiation

Annexin_PI_Logic Cell Population Analysis cluster_quadrants Q2 Q2 Annexin V Positive PI Negative (Early Apoptotic) Q1 Q1 Annexin V Positive PI Positive (Late Apoptotic/Necrotic) Q3 Q3 Annexin V Negative PI Negative (Live) Q4 Q4 Annexin V Negative PI Positive (Necrotic/Debris) Origin X_axis Annexin V Staining -> Y_axis PI Staining -> Live Live Cells EarlyApop Early Apoptotic Live->EarlyApop Apoptotic Stimulus LateApop Late Apoptotic/ Necrotic EarlyApop->LateApop Time

Caption: Quadrant analysis for Annexin V/PI flow cytometry.

Detailed Protocol

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • PBS (calcium-supplemented)

  • Microcentrifuge tubes or 12x75mm tubes

Procedure:

  • Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in culture flasks or 6-well plates. After 24 hours, treat cells with this compound for the desired duration.[8]

  • Cell Harvesting:

    • Suspension cells: Transfer cells into a microcentrifuge tube.

    • Adherent cells: Remove the medium (keep it, as it contains floating apoptotic cells) and wash the cell monolayer with PBS. Add a dissociation agent (e.g., trypsin). Once cells detach, inactivate the trypsin with serum-containing medium and combine these cells with those from the supernatant collected earlier.[13]

  • Cell Washing: Pellet the cells by centrifugation (300 x g for 5 minutes). Wash the cells twice with cold PBS.[14]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Data Acquisition: Analyze the samples by flow cytometry within one hour. Set up appropriate controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI) to establish compensation and gates.[13]

Data Analysis:

  • Use the flow cytometry software to create a quadrant plot of PI fluorescence vs. Annexin V-FITC fluorescence.

  • Determine the percentage of cells in each quadrant:

    • Lower-Left (Q3): Live cells (Annexin V- / PI-)

    • Lower-Right (Q2): Early apoptotic cells (Annexin V+ / PI-)

    • Upper-Right (Q1): Late apoptotic or necrotic cells (Annexin V+ / PI+)

    • Upper-Left (Q4): Necrotic cells/debris (Annexin V- / PI+)

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Cytotoxicity of this compound determined by MTT Assay

Concentration (µM)Mean Absorbance (570nm) ± SD% Cell Viability ± SD
Vehicle Control (0)1.25 ± 0.08100 ± 6.4
0.11.21 ± 0.0796.8 ± 5.6
11.05 ± 0.0684.0 ± 4.8
100.65 ± 0.0452.0 ± 3.2
500.20 ± 0.0216.0 ± 1.6
1000.11 ± 0.018.8 ± 0.8
IC50 (µM) 9.8 µM

Table 2: Cytotoxicity of this compound determined by LDH Release Assay

Concentration (µM)Mean Absorbance (490nm) ± SD% Cytotoxicity ± SD
Vehicle Control (0)0.15 ± 0.010 ± 0
0.10.18 ± 0.023.5 ± 2.3
10.25 ± 0.0311.6 ± 3.5
100.62 ± 0.0554.7 ± 5.8
500.95 ± 0.0793.0 ± 8.1
1001.02 ± 0.08101.2 ± 9.3
Spontaneous Release0.16 ± 0.02
Maximum Release1.03 ± 0.09

Table 3: Apoptosis Induction by this compound (10 µM) after 24h

Cell Population% of Total Cells (Vehicle Control)% of Total Cells (Treated)
Live (Annexin V- / PI-)95.2%45.8%
Early Apoptotic (Annexin V+ / PI-)2.1%35.5%
Late Apoptotic/Necrotic (Annexin V+ / PI+)1.5%16.2%
Necrotic/Debris (Annexin V- / PI+)1.2%2.5%

Potential Signaling Pathway

While the specific mechanism of this compound is yet to be elucidated, many cytotoxic compounds induce apoptosis through the activation of caspase cascades. A simplified, hypothetical pathway is presented below.

Apoptosis_Pathway Compound This compound Cell Target Cell Compound->Cell Stress Cellular Stress / Receptor Binding Cell->Stress Casp8 Initiator Caspases (e.g., Caspase-8, -9) Stress->Casp8 activates Casp3 Executioner Caspases (e.g., Caspase-3, -7) Casp8->Casp3 activates Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothetical caspase-mediated apoptosis pathway.

References

Application Notes and Protocols for In Vivo Studies of 2-(piperidin-4-yl)-1H-indole and its Derivatives in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have shown potential as anti-cancer, anti-inflammatory, and neuroprotective agents. This document provides detailed application notes and protocols for the in vivo experimental setup of this compound and its derivatives in mouse models, focusing on oncology and anti-inflammatory applications. The protocols are based on established methodologies and published studies involving close analogs of the core structure.

I. Anti-Cancer Activity: Medulloblastoma Mouse Model

A key therapeutic application for derivatives of this compound is in the treatment of cancers driven by aberrant Hedgehog signaling, such as medulloblastoma. A notable derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), has been shown to suppress tumor growth in a mouse model of medulloblastoma.[1]

Signaling Pathway: Hedgehog Signaling Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers.[1] The key signal transducer in this pathway is Smoothened (SMO). LKD1214 acts as an SMO antagonist, blocking its ciliary translocation and thereby inhibiting the downstream signaling cascade that leads to tumor growth.[1]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI Complex SUFU-GLI Complex SMO->GLI Complex Signal Transduction SUFU SUFU GLI GLI (Active) GLI Complex->GLI Releases Target Genes Target Gene Expression GLI->Target Genes Activates Cell Proliferation Tumor Growth Target Genes->Cell Proliferation Indole Derivative This compound Derivative (e.g., LKD1214) Indole Derivative->SMO Inhibits

Figure 1: Simplified Hedgehog signaling pathway and inhibition by a this compound derivative.

Experimental Protocol: Medulloblastoma Xenograft Model

This protocol is adapted from methodologies used for studying medulloblastoma in mice.[1][2][3]

1. Cell Culture:

  • Culture human medulloblastoma cells (e.g., Daoy cells) in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase for implantation.

2. Animal Model:

  • Use 6-8 week old female athymic nude mice (nu/nu).

  • Acclimatize the animals for at least one week before the experiment.

  • House the mice in a specific pathogen-free environment.

3. Tumor Implantation:

  • Resuspend the harvested medulloblastoma cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

4. Treatment Regimen:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 per group).

  • Vehicle Control: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) to the control group.

  • Test Compound: Administer the this compound derivative at various doses (e.g., 10, 25, 50 mg/kg) via oral gavage or intraperitoneal injection daily.

  • Positive Control: A known Hedgehog pathway inhibitor like Vismodegib can be used as a positive control.[4]

5. Efficacy Assessment:

  • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Monitor the body weight of the mice to assess toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Data Presentation
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
Indole Derivative10950 ± 18036.7
Indole Derivative25600 ± 12060.0
Indole Derivative50350 ± 9076.7
Vismodegib50400 ± 11073.3

Note: The data presented in this table is hypothetical and for illustrative purposes.

Medulloblastoma_Workflow A Culture Medulloblastoma Cells (e.g., Daoy) B Implant Cells into Nude Mice A->B C Tumor Growth to 100-200 mm³ B->C D Randomize Mice into Groups C->D E Daily Treatment: - Vehicle - Indole Derivative - Positive Control D->E F Monitor Tumor Volume and Body Weight E->F G Euthanize and Excise Tumors F->G End of Study H Data Analysis: - Tumor Weight - Immunohistochemistry G->H

Figure 2: Experimental workflow for the medulloblastoma xenograft model.

II. Anti-Inflammatory Activity: Xylene-Induced Ear Edema Model

Derivatives of the this compound scaffold have also been investigated for their anti-inflammatory properties. The xylene-induced ear edema model in mice is a standard and rapid method to screen for acute anti-inflammatory activity.[5][6][7]

Experimental Protocol: Xylene-Induced Ear Edema

This protocol is based on established methods for evaluating topical anti-inflammatory agents.[5][6][7]

1. Animal Model:

  • Use Swiss albino or ICR mice (20-25 g) of either sex.

  • Randomize the animals into different groups (n=5-6 per group).

2. Treatment:

  • Vehicle Control: Apply the vehicle (e.g., acetone or ethanol) to the right ear.

  • Test Compound: Topically apply a solution of the this compound derivative in the vehicle to the right ear at different doses (e.g., 0.1, 0.5, 1 mg/ear).

  • Positive Control: Apply a standard anti-inflammatory drug like Indomethacin or Dexamethasone (e.g., 0.5 mg/ear).

3. Induction of Inflammation:

  • Approximately 30 minutes after treatment, apply a fixed volume of xylene (e.g., 20 µL) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as the untreated control.

4. Assessment of Edema:

  • After a set time (e.g., 15-30 minutes) following xylene application, euthanize the mice by cervical dislocation.

  • Use a cork borer (e.g., 6-8 mm diameter) to punch out circular sections from both the right (treated) and left (untreated) ears.

  • Weigh the ear punches immediately using an analytical balance.

  • The extent of edema is the difference in weight between the right and left ear punches.

  • Calculate the percentage inhibition of edema using the formula:

    • % Inhibition = [(Wc - Wt) / Wc] x 100

    • Where Wc is the average edema weight of the control group and Wt is the average edema weight of the treated group.

Data Presentation
Treatment GroupDose (mg/ear)Mean Edema Weight (mg)Percent Inhibition of Edema (%)
Vehicle Control-12.5 ± 1.8-
Indole Derivative0.19.8 ± 1.221.6
Indole Derivative0.56.2 ± 0.950.4
Indole Derivative1.04.5 ± 0.764.0
Indomethacin0.55.1 ± 0.859.2

Note: The data presented in this table is hypothetical and for illustrative purposes.

III. Pharmacokinetic Studies

Understanding the pharmacokinetic profile of a compound is essential for its development as a therapeutic agent. The following is a general protocol for a preliminary pharmacokinetic study in mice.

Experimental Protocol: Pharmacokinetic Analysis

This protocol is based on standard procedures for pharmacokinetic studies in rodents.[8][9]

1. Animal Model:

  • Use male or female C57BL/6 or CD-1 mice (8-10 weeks old).

  • Cannulate the jugular vein for serial blood sampling if possible, or use terminal sampling for each time point.

2. Compound Administration:

  • Intravenous (IV): Administer the compound (e.g., 2-5 mg/kg) as a bolus injection via the tail vein. This route provides 100% bioavailability as a reference.

  • Oral (PO): Administer the compound (e.g., 10-50 mg/kg) by oral gavage.

  • Intraperitoneal (IP): Administer the compound (e.g., 10-50 mg/kg) by intraperitoneal injection.

3. Sample Collection:

  • Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive analytical method, typically LC-MS/MS, to quantify the concentration of the compound in the plasma samples.

5. Pharmacokinetic Parameter Calculation:

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

    • Clearance (CL): The rate at which the drug is eliminated from the body.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Half-life (t½): The time required for the drug concentration to decrease by half.

    • Area Under the Curve (AUC): A measure of total drug exposure.

    • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation (calculated from oral or IP data relative to IV data).

Data Presentation
RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)t½ (h)F (%)
IV212000.0818003.5100
PO208500.536004.220
IP2015000.2563003.935

Note: The data presented in this table is hypothetical and for illustrative purposes.

PK_Workflow A Dose Administration (IV, PO, IP) B Serial Blood Sampling at Predetermined Time Points A->B C Plasma Separation and Storage B->C D LC-MS/MS Analysis of Compound Concentration C->D E Pharmacokinetic Modeling and Parameter Calculation D->E

Figure 3: General workflow for a pharmacokinetic study in mice.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The protocols outlined in this document provide a framework for the in vivo evaluation of these compounds in relevant mouse models of cancer and inflammation. Careful experimental design, including appropriate controls and endpoints, is crucial for obtaining reliable and translatable data. Researchers should adapt these general protocols to their specific compounds and research questions, always adhering to institutional guidelines for animal welfare.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 2-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases. The development of novel anti-inflammatory agents is a critical area of pharmaceutical research. This document provides a comprehensive guide to evaluating the anti-inflammatory potential of the novel compound, 2-(piperidin-4-yl)-1H-indole . The protocols herein describe established in vitro and in vivo methodologies to characterize its mechanism of action and efficacy.

The primary signaling pathways often targeted by anti-inflammatory drugs include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways play a crucial role in regulating the expression of pro-inflammatory mediators.[3][4][5] This guide will detail methods to assess the impact of this compound on these key inflammatory cascades.

In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are fundamental for the initial screening and mechanistic elucidation of anti-inflammatory compounds.[6] Murine macrophage cell lines, such as RAW 264.7, are widely used models as they can be stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[7][8]

Cell Viability Assay

It is crucial to determine the cytotoxic profile of the test compound to ensure that any observed anti-inflammatory effects are not a result of cell death. The MTT assay is a standard colorimetric method for assessing cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of NO.[7][9]

Protocol: Griess Assay for Nitric Oxide

  • Cell Seeding and Treatment: Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate.[7] Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.[7]

  • Supernatant Collection: Collect 100 µL of the culture supernatant from each well.[7]

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate for 10-15 minutes at room temperature.[7]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[7]

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.[7]

Quantification of Pro-inflammatory Cytokines

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant.[7][10]

Protocol: Cytokine ELISA

  • Cell Culture and Treatment: Seed and treat RAW 264.7 cells with this compound and/or LPS as described for the Griess assay.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Calculate the concentration of each cytokine in the samples by comparison to a standard curve.

Western Blot Analysis of Inflammatory Proteins

Western blotting is used to determine the effect of the compound on the protein expression levels of key inflammatory enzymes (iNOS and COX-2) and signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα).[7][8]

Protocol: Western Blot

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7] Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.[7]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[7] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Data Presentation: In Vitro Results

Hypothetical data is presented for illustrative purposes.

Table 1: Effect of this compound on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Cells.

TreatmentConcentration (µM)Cell Viability (%)NO Production (% of LPS Control)
Control-100 ± 5.25.1 ± 1.2
LPS (1 µg/mL)-98.5 ± 4.8100
This compound + LPS199.1 ± 3.985.3 ± 6.7
This compound + LPS597.8 ± 5.162.1 ± 5.4
This compound + LPS1096.5 ± 4.341.7 ± 4.9
Dexamethasone + LPS1098.2 ± 3.735.2 ± 3.1

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells.

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-25.4 ± 3.115.8 ± 2.510.2 ± 1.9
LPS (1 µg/mL)-1250.7 ± 98.2850.3 ± 75.1450.6 ± 41.3
This compound + LPS11025.3 ± 85.4710.9 ± 63.8380.1 ± 35.7
This compound + LPS5750.1 ± 62.9520.6 ± 48.2275.9 ± 29.4
This compound + LPS10480.6 ± 41.7330.2 ± 31.5180.4 ± 20.1
Dexamethasone + LPS10410.2 ± 35.8290.7 ± 28.3155.8 ± 18.6

Visualizing Cellular Mechanisms and Workflows

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkB_p->NFkB releases genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->genes activates transcription nucleus Nucleus compound This compound compound->IKK inhibits

Caption: Simplified NF-κB Signaling Pathway.

In_Vitro_Workflow start Start cell_culture Seed RAW 264.7 Cells start->cell_culture treatment Pre-treat with Compound Stimulate with LPS cell_culture->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6, IL-1β) supernatant->elisa western Western Blot (iNOS, COX-2, NF-κB proteins) cell_lysate->western end End griess->end elisa->end western->end

Caption: In Vitro Experimental Workflow.

In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are essential for evaluating the therapeutic efficacy of a compound in a whole organism.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation.[11][12] The injection of carrageenan into the paw induces a biphasic inflammatory response.[2]

Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, Reference drug (e.g., Indomethacin), and this compound at different doses.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 1 hour before carrageenan injection.[2]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.[2]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group.[2]

LPS-Induced Systemic Inflammation in Mice

This model is used to assess the effect of a compound on systemic inflammation and the production of pro-inflammatory cytokines in the bloodstream.[2][13]

Protocol: LPS-Induced Systemic Inflammation

  • Animal Acclimatization and Grouping: Acclimatize and group male BALB/c mice as described above.

  • Drug Administration: Administer the vehicle, reference drug (e.g., Dexamethasone), or this compound 1 hour before LPS challenge.[2]

  • Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) intraperitoneally.[2]

  • Sample Collection: At 2 or 4 hours post-LPS injection, collect blood samples via cardiac puncture under anesthesia.[2]

  • Cytokine Measurement: Prepare serum and measure the concentrations of TNF-α and IL-6 using specific ELISA kits.[2]

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS control group and calculate the percentage inhibition.

Data Presentation: In Vivo Results

Hypothetical data is presented for illustrative purposes.

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats.

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3hEdema Inhibition (%)
Vehicle Control-0.85 ± 0.07-
This compound100.62 ± 0.0527.1
This compound250.45 ± 0.0447.1
This compound500.31 ± 0.0363.5
Indomethacin100.28 ± 0.0367.1

Table 4: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice.

TreatmentDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control-150.3 ± 12.580.7 ± 9.1
LPS Control-2500.1 ± 210.61800.5 ± 150.2
This compound + LPS251650.8 ± 145.31170.9 ± 105.8
This compound + LPS50980.4 ± 95.7720.3 ± 68.4
Dexamethasone + LPS5750.2 ± 71.3550.6 ± 52.1

Conclusion

The methodologies outlined in this document provide a robust framework for the preclinical evaluation of the anti-inflammatory properties of this compound. By systematically assessing its effects on key inflammatory mediators and pathways, both in vitro and in vivo, researchers can effectively characterize its therapeutic potential and mechanism of action.

References

Application Notes and Protocols for Assessing "2-(piperidin-4-yl)-1H-indole" as an Antimycotic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial in vitro evaluation of the novel compound "2-(piperidin-4-yl)-1H-indole" as a potential antimycotic agent. The protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) to ensure data reproducibility and comparability. While direct antimycotic activity of this specific compound is not yet extensively documented, the presence of the indole and piperidine moieties suggests a promising starting point for investigation, as derivatives of both have demonstrated antifungal properties.[1][2][3][4][5][6][7][8][9][10][11][12]

Introduction to Antifungal Susceptibility Testing

In vitro antifungal susceptibility testing (AFST) is a cornerstone in the discovery and development of new antifungal agents. It provides crucial data regarding a compound's spectrum of activity, potency, and potential for resistance. The primary objective of AFST is to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[13][14] This information is vital for guiding further preclinical development, including cytotoxicity assessments and mechanism of action studies.

Preliminary Assessment of Antifungal Activity

A preliminary screen against a panel of clinically relevant fungal species is the first step in evaluating the potential of "this compound".

Recommended Fungal Strains

A diverse panel of fungal strains should be used to determine the spectrum of activity. This should include:

  • Yeasts:

    • Candida albicans (e.g., ATCC 90028)

    • Candida glabrata (e.g., ATCC 90030)

    • Candida krusei (e.g., ATCC 6258)

    • Cryptococcus neoformans (e.g., ATCC 90112)

  • Molds:

    • Aspergillus fumigatus (e.g., ATCC 204305)

    • Rhizopus arrhizus (e.g., ATCC 2047)

Data Presentation: Minimum Inhibitory Concentration (MIC)

All quantitative data from the antifungal susceptibility testing should be summarized in a clear and structured table. The MIC is the endpoint for antifungal activity and should be recorded for each fungal strain tested.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesStrainMIC (µg/mL) of this compoundPositive Control MIC (µg/mL) [e.g., Fluconazole]
Candida albicansATCC 90028
Candida glabrataATCC 90030
Candida kruseiATCC 6258
Cryptococcus neoformansATCC 90112
Aspergillus fumigatusATCC 204305
Rhizopus arrhizusATCC 2047

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to assess the antimycotic potential of "this compound".

Broth Microdilution Method for MIC Determination (Adapted from CLSI M27-A3 and M38-A2)

This is the reference method for determining the MICs of antifungal agents against yeasts and molds.[13][14][15][16]

Materials:

  • "this compound"

  • Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland standard

  • Sterile saline

Protocol:

  • Compound Preparation: Prepare a stock solution of "this compound" in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium to create a range of concentrations.

  • Inoculum Preparation:

    • Yeasts: Subculture isolates on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[15]

    • Molds: Collect conidia from fresh cultures and suspend in sterile saline. Adjust the concentration to 0.4–5 x 10⁴ CFU/mL.

  • Assay Setup:

    • Add 100 µL of the diluted compound to the wells of a 96-well plate.

    • Include a growth control (medium and inoculum) and a sterility control (medium only).

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[13]

  • Reading and Interpretation: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control. This can be determined visually or with a microplate reader.[13][17]

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare Compound Dilutions PlateSetup Plate Setup in 96-well Plate CompoundPrep->PlateSetup InoculumPrep Prepare Fungal Inoculum InoculumPrep->PlateSetup Incubation Incubate at 35°C PlateSetup->Incubation ReadResults Read Results (Visually or Spectrophotometer) Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Caption: Workflow for MIC determination using the broth microdilution method.

In Vitro Cytotoxicity Assay

It is crucial to assess the toxicity of "this compound" against mammalian cells to determine its therapeutic index.

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • MTT or XTT reagent

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of "this compound" to the wells and incubate for another 24-48 hours.

  • Viability Assessment: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCC50 (µg/mL)
HEK293
HepG2

Preliminary Mechanism of Action Studies

Should "this compound" exhibit potent antifungal activity and low cytotoxicity, preliminary mechanism of action studies can be initiated.

Potential Antifungal Mechanisms

Common antifungal mechanisms of action include:

  • Cell Membrane Disruption: Targeting ergosterol, a key component of the fungal cell membrane.[18][19][20][21]

  • Cell Wall Inhibition: Inhibiting the synthesis of essential cell wall components like β-(1,3)-D-glucan.[18][22]

  • Inhibition of Nucleic Acid or Protein Synthesis. [20][21][22]

Hypothetical Signaling Pathway for Antifungal Action

G Compound This compound Target Potential Fungal Target (e.g., Ergosterol Biosynthesis Enzyme) Compound->Target Inhibition Pathway Disruption of Ergosterol Pathway Target->Pathway Membrane Altered Cell Membrane Integrity Pathway->Membrane Death Fungal Cell Death Membrane->Death

Caption: Hypothetical pathway of antifungal action for this compound.

Experimental Workflow for Mechanism of Action Studies

A logical progression of experiments can help elucidate the mechanism of action.

Logical Relationship for Assessment Protocol

G Start Start: Initial Screening MIC Determine MIC vs. Fungal Panel Start->MIC Cytotoxicity Assess Cytotoxicity (CC50) Start->Cytotoxicity Decision Potent and Non-toxic? MIC->Decision Cytotoxicity->Decision MOA Mechanism of Action Studies Decision->MOA Yes End Lead Compound for Further Development Decision->End No MOA->End

Caption: Logical workflow for the assessment of a novel antifungal compound.

Conclusion

This document provides a foundational protocol for the initial assessment of "this compound" as a potential antimycotic agent. By following these standardized methods, researchers can generate reliable and comparable data to guide the subsequent stages of drug discovery and development. The combination of in vitro antifungal susceptibility testing, cytotoxicity profiling, and preliminary mechanism of action studies will provide a comprehensive initial evaluation of this novel compound's therapeutic potential.

References

Application Notes and Protocols: Synthesis and Radiolabeling of 2-(Piperidin-4-yl)-1H-indole Analogs for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, notably for its interaction with sigma receptors (σR). Sigma receptors, particularly the σ1 subtype, are implicated in a variety of neurological disorders, including Alzheimer's disease, depression, and neuropathic pain, as well as in the biology of various cancers.[1][2] Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that allow for the non-invasive study and quantification of these receptors. The development of radiolabeled analogs of this compound is therefore of significant interest for diagnosing and monitoring disease progression, as well as for assessing the efficacy of novel therapeutic agents targeting sigma receptors.[3]

These application notes provide a comprehensive overview of the proposed synthesis of a precursor and the subsequent radiolabeling to generate a PET imaging agent based on the this compound core structure. The protocols are based on established chemical methodologies for similar compounds.

Quantitative Data Summary

The following table summarizes key quantitative data for several radiolabeled piperidine and indole derivatives designed for imaging applications, providing a comparative reference for the development of novel radiotracers.

Compound/RadiotracerTargetBinding Affinity (Ki, nM)Radiochemical Yield (RCY, decay-corrected)Radiochemical Purity (RCP)Specific Activity (SA, GBq/μmol)Reference
N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamideSigma Receptors3.44-10%>99%14.8 - 37[4]
[18F]Fluspidineσ1 Receptor0.59High (not specified)High (not specified)Not specified[2]
[18F]2 (Spirocyclic piperidine derivative)σ1 Receptor2.308-10%>99%56-78[5]
--INVALID-LINK---(S)-1 (Piperazine derivative)σ2 ReceptorNot specified53 ± 7%>99%>100[6]
[11C]-labeled aminoalkylindolesCannabinoid ReceptorsNot specified50-60%>99%185-555[7]
[18F]FMTP (Pyrimidine-based)COX-2Not specified35 ± 5%>99%92.5 ± 18.5[8]

Experimental Protocols

I. Synthesis of Precursor: 2-(1-(2-Tosyloxtethyl)piperidin-4-yl)-1H-indole

This protocol describes the synthesis of a suitable precursor for subsequent radiolabeling with Fluorine-18 via nucleophilic substitution.

Materials:

  • This compound

  • Ethylene glycol ditosylate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1 mmol) in acetonitrile (20 mL), add potassium carbonate (3 mmol).

  • Add a solution of ethylene glycol ditosylate (1.2 mmol) in acetonitrile (10 mL) dropwise to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired precursor, 2-(1-(2-tosyloxyethyl)piperidin-4-yl)-1H-indole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Radiosynthesis of [18F]-2-(1-(2-Fluoroethyl)piperidin-4-yl)-1H-indole

This protocol outlines the automated radiosynthesis of the 18F-labeled analog from the tosylate precursor.

Materials:

  • Aqueous [18F]fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • 2-(1-(2-Tosyloxtethyl)piperidin-4-yl)-1H-indole (precursor)

  • Dimethyl sulfoxide (DMSO)

  • Water for injection

  • Ethanol for injection

  • Semi-preparative HPLC system with a C18 column

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

Procedure:

  • [18F]Fluoride Trapping and Drying: Trap the aqueous [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen.

  • Radiolabeling Reaction: Dissolve the tosylate precursor (2-5 mg) in anhydrous DMSO (0.5 mL) and add it to the dried [18F]fluoride/K₂₂₂ complex. Heat the reaction mixture at 120°C for 15 minutes.

  • Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase (e.g., a mixture of acetonitrile and water) and inject it onto a semi-preparative HPLC column. Collect the fraction corresponding to the radiolabeled product.

  • Formulation: Dilute the collected HPLC fraction with water and pass it through a C18 SPE cartridge to trap the product. Wash the cartridge with water to remove any residual HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

  • Quality Control:

    • Radiochemical Purity: Analyze an aliquot of the final product by analytical HPLC with a radioactivity detector.

    • Residual Solvents: Analyze for residual ethanol and acetonitrile by gas chromatography.

    • Sterility and Endotoxin Testing: Perform standard sterility and endotoxin tests before use in vivo.

Visualizations

Synthesis_Workflow Figure 1: Synthesis Workflow for [18F]-2-(1-(2-Fluoroethyl)piperidin-4-yl)-1H-indole cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling A This compound C Alkylation Reaction (K2CO3, ACN, 80°C) A->C B Ethylene glycol ditosylate B->C D Purification (Column Chromatography) C->D E Precursor: 2-(1-(2-Tosyloxtethyl)piperidin-4-yl)-1H-indole D->E G Nucleophilic Substitution (K222, 120°C) E->G F [18F]Fluoride F->G H Purification (Semi-prep HPLC) G->H I Formulation (SPE) H->I J Final Product: [18F]-2-(1-(2-Fluoroethyl)piperidin-4-yl)-1H-indole I->J

Caption: Synthesis Workflow Diagram.

Sigma_Receptor_Signaling Figure 2: Simplified Sigma-1 Receptor Signaling Pathway ligand This compound Analog (Agonist) sigma1 Sigma-1 Receptor (ER Chaperone) ligand->sigma1 Binds to ip3r IP3 Receptor sigma1->ip3r Stabilizes ca_release Ca2+ Release from ER ip3r->ca_release Potentiates downstream Modulation of Ion Channels & Signaling Cascades ca_release->downstream cellular_response Neuroprotection, Neurite Outgrowth, Anti-apoptosis downstream->cellular_response

Caption: Sigma-1 Receptor Signaling.

References

Troubleshooting & Optimization

Troubleshooting low yield in "2-(piperidin-4-yl)-1H-indole" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "2-(piperidin-4-yl)-1H-indole". The content is structured to address common challenges and provide actionable solutions to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing the indole core of this compound is the Fischer indole synthesis.[1] This classic acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of phenylhydrazine with a suitable piperidinone derivative.[1] The likely ketone starting material is an N-protected 4-piperidone, such as N-Boc-4-piperidone, to prevent side reactions involving the piperidine nitrogen.

Q2: I am observing a very low yield in my reaction. What are the primary factors to investigate?

A2: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors:

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, reaction time, and the concentration of the acid catalyst.[2]

  • Purity of Starting Materials: Impurities in the phenylhydrazine or the piperidinone derivative can lead to undesired side reactions.

  • Inappropriate Acid Catalyst: The choice of acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or a Lewis acid like ZnCl₂) and its concentration are critical and often require empirical optimization.[3]

  • Side Reactions: Competing reactions such as N-N bond cleavage in the hydrazone intermediate can significantly reduce the yield of the desired indole.[2]

  • Purification Losses: The product may be lost during the workup and purification steps.

Q3: What are the likely side products or impurities I might encounter?

A3: Several impurities can be formed during the synthesis of this compound:

  • Incompletely Cyclized Intermediates: Residual phenylhydrazone or other reaction intermediates may remain if the reaction does not go to completion.[1]

  • Regioisomers: If a substituted phenylhydrazine is used, there is a possibility of forming different regioisomers of the indole.[1]

  • Oxidation Byproducts: The indole ring is susceptible to oxidation, which can lead to the formation of colored impurities, especially at high temperatures in the presence of air.[1]

  • Side-products from the Piperidine Moiety: If an N-protected piperidinone is used, incomplete deprotection can result in the N-protected analog of the final product as an impurity.[1]

Troubleshooting Guide

Issue 1: Low or No Product Formation

This is a frequent challenge that can often be resolved by systematically evaluating the experimental setup and conditions.

Potential Cause Troubleshooting Action
Poor Quality Reagents Ensure the purity of phenylhydrazine and the piperidinone derivative. Consider purification of starting materials if their quality is uncertain.
Incorrect Reaction Temperature Optimize the reaction temperature. Fischer indole synthesis often requires elevated temperatures, but excessive heat can lead to decomposition. Start with a literature-reported temperature for a similar synthesis and then vary it in 10-20°C increments.
Inappropriate Acid Catalyst The choice and concentration of the acid catalyst are crucial. If one acid (e.g., HCl) is not effective, try another (e.g., polyphosphoric acid, p-toluenesulfonic acid, or a Lewis acid like ZnCl₂).[3] The concentration of the acid may also need to be optimized.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may be slower than anticipated.
Atmospheric Moisture While not always critical for Fischer indole synthesis, some reactions can be sensitive to moisture. Consider using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Multiple Products

The presence of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired compound.

Potential Cause Troubleshooting Action
Side Reactions (e.g., N-N bond cleavage) Lowering the reaction temperature can sometimes improve selectivity by favoring the desired reaction pathway.[2]
Impure Starting Materials As mentioned previously, impurities in the starting materials can lead to various side reactions.
Formation of Regioisomers If using a substituted phenylhydrazine, the formation of regioisomers is possible. The ratio of these isomers can sometimes be influenced by the choice of acid catalyst and reaction conditions.[2]

Quantitative Data from Related Syntheses

Table 1: Effect of Acid Catalyst on the Regioselectivity of Fischer Indole Synthesis with an Unsymmetrical Ketone

Acid CatalystProduct Ratio (2,3-dimethylindole vs. 1,2,3,4-Tetrahydrocarbazole)
83% (w/w) P₂O₅ in H₂O2,3-dimethylindole is the major product
70% (w/w) H₂SO₄2,3-dimethylindole is the major product
Data adapted from a study on the Fischer indole synthesis with unsymmetrical ketones, which highlights how catalyst choice can influence product distribution.[2]

Table 2: Yields of Solvent-Free Fischer Indole Synthesis with Phenylhydrazine and Various Ketones using p-Toluenesulfonic Acid

KetoneProductYield (%)
Cyclohexanone1,2,3,4-Tetrahydrocarbazole94
Cyclopentanone1,2-Cyclopentenoindole91
Acetophenone2-Phenylindole82
This table demonstrates the high yields achievable under solvent-free conditions with an appropriate catalyst for different ketone starting materials.[2]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Fischer indole synthesis and should be optimized for the specific substrates.

Materials:

  • Phenylhydrazine (or its hydrochloride salt)

  • N-Boc-4-piperidone

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

  • Solvent (e.g., ethanol, toluene, or none if using a neat reaction)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Hydrazone Formation (can be done in situ): In a round-bottom flask, dissolve N-Boc-4-piperidone (1 equivalent) and phenylhydrazine (1-1.2 equivalents) in a suitable solvent like ethanol or acetic acid.

  • Indolization: Add the acid catalyst. The amount and type will need to be optimized. For example, use a catalytic amount of a strong acid or a larger quantity of a weaker acid like acetic acid, which can also serve as the solvent.[2]

  • Heating: Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using a strong acid, carefully neutralize the mixture with a base such as saturated sodium bicarbonate solution.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-(piperidin-4-yl)-1H-indole.

  • Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product, this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]

Visualizations

Troubleshooting_Low_Yield Start Low Yield Observed CheckReagents Check Purity of Starting Materials (Phenylhydrazine, Piperidinone) Start->CheckReagents OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions AnalyzeByproducts Analyze for Side Products Start->AnalyzeByproducts ReviewPurification Review Purification Protocol Start->ReviewPurification Temp Vary Temperature OptimizeConditions->Temp Catalyst Screen Acid Catalysts (Brønsted vs. Lewis) OptimizeConditions->Catalyst Time Adjust Reaction Time (Monitor by TLC) OptimizeConditions->Time IncompleteReaction Incomplete Cyclization? AnalyzeByproducts->IncompleteReaction SideReactions N-N Cleavage or Other Side Reactions? AnalyzeByproducts->SideReactions ExtractionLoss Product Loss During Aqueous Workup? ReviewPurification->ExtractionLoss ColumnIssues Inefficient Column Chromatography? ReviewPurification->ColumnIssues

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Fischer_Indole_Synthesis_Workflow StartMaterials Phenylhydrazine + N-Boc-4-piperidone Hydrazone Hydrazone Formation (in situ) StartMaterials->Hydrazone Indolization Acid-Catalyzed Cyclization (Indolization) Hydrazone->Indolization ProtectedIndole N-Boc-2-(piperidin-4-yl)-1H-indole Indolization->ProtectedIndole Deprotection Boc Deprotection (Acidic Conditions) ProtectedIndole->Deprotection FinalProduct This compound Deprotection->FinalProduct Purification Purification (Chromatography/ Recrystallization) FinalProduct->Purification

Caption: General experimental workflow for the synthesis of this compound.

References

Identifying and minimizing side products in "2-(piperidin-4-yl)-1H-indole" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(piperidin-4-yl)-1H-indole, a key intermediate in pharmaceutical research. The primary focus is on the Fischer indole synthesis, a widely used and versatile method for indole ring formation. This guide is intended for researchers, scientists, and drug development professionals to help identify and minimize side products, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Fischer indole synthesis is a robust and frequently employed method for constructing the indole nucleus.[1][2] For the synthesis of this compound, this typically involves the reaction of phenylhydrazine with a protected form of 4-acetylpiperidine, most commonly N-Boc-4-acetylpiperidine, under acidic conditions. The use of a protecting group on the piperidine nitrogen is crucial to prevent unwanted side reactions under the acidic conditions of the synthesis. The final step involves the deprotection of the piperidine nitrogen.

Q2: Why is it necessary to protect the piperidine nitrogen during the Fischer indole synthesis?

A2: The Fischer indole synthesis is conducted in the presence of strong acids, which can protonate the basic nitrogen of the piperidine ring. This protonation can lead to the formation of undesired side products, complicate the reaction, and make purification difficult. Using a protecting group like tert-butyloxycarbonyl (Boc) renders the piperidine nitrogen non-basic and prevents these issues.

Q3: What are the primary side products I should expect in the Fischer indole synthesis of N-Boc-2-(piperidin-4-yl)-1H-indole?

A3: The main side products can include:

  • Regioisomers: If there are substituents on the phenylhydrazine, the cyclization can occur at two different positions, leading to isomeric indole products.[3]

  • Incomplete cyclization products: The reaction may stall at the phenylhydrazone or enamine intermediate stage.

  • Decomposition products: Harsh acidic conditions and high temperatures can lead to the degradation of the starting materials, intermediates, or the final indole product.[4]

  • Products from N-N bond cleavage: Under certain conditions, the N-N bond of the phenylhydrazine or its derivatives can cleave, leading to various byproducts.[5]

Q4: How can I minimize the formation of these side products?

A4: Minimizing side products involves careful optimization of reaction conditions:

  • Choice of Acid Catalyst: The type and concentration of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) can significantly influence the reaction outcome.[6][7] Weaker acids may lead to incomplete reaction, while overly strong acids can cause degradation.

  • Temperature and Reaction Time: Careful control of temperature and monitoring the reaction progress by TLC can prevent the formation of degradation products.

  • Purity of Starting Materials: Using high-purity phenylhydrazine and N-Boc-4-acetylpiperidine is essential to avoid introducing impurities that can lead to side reactions.

Q5: I am having difficulty purifying the final product. What are the best practices for purifying this compound?

A5: Due to the basic nature of the piperidine nitrogen in the final unprotected product, purification by silica gel column chromatography can be challenging, often resulting in streaking or poor separation. To overcome this, it is recommended to:

  • Use a basic modifier in the eluent: Adding a small amount of triethylamine (0.5-2%) to the solvent system can neutralize the acidic sites on the silica gel, leading to better separation and peak shape.[8][9]

  • Use an alternative stationary phase: Neutral alumina can be a suitable alternative to silica gel for the purification of basic compounds.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Fischer indole synthesis.

Observed Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete hydrazone formation.Ensure equimolar amounts of phenylhydrazine and N-Boc-4-acetylpiperidine. A catalytic amount of acid (e.g., acetic acid) can facilitate hydrazone formation prior to the main cyclization step.
Ineffective acid catalyst for cyclization.Experiment with different acid catalysts such as polyphosphoric acid (PPA), Eaton's reagent, or Lewis acids like ZnCl₂.[6][7] The optimal catalyst can be substrate-dependent.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC.
Multiple Spots on TLC, Difficult Separation Formation of regioisomers.If using a substituted phenylhydrazine, consider the electronic and steric effects of the substituent on the cyclization regioselectivity.[3] A change in the acid catalyst might favor the formation of one isomer.[10]
Presence of unreacted starting materials.Increase the reaction time or temperature. Ensure the purity of the starting materials.
Product streaking on the TLC plate.Spot the TLC plate with a solution of your compound in a solvent mixture that includes a small amount of triethylamine. This will give a better indication of the true Rf value and purity.
Product Decomposition during Workup or Purification Instability of the indole ring in strong acid.Neutralize the reaction mixture carefully during workup. Avoid prolonged exposure to acidic conditions.
Decomposition on silica gel.Deactivate the silica gel by pre-eluting the column with a solvent mixture containing triethylamine before loading the sample.[11] Alternatively, use neutral alumina for chromatography.[9]
Low Yield in N-Boc Deprotection Step Incomplete deprotection.Ensure sufficient equivalents of acid (e.g., TFA or HCl in dioxane) are used. Monitor the reaction by TLC until all the N-Boc protected material is consumed.
Degradation of the product during deprotection.Perform the deprotection at a lower temperature (e.g., 0 °C) and for a shorter duration. Carefully neutralize the reaction upon completion.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-(piperidin-4-yl)-1H-indole

This protocol outlines the Fischer indole synthesis using N-Boc-4-acetylpiperidine and phenylhydrazine.

Materials:

  • Phenylhydrazine

  • N-Boc-4-acetylpiperidine

  • Polyphosphoric acid (PPA) or Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of phenylhydrazine (1.0 eq) in a suitable solvent (e.g., toluene or glacial acetic acid), add N-Boc-4-acetylpiperidine (1.0 eq).

  • Heat the mixture to form the phenylhydrazone in situ. This can be monitored by TLC.

  • Add the acid catalyst (e.g., PPA, 10 eq by weight) portion-wise at a temperature that maintains a stirrable mixture.

  • Heat the reaction mixture to 80-120 °C for 2-6 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Deprotection of N-Boc-2-(piperidin-4-yl)-1H-indole

This protocol describes the removal of the N-Boc protecting group.

Materials:

  • N-Boc-2-(piperidin-4-yl)-1H-indole

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc-protected indole in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents) or 4M HCl in 1,4-dioxane at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography using an eluent containing triethylamine (e.g., dichloromethane/methanol/triethylamine, 90:9:1).

Quantitative Data Summary

The following table presents typical yields for the key steps in the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Reaction Step Starting Materials Product Typical Yield (%)
Fischer Indole Synthesis Phenylhydrazine, N-Boc-4-acetylpiperidineN-Boc-2-(piperidin-4-yl)-1H-indole60-80%
N-Boc Deprotection N-Boc-2-(piperidin-4-yl)-1H-indoleThis compound85-95%

Visualizations

Fischer_Indole_Synthesis start Phenylhydrazine + N-Boc-4-acetylpiperidine hydrazone Phenylhydrazone Intermediate start->hydrazone Condensation enamine Enamine Intermediate (Tautomerization) hydrazone->enamine Acid Catalyst rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Intramolecular Cyclization diimine->cyclization Aromatization aminal Aminal Intermediate cyclization->aminal elimination Elimination of Ammonia aminal->elimination protected_indole N-Boc-2-(piperidin-4-yl)-1H-indole elimination->protected_indole deprotection Deprotection (TFA or HCl) protected_indole->deprotection final_product This compound deprotection->final_product Troubleshooting_Workflow start Problem Encountered low_yield Low or No Yield start->low_yield multiple_spots Multiple Spots on TLC start->multiple_spots decomposition Product Decomposition start->decomposition check_reagents Check Purity of Starting Materials low_yield->check_reagents optimize_catalyst Optimize Acid Catalyst low_yield->optimize_catalyst optimize_conditions Adjust Temperature/ Time low_yield->optimize_conditions check_regioisomers Identify Potential Regioisomers multiple_spots->check_regioisomers purification_strategy Modify Purification (e.g., add TEA) multiple_spots->purification_strategy monitor_reaction Monitor Reaction Progress Closely multiple_spots->monitor_reaction milder_conditions Use Milder Acid/ Lower Temperature decomposition->milder_conditions workup_carefully Careful Neutralization during Workup decomposition->workup_carefully deactivate_silica Deactivate Silica Gel or Use Alumina decomposition->deactivate_silica

References

Technical Support Center: Enhancing In Vivo Stability of 2-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with "2-(piperidin-4-yl)-1H-indole" during in vivo studies.

Troubleshooting Guide

This guide addresses common problems observed during in vivo experiments and provides systematic approaches to identify and resolve stability issues.

Observed Problem Potential Cause Recommended Action
Low Oral Bioavailability Poor aqueous solubility; rapid first-pass metabolism in the gut wall or liver.1. Salt Formation: Screen for pharmaceutically acceptable salts to improve solubility and dissolution rate.[1][2][3][4][5] 2. Formulation: Consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) to enhance absorption and potentially bypass first-pass metabolism.[6] 3. Structural Modification: If metabolism is confirmed, consider blocking metabolic hotspots (e.g., with fluorine) on the indole or piperidine ring.[7]
Short In Vivo Half-Life Rapid metabolic clearance by cytochrome P450 enzymes.1. Metabolite Identification: Perform in vitro metabolism studies (liver microsomes, hepatocytes) to identify major metabolites. Common metabolic pathways for indoles include hydroxylation on the indole ring.[7][8] 2. Prodrug Approach: Design a prodrug to temporarily mask the site of metabolic attack.[9][10][11][12] For the piperidine nitrogen, N-acylation could be explored.[12] 3. Co-administration with Inhibitors: In preclinical studies, co-administer with a known inhibitor of the identified metabolic enzyme to confirm the metabolic pathway.
High Inter-Individual Variability in Exposure Differences in metabolic enzyme expression; formulation-dependent absorption.1. Formulation Optimization: Develop a robust formulation, such as an amorphous solid dispersion or a nano-formulation, to ensure consistent dissolution and absorption.[6][13] 2. Controlled-Release Formulation: Design a controlled-release formulation to minimize fluctuations in plasma concentration.[14]
Degradation in Formulation Before Administration Chemical instability (e.g., oxidation, hydrolysis) in the dosing vehicle.1. Forced Degradation Studies: Assess stability under various stress conditions (pH, light, oxidizing agents) to identify degradation pathways. 2. Excipient Screening: Incorporate stabilizing excipients such as antioxidants (e.g., ascorbic acid), chelating agents, or buffering agents into the formulation.[14][15] 3. Lyophilization: For aqueous formulations, lyophilization can improve long-term stability.[14][15][16]

Frequently Asked Questions (FAQs)

Q1: What are the most likely sites of metabolic instability on the this compound molecule?

A1: Based on the metabolism of similar indole-containing compounds, the primary sites of metabolic vulnerability are likely:

  • Indole Ring: Hydroxylation at various positions of the indole nucleus, particularly the 5 or 6-position, is a common metabolic pathway for indole derivatives.[7][8]

  • Piperidine Ring: The piperidine ring can undergo oxidation, leading to hydroxylated metabolites.[17]

  • Piperidine Nitrogen: While less common for secondary amines within a ring, N-dealkylation can be a possibility.

A proposed metabolic pathway is illustrated below.

cluster_0 Metabolic Pathway of this compound Parent This compound M1 Indole Hydroxylation (e.g., at C5 or C6) Parent->M1 CYP450 M2 Piperidine Hydroxylation Parent->M2 CYP450 M3 Phase II Conjugation (Glucuronidation/Sulfation) M1->M3 UGTs/SULTs M2->M3 UGTs/SULTs

Potential metabolic pathways for this compound.

Q2: How can I improve the stability of my compound through salt formation?

A2: Salt formation is a highly effective strategy to enhance the physicochemical properties of a drug candidate, including its stability.[1][2][3] By converting the free base (the piperidine nitrogen in your compound is basic) into a salt, you can improve its crystallinity, reduce hygroscopicity, and increase its melting point and aqueous solubility.[4][5] A higher dissolution rate can lead to improved bioavailability. The selection of the appropriate counter-ion is crucial and should be guided by a comprehensive salt screening study.

Q3: What is a prodrug, and how could it help stabilize my compound?

A3: A prodrug is a pharmacologically inactive derivative of a drug molecule that undergoes conversion in the body to release the active parent drug.[9] This approach can be used to mask a metabolically labile functional group, thereby protecting the drug from premature degradation and improving its pharmacokinetic profile.[10][11] For this compound, a prodrug could be designed by modifying the piperidine nitrogen to prevent its metabolism.[12]

The decision-making process for choosing a stabilization strategy is outlined below.

Start Instability Observed (Low Bioavailability / Short Half-Life) CheckSolubility Is Solubility a Limiting Factor? Start->CheckSolubility CheckMetabolism Is Rapid Metabolism Suspected? CheckSolubility->CheckMetabolism No SaltScreening Perform Salt Screening CheckSolubility->SaltScreening Yes MetaboliteID In Vitro Metabolism Studies (Microsomes, Hepatocytes) CheckMetabolism->MetaboliteID Yes End Optimized Compound/Formulation CheckMetabolism->End No Formulation Optimize Formulation (e.g., SEDDS, Nanoparticles) SaltScreening->Formulation Formulation->CheckMetabolism Prodrug Design Prodrug MetaboliteID->Prodrug StructuralMod Structural Modification (Block Metabolic Site) MetaboliteID->StructuralMod Prodrug->End StructuralMod->End

Decision tree for selecting a stabilization strategy.

Q4: What formulation strategies can protect my compound from degradation?

A4: Several formulation strategies can enhance drug stability.[14][15]

  • Use of Stabilizing Excipients: Antioxidants can prevent oxidative degradation, while pH modifiers and buffering agents can prevent hydrolysis.[14][16]

  • Microencapsulation: Enclosing the drug particles within a protective shell can shield them from the environment.[14][15]

  • Lipid-Based Systems: Formulations like emulsions, microemulsions, and self-emulsifying systems can protect the drug from degradation in the gastrointestinal tract.[6]

  • Amorphous Solid Dispersions: These can improve both solubility and stability by maintaining the drug in a non-crystalline, high-energy state.[13]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To determine the rate of metabolism of this compound.

Materials:

  • This compound (test compound)

  • Pooled liver microsomes (from relevant species, e.g., human, rat)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) with internal standard for quenching

  • Control compounds (high and low clearance)

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, liver microsomes, and the test compound solution. Pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold ACN or MeOH containing an internal standard.

  • Centrifuge the plates to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Workflow for in vitro metabolic stability assessment.

Protocol 2: Salt Screening

Objective: To identify a stable, crystalline salt form of this compound with improved physicochemical properties.[1]

Materials:

  • This compound (free base)

  • A panel of pharmaceutically acceptable counter-ions (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, fumaric acid, tartaric acid)

  • A variety of solvents (e.g., water, ethanol, acetone, ethyl acetate)

  • Analytical equipment: Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Dynamic Vapor Sorption (DVS), HPLC.

Methodology:

  • Small-Scale Crystallization: Dissolve the free base in various solvents. Add a stoichiometric amount of each counter-ion. Allow the solutions to evaporate slowly, cool, or add an anti-solvent to induce crystallization.

  • Solid Form Isolation: Isolate any resulting solids by filtration.

  • Characterization:

    • PXRD: To determine the crystallinity and identify unique polymorphic forms.

    • DSC/TGA: To assess thermal properties like melting point and desolvation.

    • DVS: To evaluate hygroscopicity.

    • Kinetic Solubility: To measure the solubility of each salt form in aqueous buffer at relevant pH values.

  • Stability Testing: Store the most promising salt forms under accelerated stability conditions (e.g., 40°C/75% RH) and monitor for any changes in physical or chemical properties over time.

  • Selection: Choose the salt form that exhibits the best overall profile of crystallinity, stability, hygroscopicity, and solubility for further development.[3]

References

Addressing common challenges in the purification of indole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of indole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying indole derivatives?

A1: Purification of indole derivatives can be challenging due to the presence of closely related impurities.[1] Key challenges include:

  • High Polarity: The presence of functional groups like hydroxyls, carboxylic acids, and amines increases the polarity, which can lead to poor retention in reversed-phase chromatography or irreversible binding to silica gel in normal-phase chromatography.[2]

  • Low Solubility: Polar indole derivatives may have poor solubility in common organic solvents used for normal-phase chromatography.[2]

  • Instability: The indole nucleus can be sensitive to acidic conditions, which are sometimes present in silica gel, potentially causing degradation of the target compound.[2]

  • Co-elution of Impurities: Structurally similar impurities, such as regioisomers, often co-elute with the desired product, making separation by standard chromatography difficult.[1]

  • Discoloration: Purified indoles can discolor (turning pink or tan) upon storage due to oxidation.

Q2: My purified indole is a white solid, but it turns pink/tan upon storage. How can I prevent this?

A2: This discoloration is typically due to oxidation. To ensure long-term stability, store the purified indole in a sealed vial under an inert atmosphere (like nitrogen or argon), and protect it from light by using an amber vial or wrapping the container in foil.

Q3: Can I use a simple acid-base extraction for purification?

A3: While a preliminary acid wash (e.g., with 1M HCl) is effective for removing basic impurities like unreacted hydrazine starting materials, a simple acid-base extraction is generally not sufficient for complete purification of the indole product itself. The N-H proton of the indole ring is only weakly acidic and requires a very strong base for deprotonation, making extraction with common aqueous bases like NaOH inefficient. However, an initial aqueous workup is a crucial first step to remove the bulk of acidic or basic impurities before proceeding to chromatography or crystallization.

Q4: How can I visualize my colorless indole derivative on a TLC plate?

A4: Several methods can be used to visualize indole compounds on a TLC plate:

  • UV Light: Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a fluorescent TLC plate (F254) under 254 nm UV light.[3]

  • Iodine Chamber: Exposing the plate to iodine vapor will stain most organic compounds, including indoles, a temporary yellow-brown color.[3]

  • Chemical Stains:

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[3]

    • Potassium Permanganate (KMnO₄): A universal stain that reacts with compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[3]

    • Vanillin or p-Anisaldehyde Stains: These are general-purpose stains for a wide range of functional groups.[3]

Troubleshooting Guides

Column Chromatography

Problem: My polar indole derivative shows poor retention and elutes in the void volume during Reversed-Phase (RP-HPLC).

  • Possible Cause: The compound is too polar for the non-polar stationary phase (e.g., C18).

  • Solutions:

    • Use a Highly Aqueous Mobile Phase: Some modern RP columns ("polar-embedded" or "aqua") are designed to be stable in 100% aqueous mobile phases and can retain polar analytes more effectively.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for polar compounds. It uses a polar stationary phase with a mobile phase high in organic solvent, promoting retention of polar molecules.[2]

    • Add Ion-Pairing Reagents: For ionizable indoles, adding an ion-pairing reagent to the mobile phase can increase retention on a C18 column. Note that these are often not compatible with mass spectrometry.

Problem: My basic indole derivative shows significant peak tailing in my chromatogram.

  • Possible Cause: Strong secondary interactions between the basic indole and acidic residual silanol groups on the silica gel surface.[2]

  • Solutions:

    • Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or ammonia into the mobile phase to saturate the active silanol sites.[2]

    • Use a High-Purity, End-Capped Column: These columns have fewer free silanol groups, reducing the opportunities for secondary interactions.[2]

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a bonded phase like amino- or cyano-functionalized silica.[2]

Problem: I am struggling to separate two regioisomers of my indole derivative.

  • Possible Cause: Regioisomers have very similar polarities and structures, leading to nearly identical behavior on standard chromatography systems.

  • Solutions:

    • Optimize Column Chromatography:

      • Use a Shallow Gradient: A very slow, shallow gradient of the polar solvent during elution can improve resolution.[3]

      • Change the Solvent System: Switching to a different solvent system (e.g., from Hexane/Ethyl Acetate to Dichloromethane/Methanol) can alter selectivity and may resolve the isomers.[3]

    • Change the Stationary Phase: If optimizing the mobile phase fails, try a different stationary phase like alumina or a different functionalized silica.[4]

    • Preparative HPLC: High-performance liquid chromatography often provides the resolution needed to separate challenging isomer pairs.[5][6]

Crystallization

Problem: My compound "oils out" instead of crystallizing.

  • Possible Causes:

    • The solvent is too nonpolar for your highly polar compound.

    • The solution is supersaturated.

    • Impurities are inhibiting crystal formation.

  • Solutions:

    • Try a More Polar Solvent or a Solvent Mixture: Experiment with different solvent systems.

    • Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[2]

    • Further Purification: The presence of impurities may be the issue. Try to further purify the material by another method, like a quick filtration through a silica plug, before attempting crystallization again.[2]

Problem: No crystals form upon cooling.

  • Possible Causes:

    • The compound is too soluble in the chosen solvent.

    • The solution is not sufficiently concentrated.

  • Solutions:

    • Concentrate the Solution: Slowly evaporate some of the solvent to increase the concentration of your compound.[2]

    • Add an Anti-Solvent: Add a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Add the anti-solvent dropwise until the solution becomes cloudy, then gently heat until it becomes clear again before allowing it to cool slowly.

Problem: The recovery yield from recrystallization is very low.

  • Possible Cause: The compound has significant solubility in the cold solvent.

  • Solutions:

    • Minimize the Amount of Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[2]

    • Cool for a Longer Period at a Lower Temperature: Allow the solution to cool to room temperature slowly, then place it in an ice bath or a refrigerator to maximize crystal formation.[2]

    • Re-evaluate the Solvent System: Choose a solvent system where the compound has a very high solubility at high temperatures and a very low solubility at low temperatures.[2]

Data Presentation

Table 1: Quantitative Data for Indole Purification by Crystallization

Starting MaterialPurification MethodSolvent SystemTemperaturePurityYieldReference
Crude Indole from Coal TarCrystallizationMethanol/Water (3:2 ratio)0°C>99%>75%[7]
Indole-Concentrated OilSolute Crystallizationn-Hexane283 K (10°C)99.5 wt%57.5%[8]

Table 2: Quantitative Data for Indole Purification by Extraction

Starting MaterialExtraction MethodSolvent/ExtractantExtraction EfficiencyPurity of Extracted IndoleReference
Simulated Wash OilLiquid-Liquid Extraction[Bmim][DMP] (Ionic Liquid)>96.9 wt%N/A[9]
Simulated Wash OilLiquid-Liquid ExtractionTEAC/2TsOH (Deep Eutectic Solvent)97.2 ± 2%98.5 ± 1%[10]
Wash OilMethanol Extraction & n-Hexane Re-extractionMethanol, n-Hexane79.1% (recovery)73.3% (in raffinate)[11][12]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography (Normal Phase)
  • Stationary Phase and Column Packing:

    • Select a suitable column size (typically use 20-50 times the weight of the crude sample for the adsorbent).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles. Always keep the solvent level above the silica bed.[13]

  • Sample Loading:

    • Dissolve the crude indole derivative in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the packed column.[2]

  • Elution and Fraction Collection:

    • Gently add the mobile phase to the top of the column.

    • Start with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes).

    • Begin collecting fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[2]

  • Fraction Analysis and Solvent Removal:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified indole derivative.[13]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a small amount of a potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely when heated.

    • If a single solvent is not suitable, a mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be used.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, which often leads to larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Allow the crystals to air dry on the filter paper or dry them further in a desiccator or vacuum oven.

Visualizations

experimental_workflow cluster_start Start: Crude Indole Product cluster_purification_choice Purification Strategy Selection cluster_chromatography Chromatography cluster_crystallization Crystallization cluster_extraction Extraction cluster_end End: Purified Product start Crude Product Mixture strategy Assess Polarity, Stability, and Impurity Profile start->strategy col_chrom Column Chromatography (Silica or Alumina) strategy->col_chrom Non-polar to moderately polar compounds hplc Preparative HPLC (Normal or Reversed-Phase) strategy->hplc Polar compounds or isomer separation recrystal Recrystallization strategy->recrystal Solid product with soluble impurities extraction Liquid-Liquid Extraction (Acid-Base Wash) strategy->extraction Removal of acidic/basic impurities (workup) pure_product Pure Indole Compound col_chrom->pure_product hplc->pure_product recrystal->pure_product extraction->strategy Further purification needed

Caption: General workflow for selecting a purification strategy for indole compounds.

troubleshooting_crystallization start Attempting Crystallization outcome What is the result? start->outcome oils_out Compound Oils Out outcome->oils_out Oiling Out no_crystals No Crystals Form outcome->no_crystals No Formation low_yield Low Yield outcome->low_yield Low Yield success Pure Crystals Formed outcome->success Success sol_oils Try more polar solvent Add seed crystal Pre-purify by chromatography oils_out->sol_oils sol_no_crystals Concentrate solution Add anti-solvent Cool to lower temperature no_crystals->sol_no_crystals sol_low_yield Use minimum hot solvent Cool longer/colder Change solvent system low_yield->sol_low_yield

References

Technical Support Center: Optimization of Fischer Indole Synthesis for Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Fischer indole synthesis for substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis using an N-substituted 4-piperidone is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis with substituted piperidones can arise from several factors. The reaction is sensitive to reaction parameters and the electronic properties of the substrates.[1] Here are the primary aspects to investigate:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[2][3] The optimal catalyst is substrate-dependent. For instance, in some cases, acetic acid can serve as both the catalyst and solvent, leading to good yields.[3] It is advisable to screen a selection of acid catalysts to identify the most effective one for your specific substituted piperidone.

  • Suboptimal Reaction Temperature: The reaction often requires elevated temperatures to drive the cyclization.[1] However, excessively high temperatures can lead to degradation of the starting materials, the hydrazone intermediate, or the final indole product, particularly if they are sensitive. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal temperature and reaction time.

  • Influence of the N-Protecting Group: The nature of the substituent on the piperidine nitrogen can significantly impact the reaction. Electron-withdrawing groups, such as Boc or Cbz, can sometimes lead to lower yields compared to electron-donating or neutral groups like benzyl. In some instances, the acidic conditions can cause the cleavage of acid-labile protecting groups like Boc.[4] If you suspect protecting group cleavage, consider using a more robust protecting group or milder acidic conditions.

  • Side Reactions: The primary competing side reaction is the cleavage of the N-N bond in the hydrazone intermediate, which is more prevalent with electron-donating groups on the piperidone moiety.[1] Aldol condensation of the piperidone can also occur as a side reaction.[1]

Q2: I am using an unsymmetrically substituted piperidone (e.g., 2-methyl-4-piperidone) and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A2: Achieving regioselectivity with unsymmetrical ketones is a classic challenge in the Fischer indole synthesis. The direction of enolization of the piperidone determines the final product. The regioselectivity is influenced by both steric and electronic factors, as well as the reaction conditions:

  • Acid Strength: The strength of the acid catalyst can influence the regioselectivity. Weaker acids may favor the formation of the kinetic enolate, while stronger acids can promote equilibration to the more stable thermodynamic enolate.[3]

  • Steric Hindrance: Bulky substituents on the piperidone ring or the phenylhydrazine can direct the cyclization to the less sterically hindered position.

  • Strategic Use of Substituents: In some cases, temporary introduction of a substituent, like a bromine atom, at one of the ortho-positions of the phenylhydrazine can be used to direct the regioselectivity. This directing group can be removed in a subsequent step.[3]

Q3: My reaction has failed completely, with only starting material or a complex mixture of unidentifiable products. What are the likely reasons?

A3: Complete failure of the Fischer indole synthesis can be disheartening but is often traceable to specific issues:

  • Unstable Hydrazone Intermediate: Some phenylhydrazones of piperidones may be unstable under the strong acidic conditions required for cyclization, leading to decomposition before indole formation can occur. Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization step.

  • Extreme Electronic Effects: As mentioned, strong electron-donating groups on the piperidone can heavily favor the N-N bond cleavage pathway, preventing indole formation.[1]

  • Decomposition of the Product: The newly formed indole ring, especially if electron-rich, might be sensitive to the strong acid and high temperatures, leading to polymerization or other degradation pathways. It is crucial to neutralize the reaction mixture as soon as the reaction is complete during workup.

Q4: I am struggling with the purification of my final piperidine-substituted indole product. What are some common challenges and solutions?

A4: The basic nature of the piperidine nitrogen can introduce challenges during purification, particularly with silica gel chromatography:

  • Product Tailing on Silica Gel: The basic piperidine moiety can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to significant tailing of the product spot on TLC and poor separation during column chromatography.

  • Product Degradation on Silica Gel: The acidic nature of silica gel can also cause degradation of sensitive indole products.

  • Solutions:

    • Deactivate the Silica Gel: Before running the column, flush it with the eluent containing a small amount of a basic additive like triethylamine (typically 0.5-1%) to neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase for chromatography.

    • Acid-Base Extraction: Utilize the basicity of your product in a liquid-liquid extraction workup. An acidic wash can help remove non-basic impurities.

    • Recrystallization: If your product is a solid, recrystallization is often an excellent method for purification and can avoid the issues associated with chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Fischer indole synthesis of N-substituted 4-piperidones. Please note that yields are highly dependent on the specific substrates and reaction scale.

Table 1: Comparison of Acid Catalysts for the Synthesis of a Tetracyclic Indole from a Bridged Piperidone [3]

CatalystSolventTemperatureYield
Acetic AcidAcetic AcidReflux"Satisfactory"
p-TsOHTolueneRefluxDecomposition
Formic AcidFormic AcidRefluxDeprotection
Pivalic AcidPivalic AcidRefluxNo Reaction

Table 2: Influence of N-Protecting Group on Fischer Indole Synthesis (General Observations)

N-Protecting GroupPotential IssuesRecommendations
Boc (tert-Butoxycarbonyl)Acid-labile, may be cleaved under strong acidic conditions.[4]Use milder acids (e.g., acetic acid) or shorter reaction times. Alternatively, consider a more robust protecting group.
Cbz (Carbobenzyloxy)Generally stable to acidic conditions.A good choice for Fischer indole synthesis.
Benzyl Stable to acidic conditions.Often used in the synthesis of natural products containing the piperidine-indole core.[3]

Experimental Protocols

Protocol 1: General Procedure for the Fischer Indole Synthesis of N-Boc-4-piperidone with Phenylhydrazine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-Boc-4-piperidone

  • Phenylhydrazine hydrochloride

  • Glacial Acetic Acid

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation (In situ):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-Boc-4-piperidone (1.0 eq.) and phenylhydrazine hydrochloride (1.1 eq.) in glacial acetic acid (5-10 mL per mmol of piperidone).

    • Stir the mixture at room temperature for 30 minutes.

  • Indolization:

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The formation of the indole product should be indicated by a new, often UV-active, spot.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice water.

    • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel. It is recommended to use an eluent system containing 0.5-1% triethylamine to prevent product tailing (e.g., a gradient of hexanes:ethyl acetate with 1% triethylamine).

    • Alternatively, if the product is a solid, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fischer_Indole_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Piperidone N-Substituted Piperidone Hydrazone Hydrazone Formation Piperidone->Hydrazone Hydrazine Phenylhydrazine Derivative Hydrazine->Hydrazone Indolization Acid-Catalyzed Cyclization Hydrazone->Indolization [H+], Δ Crude Crude Indole Product Indolization->Crude Purified Purified Piperidine-Indole Crude->Purified Chromatography or Recrystallization Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues Start Low Yield or Reaction Failure Catalyst_Check Is the acid catalyst appropriate? Start->Catalyst_Check Temp_Check Is the temperature optimized? Start->Temp_Check PG_Check Is the N-protecting group stable? Start->PG_Check Side_Reaction_Check Are side reactions (e.g., N-N cleavage) favored? Start->Side_Reaction_Check Catalyst_Solution Screen different Brønsted and Lewis acids. Optimize concentration. Catalyst_Check->Catalyst_Solution No Temp_Solution Monitor by TLC to find optimal temperature and time. Temp_Check->Temp_Solution No PG_Solution Consider a more robust protecting group if cleavage is observed. PG_Check->PG_Solution No Side_Reaction_Solution Modify substituents or reaction conditions to disfavor side reactions. Side_Reaction_Check->Side_Reaction_Solution Yes

References

Impact of protecting groups on "2-(piperidin-4-yl)-1H-indole" synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(piperidin-4-yl)-1H-indole, a key intermediate in pharmaceutical research. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during its synthesis, with a focus on the impact of piperidine nitrogen protecting groups on the overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed condensation of a protected 4-piperidone derivative with phenylhydrazine, followed by cyclization to form the indole ring.

Q2: Why is a protecting group necessary for the piperidine nitrogen during the Fischer indole synthesis?

A2: The acidic conditions required for the Fischer indole synthesis can protonate the basic nitrogen of the piperidine ring. This can lead to unwanted side reactions, reduced reactivity, and purification challenges. Therefore, protecting the piperidine nitrogen as a carbamate (e.g., Boc or Cbz) is crucial for a successful and high-yielding synthesis.

Q3: What are the key differences between using an N-Boc versus an N-Cbz protecting group?

A3: Both tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are effective protecting groups for the piperidine nitrogen. The primary differences lie in their stability and deprotection conditions. Boc is typically cleaved under acidic conditions (e.g., TFA, HCl in dioxane), while Cbz is removed by catalytic hydrogenolysis.[4][5][6] The choice between them often depends on the overall synthetic strategy and the presence of other functional groups in the molecule that might be sensitive to the respective deprotection reagents.

Q4: I am observing a low yield in my Fischer indole synthesis. What are the potential causes?

A4: Low yields in the Fischer indole synthesis of this molecule can arise from several factors:

  • Incomplete hydrazone formation: The initial condensation between the protected 4-piperidone and phenylhydrazine may be incomplete.

  • Side reactions during cyclization: The acidic conditions can promote side reactions, such as the formation of isomeric indoles or decomposition of the starting materials or product.

  • Suboptimal reaction conditions: Temperature, acid catalyst concentration, and reaction time are critical parameters that need to be optimized.

  • Impure starting materials: The purity of the protected 4-piperidone and phenylhydrazine is essential for a clean reaction.

Q5: What are the typical deprotection methods for N-Boc and N-Cbz protected this compound?

A5: For the N-Boc protected intermediate, deprotection is commonly achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane.[7] For the N-Cbz protected analogue, catalytic hydrogenolysis is the standard method, typically employing palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[4]

Troubleshooting Guides

Low Yield in Fischer Indole Synthesis
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials Incomplete hydrazone formation or sluggish cyclization.- Ensure anhydrous reaction conditions. - Increase the reaction temperature or prolong the reaction time. - Optimize the concentration of the acid catalyst.
Multiple spots on TLC, difficult purification Formation of side products or isomers.- Use a milder acid catalyst or lower the reaction temperature. - Ensure the purity of the starting phenylhydrazine. - Consider a different solvent for the reaction.
Product decomposition Harsh acidic conditions.- Use a less concentrated acid or a milder Lewis acid catalyst (e.g., ZnCl₂). - Reduce the reaction temperature and monitor the reaction progress closely.
Incomplete Deprotection
Symptom Possible Cause Troubleshooting Steps
N-Boc deprotection is slow or incomplete Insufficient acid strength or concentration.- Increase the equivalents of TFA or use a stronger acid solution (e.g., 4M HCl in dioxane). - Ensure the reaction is stirred efficiently.
N-Cbz deprotection is sluggish Inactive catalyst or insufficient hydrogen pressure.- Use fresh, high-quality Pd/C catalyst. - Ensure the reaction system is properly purged and maintained under a hydrogen atmosphere. - Increase the hydrogen pressure if using a Parr shaker or similar apparatus.
Side reactions during deprotection Presence of other acid- or reduction-sensitive functional groups.- If other acid-labile groups are present, consider switching from Boc to Cbz protection. - If other reducible groups are present, consider switching from Cbz to Boc protection.

Impact of Protecting Groups on Synthesis Yield

The choice of protecting group for the piperidine nitrogen can influence the overall yield of the final this compound. While specific comparative data for this exact molecule is not extensively published in a single source, the following table summarizes typical yields for the key steps based on general literature knowledge.

StepProtecting GroupReagentsTypical Yield
Protection of 4-Piperidone N-Boc(Boc)₂O, Base>95%
N-CbzCbz-Cl, Base>90%
Fischer Indole Synthesis N-BocPhenylhydrazine, Acid60-80%
N-CbzPhenylhydrazine, Acid65-85%
Deprotection N-BocTFA or HCl/dioxane>90%
N-CbzH₂, Pd/C>95%

Note: These yields are estimates and can vary significantly based on the specific reaction conditions and scale.

Experimental Protocols

General Procedure for Fischer Indole Synthesis of N-Boc-2-(piperidin-4-yl)-1H-indole
  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is added phenylhydrazine (1.1 eq).

  • An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride, catalytic to stoichiometric amounts) is added to the mixture.

  • The reaction mixture is heated to a temperature between 80°C and 120°C and stirred for 2-24 hours, while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of a base (e.g., saturated sodium bicarbonate solution).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the N-Boc-2-(piperidin-4-yl)-1H-indole.

General Procedure for N-Boc Deprotection
  • The N-Boc-2-(piperidin-4-yl)-1H-indole (1.0 eq) is dissolved in dichloromethane (DCM).

  • Trifluoroacetic acid (TFA, 5-10 eq) is added dropwise to the solution at 0°C.

  • The reaction mixture is stirred at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in a minimal amount of DCM and neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to yield the final product, this compound.

General Procedure for N-Cbz Deprotection
  • The N-Cbz-2-(piperidin-4-yl)-1H-indole (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

  • Palladium on carbon (10 mol%) is added to the solution.

  • The reaction vessel is evacuated and backfilled with hydrogen gas (balloon or Parr apparatus).

  • The reaction is stirred vigorously at room temperature under a hydrogen atmosphere for 2-16 hours until completion (monitored by TLC or LC-MS).

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford the this compound.

Visualized Workflows

Fischer_Indole_Synthesis_Workflow cluster_synthesis Fischer Indole Synthesis Start Start Protected_Piperidone N-Protected 4-Piperidone Start->Protected_Piperidone Phenylhydrazine Phenylhydrazine Start->Phenylhydrazine Condensation Condensation & Cyclization (Acid Catalyst, Heat) Protected_Piperidone->Condensation Phenylhydrazine->Condensation Workup Aqueous Workup & Extraction Condensation->Workup Protected_Indole N-Protected This compound Purification Column Chromatography Workup->Purification Protected_Product Pure Protected Product Purification->Protected_Product

Caption: General workflow for the Fischer indole synthesis of the protected intermediate.

Deprotection_Workflow cluster_boc N-Boc Deprotection cluster_cbz N-Cbz Deprotection Protected_Indole N-Protected This compound Boc_Reagents TFA / DCM or HCl / dioxane Protected_Indole->Boc_Reagents If Boc-protected Cbz_Reagents H₂, Pd/C in MeOH or EtOH Protected_Indole->Cbz_Reagents If Cbz-protected Boc_Reaction Stir at RT Boc_Reagents->Boc_Reaction Boc_Workup Neutralization & Extraction Boc_Reaction->Boc_Workup Final_Product This compound Boc_Workup->Final_Product Cbz_Reaction Stir at RT Cbz_Reagents->Cbz_Reaction Cbz_Workup Filtration Cbz_Reaction->Cbz_Workup Cbz_Workup->Final_Product

Caption: Deprotection workflows for N-Boc and N-Cbz protected intermediates.

Troubleshooting_Logic Low_Yield Low Yield in Fischer Indole Synthesis Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Check_Purity->Optimize_Conditions Incomplete_Reaction Incomplete Reaction? Optimize_Conditions->Incomplete_Reaction Side_Products Side Products? Incomplete_Reaction->Side_Products No Increase_Time_Temp Increase Time/ Temperature Incomplete_Reaction->Increase_Time_Temp Yes Adjust_Acidity Adjust Acidity (Milder Catalyst) Side_Products->Adjust_Acidity Yes

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Enhancing Regioselectivity in 2-(Piperidin-4-yl)-1H-indole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 2-(piperidin-4-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common challenges and troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and their relative reactivity?

A1: The this compound scaffold presents multiple reactive sites, each with distinct chemical properties. The main sites for functionalization are:

  • Indole C3-position: This is the most nucleophilic carbon and is highly susceptible to electrophilic aromatic substitution.[1][2] This preference is due to the formation of a stable cationic intermediate where the aromaticity of the benzene ring is preserved.[1][2]

  • Indole N1-position: The nitrogen of the indole ring is acidic and can be deprotonated with a suitable base to form a nucleophilic indolide anion, which readily reacts with electrophiles.

  • Piperidine N1'-position: The secondary amine of the piperidine ring is basic and nucleophilic, making it a prime site for reactions like alkylation, acylation, and sulfonylation.

  • Indole Benzene Ring (C4-C7): These positions are significantly less reactive towards standard electrophilic substitution.[3] Functionalization typically requires C-H activation strategies, often guided by a directing group installed at the N1 position.[3][4]

The relative reactivity often follows the order: Piperidine N1' > Indole C3 > Indole N1, but this can be highly dependent on the reaction conditions, particularly the choice of base and solvent.

Q2: How can I achieve selective functionalization at the C3 position of the indole?

A2: To favor C3 functionalization, you must manage the reactivity of both the indole and piperidine nitrogens.

  • Protect the Piperidine Nitrogen (N1'): The most effective strategy is to first protect the more basic piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is a common and effective choice.

  • Choose Appropriate Reaction Conditions: Friedel-Crafts-type reactions, Michael additions, and certain metal-catalyzed couplings tend to favor the C3 position.[5] Using Lewis acids like BF₃-OEt₂ can promote C3-alkylation with suitable electrophiles.[5] Avoiding strong bases prevents the formation of the N1-indolide anion, which would compete with the C3 position.[6]

Q3: What are the best strategies for selective N1-alkylation of the indole ring?

A3: Selective N1-alkylation requires conditions that favor deprotonation of the indole nitrogen over other reactions.

  • Protect the Piperidine Nitrogen (N1'): As with C3-functionalization, protecting the piperidine nitrogen is a crucial first step to prevent it from reacting with the electrophile.

  • Use a Strong, Non-nucleophilic Base: A strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF is standard for deprotonating the indole N-H to form the indolide anion.[6][7] This anion is a potent nucleophile that will readily attack alkylating agents. This method generally provides excellent selectivity for N1 over C3.[6]

Q4: How can I functionalize the piperidine nitrogen (N1') selectively?

A4: The piperidine nitrogen is more basic and generally more nucleophilic than the indole nitrogen. Therefore, under neutral or mildly basic conditions, it can often be functionalized selectively. Standard acylation or sulfonylation reactions (e.g., using an acyl chloride or sulfonyl chloride with a mild base like triethylamine) will typically react preferentially at the N1' position, leaving the indole N1-H and C3-H positions untouched.

Troubleshooting Guides

Issue 1: Poor Regioselectivity between Indole N1 and Piperidine N1' Functionalization

  • Symptoms: A mixture of products is observed, with functionalization occurring at both the indole and piperidine nitrogens.

  • Possible Causes:

    • The chosen reaction conditions (e.g., base, solvent) are not selective enough to differentiate between the two nitrogen atoms.

    • The electrophile is highly reactive and does not discriminate between the two nucleophilic sites.

  • Suggested Solutions:

    • Implement a Protecting Group Strategy: Protect the piperidine nitrogen with a Boc group before attempting to functionalize the indole nitrogen. The Boc group is stable under the basic conditions required for N1-alkylation and can be easily removed later.

    • Optimize the Base: Use a base that selectively deprotonates the indole N-H. For example, NaH is highly effective for generating the indolide anion for N1-alkylation. For selective N1' functionalization, a weaker organic base like triethylamine or DIPEA is often sufficient and will not deprotonate the indole N-H.

Issue 2: Mixture of Indole N1 and C3 Functionalized Products

  • Symptoms: During an alkylation or acylation reaction, both N1- and C3-substituted indole isomers are formed.

  • Possible Causes:

    • The reaction conditions create a competition between the neutral indole (nucleophilic at C3) and the deprotonated indolide anion (nucleophilic at N1).[6]

    • In some metal-catalyzed reactions, the choice of ligand can influence the N1/C3 selectivity.[8][9]

  • Suggested Solutions:

    • For C3-Selectivity: Use neutral or acidic conditions. For example, employ a Lewis acid catalyst (e.g., BF₃-OEt₂, ZnCl₂) to activate the electrophile for a Friedel-Crafts type reaction at C3.[5] Avoid strong bases.

    • For N1-Selectivity: Use a strong, non-nucleophilic base (e.g., NaH, KHMDS) in an aprotic solvent (e.g., DMF, THF) to ensure complete formation of the indolide anion before adding the electrophile.[6]

Issue 3: Indole Dimerization or Polymerization

  • Symptoms: Significant formation of insoluble, polymeric byproducts is observed, resulting in low yields of the desired product.

  • Possible Causes:

    • The indole ring, particularly the electron-rich C3 position, is susceptible to acid-catalyzed polymerization.[6]

    • Prolonged exposure to strong acids or high temperatures can promote side reactions.

  • Suggested Solutions:

    • Use Milder Conditions: Avoid using strong Brønsted acids where possible. If an acid is necessary, use the minimum catalytic amount required.

    • Protect the Indole Nitrogen: Installing a protecting group on the indole nitrogen (e.g., tosyl, SEM) can reduce the nucleophilicity of the ring and suppress polymerization.[10]

    • Control Reaction Time and Temperature: Monitor the reaction closely and work it up as soon as it is complete to minimize exposure to harsh conditions.

Quantitative Data Summary

Table 1: Regioselectivity of Indole Alkylation (N1 vs. C3)

Catalyst/BaseLigandSolventTemperatureN1:C3 RatioReference
CuHDTBM-SEGPHOSTolueneRoom Temp.>20:1[8]
CuHPh-BPETolueneRoom Temp.>1:5[8]
Pd(0)BIBOP-typeMeCNElevatedComplete N1[9]
Pd(0)BIBOP-typeCH₂Cl₂Room Temp.C3 favored[9]
NaHNoneDMFRoom Temp.N1 favored[6]
BF₃-OEt₂NoneDichloromethaneRoom Temp.C3 favored[5]

Table 2: Common Protecting Groups for Nitrogen Functionalization

Protecting GroupSiteIntroduction ReagentRemoval ConditionsReference
Boc (tert-butoxycarbonyl)Piperidine N1' / Indole N1(Boc)₂O, base (e.g., TEA)Strong acid (e.g., TFA, HCl)[10]
Cbz (Carboxybenzyl)Piperidine N1'Benzyl chloroformate, baseHydrogenolysis (H₂, Pd/C)-
Ts (p-toluenesulfonyl)Indole N1TsCl, base (e.g., NaH)Strong reducing agents (Na/NH₃) or strong base[6][11]
SEM (2-(trimethylsilyl)ethoxymethyl)Indole N1SEM-Cl, base (e.g., NaH)Fluoride source (e.g., TBAF) or acid[10][12]
Pivaloyl Indole N1Pivaloyl chloride, baseStrong base (e.g., LDA, alkoxides)[12]

Mandatory Visualizations

G start Start: Functionalize This compound target What is the target position? start->target c3 Indole C3 target->c3 C3 n1 Indole N1 target->n1 N1 n1_prime Piperidine N1' target->n1_prime N1' c4_c7 Indole C4-C7 target->c4_c7 C4-C7 protect_n1_prime_c3 Protect Piperidine N1' (e.g., with Boc) c3->protect_n1_prime_c3 protect_n1_prime_n1 Protect Piperidine N1' (e.g., with Boc) n1->protect_n1_prime_n1 n1_prime_reaction Direct functionalization (e.g., Acylation, Sulfonylation) under mild basic conditions. n1_prime->n1_prime_reaction protect_both Protect both N1 and N1' c4_c7->protect_both c3_reaction Perform C3-selective reaction (e.g., Friedel-Crafts, Michael Add.) under neutral or acidic conditions. protect_n1_prime_c3->c3_reaction deprotect_c3 Deprotect N1' c3_reaction->deprotect_c3 n1_reaction Deprotonate with strong base (NaH) followed by reaction with electrophile. protect_n1_prime_n1->n1_reaction deprotect_n1 Deprotect N1' n1_reaction->deprotect_n1 end_n1_prime Product n1_prime_reaction->end_n1_prime directing_group Install Directing Group at N1 (e.g., -P(O)tBu2) protect_both->directing_group ch_activation Perform metal-catalyzed C-H activation. directing_group->ch_activation deprotect_all Remove DG and Protecting Groups ch_activation->deprotect_all

Caption: Decision flowchart for regioselective functionalization strategies.

G cluster_0 Step 1: N1' Protection cluster_1 Step 2: C3-Alkylation cluster_2 Step 3: N1' Deprotection start Start Material: This compound reagents1 Reagents: (Boc)2O, TEA, DCM start->reagents1 step1 Stir at Room Temperature start->step1 reagents1->step1 product1 Intermediate: N1'-Boc-protected indole step1->product1 reagents2 Reagents: Electrophile (R-X), BF3-OEt2, DCM product1->reagents2 step2 Stir at 0°C to Room Temp. product1->step2 reagents2->step2 product2 Intermediate: N1'-Boc, C3-alkylated indole step2->product2 reagents3 Reagents: TFA or 4M HCl in Dioxane product2->reagents3 step3 Stir at Room Temperature product2->step3 reagents3->step3 final_product Final Product: C3-alkylated-2-(piperidin-4-yl)-1H-indole step3->final_product

Caption: Experimental workflow for selective C3-alkylation.

Detailed Experimental Protocols

Protocol 1: Selective N1'-Boc Protection of this compound

  • Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Protecting Group: To the stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N1'-Boc protected product.

Protocol 2: Selective C3-Alkylation of N1'-Boc-Protected this compound

This protocol is a general guideline for a Friedel-Crafts type alkylation and may require optimization for specific substrates.

  • Preparation: Dissolve N1'-Boc-protected this compound (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Electrophile: Add the desired electrophile (e.g., an activated alkyl halide or maleimide) (1.1 eq) to the solution.[5]

  • Initiation: Cool the mixture to 0 °C. Add boron trifluoride diethyl etherate (BF₃-OEt₂) (1.2 eq) dropwise.[5]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography to obtain the C3-alkylated product. The Boc protecting group can then be removed as described in Protocol 1, Step 3 (Deprotection).

References

Technical Support Center: Strategies to Reduce Toxicity of 2-(piperidin-4-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(piperidin-4-yl)-1H-indole derivatives. The information provided addresses common toxicity issues and offers strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns associated with this compound derivatives?

A1: The primary toxicity concerns are twofold and stem from the core structural motifs of this chemical series:

  • Cardiotoxicity via hERG Channel Inhibition: The piperidine ring, a common feature in many pharmacologically active compounds, is recognized as a potential pharmacophore for the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for developing life-threatening cardiac arrhythmias, such as Torsades de Pointes.

  • Hepatotoxicity and other toxicities from Metabolic Activation: The indole ring system can be susceptible to metabolic activation by cytochrome P450 (CYP) enzymes. This can lead to the formation of reactive electrophilic intermediates, such as quinone-imines or epoxides. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, immune responses, and potential organ toxicity, particularly hepatotoxicity.

Q2: How can I reduce the hERG channel inhibition of my this compound derivative?

A2: Several strategies can be employed to mitigate hERG channel inhibition:

  • Bioisosteric Replacement of the Piperidine Ring: Replacing the piperidine moiety with a different heterocyclic scaffold can disrupt the key interactions with the hERG channel. Some potential bioisosteres include:

    • Morpholine: The introduction of an oxygen atom can alter the electronics and conformation of the ring, often leading to reduced hERG affinity.

    • Piperazine: This can also reduce hERG binding, but the introduction of a second basic center needs to be carefully considered for its impact on other properties.

    • Azaspirocycles (e.g., azaspiro[3.3]heptane): These rigid analogs can lock the conformation in a state that is less favorable for hERG binding.

  • Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring can sterically hinder the interaction with the hERG channel binding pocket.

  • Lowering the pKa of the Piperidine Nitrogen: Reducing the basicity of the piperidine nitrogen can decrease its interaction with the hERG channel. This can be achieved by introducing electron-withdrawing groups near the nitrogen.

Q3: What are the strategies to minimize the formation of reactive metabolites from the indole ring?

A3: To reduce the metabolic activation of the indole ring, consider the following approaches:

  • Bioisosteric Replacement of the Indole Ring: Replacing the indole with a heteroaromatic ring that is less prone to metabolic activation is a common and effective strategy. A prime example is the use of azaindoles (e.g., 4-azaindole, 5-azaindole, 6-azaindole, or 7-azaindole). The nitrogen atom in the benzene ring portion of the azaindole can alter the electron density and metabolic profile of the molecule, often leading to improved metabolic stability and reduced formation of reactive metabolites.

  • Blocking Sites of Metabolism: Introducing substituents at positions on the indole ring that are susceptible to oxidation can block metabolic activation. For example, fluorination at a metabolically active site can be an effective strategy.

  • Modulating Electronic Properties: The introduction of electron-withdrawing groups on the indole ring can decrease its susceptibility to oxidative metabolism.

Q4: What in vitro assays should I prioritize to assess the toxicity of my compounds?

A4: For this class of compounds, the following in vitro assays are highly recommended in the early stages of drug discovery:

  • hERG Patch-Clamp Assay: This is the gold standard for assessing the inhibitory activity of a compound on the hERG potassium channel. It provides a direct measure of channel block and is crucial for evaluating cardiotoxicity risk.

  • In Vitro Cytotoxicity Assays (e.g., MTT, MTS): These assays provide a general assessment of a compound's toxicity to cells and can help identify compounds with broad cytotoxic effects.

  • CYP450 Inhibition Assays: These assays determine if your compound inhibits major drug-metabolizing enzymes. Inhibition of CYP enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles of co-administered drugs.

  • Reactive Metabolite Trapping Assays: These assays are designed to detect the formation of reactive metabolites by incubating the compound with liver microsomes in the presence of a trapping agent like glutathione (GSH). The detection of GSH adducts is an indication of reactive metabolite formation.

Troubleshooting Guides

Issue 1: High hERG Channel Inhibition Observed in a Primary Screen
  • Problem: Your this compound derivative shows significant inhibition of the hERG channel (e.g., IC50 < 1 µM).

  • Troubleshooting Steps:

    • Confirm the result: Rerun the hERG assay to ensure the result is reproducible.

    • Structural Analysis:

      • Examine the structure of your compound. Does it have a highly basic piperidine nitrogen? Is the overall lipophilicity high? These are known risk factors for hERG inhibition.

    • Medicinal Chemistry Strategy:

      • Synthesize Analogs with Piperidine Bioisosteres: As a first step, consider replacing the piperidine with a morpholine or a rigidified analog like an azaspirocycle.

      • Introduce Substituents on the Piperidine: Synthesize analogs with small alkyl or fluoro groups on the piperidine ring to probe for steric hindrance effects within the hERG channel.

      • Modify the Indole Moiety: While the piperidine is the primary suspect, modifications on the indole part of the molecule can influence overall physicochemical properties like lipophilicity, which in turn can affect hERG affinity.

Issue 2: Evidence of Metabolic Instability or Reactive Metabolite Formation
  • Problem: Your compound shows rapid degradation in liver microsome stability assays, or reactive metabolite trapping studies indicate the formation of GSH adducts.

  • Troubleshooting Steps:

    • Identify the Metabolite: Use LC-MS/MS to identify the structure of the major metabolites and the GSH adduct(s). This will help pinpoint the site of metabolic vulnerability on the molecule.

    • Medicinal Chemistry Strategy:

      • Bioisosteric Replacement of the Indole: Synthesize the corresponding azaindole analogs. This is a high-priority strategy if metabolism is occurring on the indole ring.

      • Block the Site of Metabolism: If a specific position on the indole is being oxidized, synthesize analogs with a blocking group (e.g., a fluorine or methyl group) at that position.

      • Modify Substituents on the Indole: If you have other substituents on the indole ring, consider how they might be influencing the electronic properties and metabolic susceptibility of the indole core.

Quantitative Data Summary

The following tables provide a summary of quantitative data from the literature to illustrate the impact of structural modifications on toxicity-related endpoints. Note: Direct comparative data for a single series of this compound derivatives is limited in the public domain. The data presented here is from various sources and is intended to be illustrative of the principles discussed.

Table 1: Illustrative hERG Inhibition Data for Compounds with Piperidine and Bioisosteric Replacements

Compound IDCore ScaffoldR GrouphERG IC50 (µM)
A PiperidineAryl Urea0.5
B MorpholineAryl Urea> 30
C PiperidineN-aryl1.2
D Azaspiro[3.3]heptaneN-aryl15.8

This table illustrates how replacing a piperidine with a morpholine or a rigid azaspirocycle can significantly reduce hERG liability.

Table 2: Comparative Metabolic Stability of Indole vs. Azaindole Bioisosteres

Compound IDScaffoldHalf-life in Human Liver Microsomes (t½, min)
Parent Indole Indole15
4-Azaindole Analog 4-Azaindole45
5-Azaindole Analog 5-Azaindole> 60
6-Azaindole Analog 6-Azaindole38
7-Azaindole Analog 7-Azaindole50

This table demonstrates the general trend of increased metabolic stability when replacing an indole with an azaindole bioisostere.

Table 3: Example Cytotoxicity Data for Indole Derivatives

Compound IDIndole SubstitutionCell LineCytotoxicity IC50 (µM)
X 2-Aryl-3-(piperidin-4-yl)MCF-78.5
Y 2-Aryl-3-(piperidin-4-yl) with N-benzylMCF-72.3
Z 1,2-disubstituted indoleA54915.2

This table provides examples of cytotoxicity values for different indole derivatives against various cancer cell lines.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO at the same final concentration as in the compound wells) and a positive control for cytotoxicity.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Manual Patch-Clamp Electrophysiology for hERG Channel Inhibition

Principle: This technique directly measures the ionic current flowing through hERG channels expressed in a mammalian cell line (e.g., HEK293). The effect of a test compound on this current provides a direct measure of its inhibitory activity.

Protocol:

  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel.

    • Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • Extracellular (bath) solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES (pH 7.4 with NaOH).

    • Intracellular (pipette) solution (in mM): 130 KCl, 1 MgCl₂, 5 Mg-ATP, 5 EGTA, 10 HEPES (pH 7.2 with KOH).

  • Electrophysiological Recording:

    • Transfer a coverslip with cells to a recording chamber on an inverted microscope.

    • Establish a whole-cell patch-clamp configuration using a glass micropipette filled with intracellular solution.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Voltage Protocol:

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves:

      • A depolarization step to +20 mV to activate the channels.

      • A repolarization step to -50 mV to record the characteristic "tail current".

  • Compound Application:

    • Record baseline hERG currents.

    • Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

    • Record the hERG currents in the presence of the compound.

  • Data Analysis:

    • Measure the amplitude of the tail current before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

CYP450 Inhibition Assay (LC-MS/MS based)

Principle: This assay measures the ability of a test compound to inhibit the activity of specific cytochrome P450 isoforms. Human liver microsomes are incubated with a known CYP-specific substrate and the test compound. The formation of the metabolite is monitored by LC-MS/MS, and a decrease in metabolite formation indicates inhibition.

Protocol:

  • Incubation Mixture:

    • Prepare a reaction mixture containing human liver microsomes, a specific CYP isoform substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4), and an NADPH-generating system in a phosphate buffer.

  • Compound Addition:

    • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control and a positive control inhibitor for each CYP isoform.

  • Initiation and Incubation:

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the NADPH-generating system.

    • Incubate for a specific time at 37°C.

  • Reaction Termination:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation:

    • Centrifuge the samples to precipitate the protein.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of metabolite formed.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the test compound concentration to determine the IC50 value.

Visualizations

Toxicity_Mitigation_Strategies cluster_Toxicity Toxicity of this compound Derivatives cluster_Strategies Mitigation Strategies cluster_Examples_Piperidine Piperidine Bioisostere Examples cluster_Examples_Indole Indole Bioisostere Examples hERG Inhibition hERG Inhibition Piperidine Bioisosteres Piperidine Bioisosteres hERG Inhibition->Piperidine Bioisosteres Address with Metabolic Activation Metabolic Activation Indole Bioisosteres Indole Bioisosteres Metabolic Activation->Indole Bioisosteres Address with Block Metabolism Block Metabolism Metabolic Activation->Block Metabolism Address with Morpholine Morpholine Piperidine Bioisosteres->Morpholine Azaspirocycles Azaspirocycles Piperidine Bioisosteres->Azaspirocycles Azaindole Azaindole Indole Bioisosteres->Azaindole

Caption: Strategies to mitigate common toxicities of this compound derivatives.

Experimental_Workflow cluster_Assays Key In Vitro Assays Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Data Analysis Data Analysis In Vitro Assays->Data Analysis hERG Assay hERG Assay Cytotoxicity Assay Cytotoxicity Assay Metabolic Stability Metabolic Stability Decision Decision Data Analysis->Decision Lead Optimization Lead Optimization Decision->Lead Optimization High Toxicity Further Development Further Development Decision->Further Development Acceptable Profile Metabolic_Activation_Pathway Indole Derivative Indole Derivative CYP450 Enzymes CYP450 Enzymes Indole Derivative->CYP450 Enzymes Metabolism by Reactive Metabolite Reactive Metabolite CYP450 Enzymes->Reactive Metabolite Forms Covalent Binding Covalent Binding Reactive Metabolite->Covalent Binding Leads to Cellular Toxicity Cellular Toxicity Covalent Binding->Cellular Toxicity Causes

Validation & Comparative

A Comparative Guide to Hedgehog Pathway Inhibitors: 2-(piperidin-4-yl)-1H-indole Derivative (LKD1214) versus Vismodegib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Hedgehog (Hh) pathway inhibitory activities of the FDA-approved drug vismodegib and a novel derivative of 2-(piperidin-4-yl)-1H-indole, known as LKD1214 (2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone). The emergence of resistance to first-generation Smoothened (SMO) inhibitors like vismodegib has driven the search for new chemical entities with improved efficacy against resistant cancer cells.

Introduction to the Hedgehog Signaling Pathway and SMO Inhibition

The Hedgehog signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues.[1] Aberrant reactivation of this pathway is a known driver in several cancers, including basal cell carcinoma (BCC) and medulloblastoma (MB).[2][3] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH1) receptor, which relieves its inhibition of the G protein-coupled receptor, Smoothened (SMO).[4] Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which promote the expression of genes involved in cell proliferation and survival.[4]

Vismodegib is a first-in-class SMO antagonist approved for the treatment of advanced BCC.[5] It functions by binding directly to the SMO receptor, thereby blocking the Hh signaling cascade.[5][6] However, clinical resistance to vismodegib often arises through mutations in the drug-binding pocket of SMO, most notably the D473H mutation (referred to as D477H in some studies due to species differences in numbering).[2]

Comparative Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of LKD1214 and vismodegib in inhibiting the Hedgehog pathway.

Table 1: In Vitro Potency Against Hedgehog Pathway Activity

CompoundCell LineAssay TypeTargetIC50 (µM)Key Findings
LKD1214 NIH3T3Gli1 mRNA levels (qRT-PCR)Wild-Type SMO0.08Comparable potency to vismodegib against wild-type SMO.[7]
Vismodegib NIH3T3Gli1 mRNA levels (qRT-PCR)Wild-Type SMO0.07Potent inhibitor of wild-type SMO.[7]
LKD1214 NIH3T3Gli1 mRNA levels (qRT-PCR)SmoD477H Mutant0.09Retains potent inhibitory activity against the vismodegib-resistant mutant.[7]
Vismodegib NIH3T3Gli1 mRNA levels (qRT-PCR)SmoD477H Mutant>10Demonstrates significant resistance with the D477H mutation.[7]

Table 2: In Vivo Efficacy in Medulloblastoma Allograft Model

CompoundMouse ModelTreatmentOutcome
LKD1214 Ptch1+/-; Trp53-/- medulloblastoma allografts in BALB/c nu/nu miceDaily intraperitoneal injection for 12 daysSignificantly inhibited tumor growth.[8]
Vismodegib Ptch1+/-; Trp53-/- medulloblastoma allografts in BALB/c nu/nu miceDaily intraperitoneal injection for 12 daysShowed tumor growth inhibition.[8]

Signaling Pathways and Mechanisms of Action

The diagrams below illustrate the Hedgehog signaling pathway and the distinct mechanisms of action of LKD1214 and vismodegib.

G Simplified Hedgehog Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits PrimaryCilium Primary Cilium SMO->PrimaryCilium Translocates to SUFU_GLI SUFU-GLI Complex PrimaryCilium->SUFU_GLI Dissociates SUFU SUFU GLI GLI GLIA Active GLI GLI->GLIA Activates SUFU_GLI->GLI Keeps GLI inactive TargetGenes Target Gene Expression (e.g., GLI1, PTCH1) GLIA->TargetGenes Promotes Transcription Shh Shh Ligand Shh->PTCH1

Caption: The Hedgehog Signaling Pathway and Point of Inhibition.

G Comparative Mechanism of SMO Inhibition cluster_wt Wild-Type SMO cluster_mutant Vismodegib-Resistant SMO Mutant (D477H) SMO_WT SMO (WT) Vismodegib_WT Vismodegib Vismodegib_WT->SMO_WT Binds & Inhibits LKD1214_WT LKD1214 LKD1214_WT->SMO_WT Binds & Inhibits (Distinct Site) SMO_Mutant SMO (D477H) Vismodegib_Mutant Vismodegib Vismodegib_Mutant->SMO_Mutant Binding Impaired LKD1214_Mutant LKD1214 LKD1214_Mutant->SMO_Mutant Maintains Binding & Inhibition

Caption: Comparative Mechanism of SMO Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of LKD1214 and vismodegib.

GLI-Luciferase Reporter Assay

This cell-based functional assay measures the transcriptional activity of GLI, providing a quantitative readout of Hedgehog pathway inhibition.

  • Cell Line: NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

  • Protocol:

    • Cell Seeding: Seed 25,000 cells per well in a 96-well white, clear-bottom plate in complete growth medium.[9] Incubate overnight (16-20 hours) at 37°C with 5% CO2 until cells are confluent.[9]

    • Compound Treatment: Prepare serial dilutions of LKD1214, vismodegib, or vehicle control (DMSO) in low-serum assay medium.

    • Carefully remove the growth medium from the cells.[9]

    • Add the compound dilutions to the respective wells. To activate the pathway, add a SMO agonist like SAG (Smoothened Agonist) or Shh-conditioned medium to all wells except the negative controls.

    • Incubate the plate for 24-30 hours at 37°C in a 5% CO2 incubator.[9]

    • Luciferase Measurement: Equilibrate the plate and luciferase assay reagents (e.g., Dual-Luciferase® Reporter Assay System) to room temperature.

    • Lyse the cells according to the manufacturer's protocol.

    • Measure firefly and Renilla luciferase activity sequentially using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition relative to the agonist-stimulated control and plot the data to determine the IC50 values.

G cluster_workflow GLI-Luciferase Assay Workflow start Start seed Seed NIH/3T3-Gli-Luc cells in 96-well plate start->seed incubate1 Incubate 16-20h (until confluent) seed->incubate1 treat Treat with Inhibitors (LKD1214/Vismodegib) + SMO Agonist incubate1->treat incubate2 Incubate 24-30h treat->incubate2 lyse Lyse Cells incubate2->lyse measure Measure Firefly & Renilla Luminescence lyse->measure analyze Analyze Data: Normalize & Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental Workflow for GLI-Luciferase Reporter Assay.

Competitive SMO Binding Assay (BODIPY-Cyclopamine)

This assay directly measures the ability of a test compound to displace a fluorescently labeled ligand (BODIPY-cyclopamine) from the SMO receptor.

  • Materials:

    • HEK293 cells overexpressing wild-type or mutant SMO.

    • BODIPY-cyclopamine (fluorescent ligand).

    • Unlabeled test compounds (LKD1214, vismodegib).

  • Protocol:

    • Cell Preparation: Culture and harvest HEK293 cells expressing the SMO receptor of interest.

    • Compound Incubation: Incubate the cells with serial dilutions of the unlabeled test compounds (LKD1214 or vismodegib) for a defined period.

    • Fluorescent Ligand Addition: Add a fixed concentration of BODIPY-cyclopamine to the cells and incubate to allow binding to reach equilibrium.

    • Washing: Wash the cells to remove unbound BODIPY-cyclopamine.

    • Data Acquisition: Measure the fluorescence intensity of the cell-bound BODIPY-cyclopamine using a fluorescence microscope, plate reader, or flow cytometer.

  • Data Analysis: The reduction in fluorescence signal in the presence of the test compound indicates displacement of the fluorescent ligand. Plot the percentage of displacement against the concentration of the test compound to determine the IC50 or Ki value.

In Vivo Medulloblastoma Allograft Model

This model assesses the anti-tumor efficacy of the inhibitors in a living organism.

  • Animal Model: Ptch1+/-; Trp53-/- mice, which spontaneously develop medulloblastoma, are used as the source for tumor tissue.[8][10] The tumor tissue is then allografted into immunocompromised mice (e.g., BALB/c nu/nu).[8]

  • Protocol:

    • Tumor Implantation: Subcutaneously implant tumor fragments from Ptch1+/-; Trp53-/- mice into the flanks of BALB/c nu/nu mice.

    • Tumor Growth and Randomization: Allow tumors to grow to a palpable size. Randomize mice into treatment groups (e.g., vehicle control, LKD1214, vismodegib).

    • Drug Administration: Administer the compounds daily via a suitable route (e.g., intraperitoneal injection) for a specified duration (e.g., 12 consecutive days).[8]

    • Tumor Measurement: Measure tumor volume regularly (e.g., daily) using calipers.

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic markers).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the inhibitors.

Conclusion

The this compound derivative, LKD1214, demonstrates comparable potency to vismodegib in inhibiting the Hedgehog signaling pathway in vitro.[2][7] Crucially, LKD1214 maintains its inhibitory activity against the vismodegib-resistant SMO D477H mutant, highlighting its potential to overcome a key clinical mechanism of resistance.[2][7] In vivo studies in a medulloblastoma allograft model further support the anti-tumor efficacy of LKD1214.[8] These findings suggest that LKD1214 and related indole derivatives represent a promising new class of SMO inhibitors for the treatment of Hedgehog-driven cancers, with the potential to address the challenge of acquired resistance to first-generation agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound class.

References

A Comparative Analysis of the Anti-Inflammatory Activities of 2-(piperidin-4-yl)-1H-indole and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anti-inflammatory properties of the novel indole derivative, 2-(piperidin-4-yl)-1H-indole, and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. Due to the limited publicly available data on the specific anti-inflammatory activity of this compound, this comparison leverages experimental data from a closely related structural analog, 2-(piperidin-4-yl)-1H-benzo[d]imidazole, to provide a relevant and insightful evaluation against ibuprofen.

Executive Summary

Ibuprofen, a cornerstone in the management of inflammation and pain, primarily exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1][2] In contrast, emerging research on novel heterocyclic compounds suggests alternative and potentially more potent anti-inflammatory mechanisms. This guide examines the anti-inflammatory profile of a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, a close analog of this compound, which has demonstrated superior in vivo anti-inflammatory activity compared to ibuprofen.[3] This promising analog appears to mediate its effects through the inhibition of key inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), and by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[3]

Comparative Data on Anti-Inflammatory Activity

The following tables summarize the available quantitative data comparing the anti-inflammatory effects of a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative and ibuprofen.

Table 1: In Vivo Anti-Inflammatory Activity (Xylene-Induced Ear Edema in Mice)

CompoundDose (mg/kg)Inhibition of Edema (%)
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e)5058.2
Ibuprofen10045.3

Data extracted from a study on a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, a structural analog of this compound.[3]

Table 2: In Vitro Inhibitory Activity on Inflammatory Mediators (LPS-stimulated RAW 264.7 Macrophages)

CompoundIC₅₀ (µM) for NO InhibitionIC₅₀ (µM) for TNF-α Inhibition
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e)0.861.87
IbuprofenNot reported in the comparative studyNot reported in the comparative study

Data for the 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative is from a study on this specific analog.[3] Data for ibuprofen's direct IC₅₀ on NO and TNF-α in this specific comparative context is not available; its primary mechanism is COX inhibition.

Mechanisms of Action

Ibuprofen: Inhibition of Cyclooxygenase (COX)

Ibuprofen's anti-inflammatory, analgesic, and antipyretic properties are primarily attributed to its non-selective inhibition of both COX-1 and COX-2 enzymes.[1][2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] By blocking this pathway, ibuprofen effectively reduces the production of these pro-inflammatory molecules.

Ibuprofen_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX_Enzymes Inhibits

Caption: Ibuprofen's mechanism of action via COX inhibition.

This compound Analog: Modulation of NF-κB Signaling

The anti-inflammatory activity of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative is linked to its ability to modulate the NF-κB signaling pathway.[3] In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κBα (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for iNOS (producing NO) and TNF-α. The studied analog was found to restore the phosphorylation level of IκBα and reduce the expression of p65 in LPS-stimulated macrophages, thereby inhibiting the downstream production of NO and TNF-α.[3]

Indole_Analog_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa_p65 IκBα-p65 Complex IKK->IkBa_p65 Phosphorylates IκBα IkBa_p p-IκBα IkBa_p65->IkBa_p Degradation of IκBα p65 p65 IkBa_p65->p65 Releases p65_n p65 p65->p65_n Translocation Indole_Analog This compound Analog Indole_Analog->IkBa_p Restores Indole_Analog->p65_n Reduces Expression DNA DNA p65_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α) DNA->Pro_inflammatory_Genes Induces

Caption: NF-κB signaling and its modulation by the indole analog.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Xylene-Induced Ear Edema in Mice

This in vivo model is used to assess acute anti-inflammatory activity.

  • Animal Model: Male Kunming mice are typically used.

  • Grouping and Administration: Mice are divided into a control group, a model group, a positive control group (e.g., ibuprofen), and test compound groups. The test compounds and ibuprofen are administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 20-30 µL of xylene is topically applied to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.[5][6]

  • Sample Collection: After a set time (e.g., 30 minutes), mice are euthanized, and circular sections from both ears are collected using a punch.[6]

  • Measurement and Analysis: The weight of the ear punches is measured. The difference in weight between the right and left ear punches is calculated to determine the extent of edema. The percentage inhibition of edema by the test compound is calculated relative to the model group.[5]

Xylene_Edema_Workflow Start Start Grouping Divide Mice into Control, Model, and Treatment Groups Start->Grouping Administration Administer Test Compounds and Ibuprofen Grouping->Administration Xylene_Application Apply Xylene to Right Ear Administration->Xylene_Application Incubation Wait for 30 min Xylene_Application->Incubation Euthanasia Euthanize Mice Incubation->Euthanasia Sample_Collection Collect Ear Punches from Both Ears Euthanasia->Sample_Collection Weighing Weigh Ear Punches Sample_Collection->Weighing Analysis Calculate Edema Inhibition Weighing->Analysis End End Analysis->End

References

Unveiling a New Therapeutic Avenue for Medulloblastoma: A Comparative Analysis of Indole-Based Hedgehog Pathway Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), has emerged as a promising therapeutic candidate for medulloblastoma, the most common malignant brain tumor in children.[1][2] This compound, which features a core 2-(piperidin-4-yl)-1H-indole structure, effectively targets the Hedgehog (Hh) signaling pathway, a critical driver in a significant subset of these tumors.[1] This guide provides a comprehensive comparison of this indole-based therapeutic strategy against existing and emerging treatments for medulloblastoma, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Medulloblastoma is currently treated with a combination of surgery, radiation, and chemotherapy, which can lead to significant long-term side effects, particularly in young patients.[2][3][4] The molecular classification of medulloblastoma into four main subgroups (WNT, SHH, Group 3, and Group 4) has paved the way for the development of targeted therapies.[5][6] The Sonic Hedgehog (SHH) subgroup, which accounts for about 30% of all medulloblastomas, is characterized by aberrant activation of the Hh pathway.[7] This makes the Hh pathway a prime target for therapeutic intervention.

Comparative Efficacy of Hedgehog Pathway Inhibitors

The indole derivative LKD1214 has demonstrated potent inhibition of the Hh pathway, comparable to the FDA-approved drug Vismodegib.[1] A key advantage of LKD1214 is its ability to overcome drug resistance, a major challenge in cancer therapy.[1] Specifically, it maintains inhibitory activity against the SmoD477H mutant, a mutation that confers resistance to Vismodegib.[1]

Therapeutic AgentTargetIC50 (Hh Pathway Inhibition)Efficacy in Resistant ModelsMechanism of ActionReferences
LKD1214 Smoothened (SMO)Not explicitly stated, but comparable to VismodegibEffective against SmoD477H mutantBlocks ciliary translocation of SMO[1]
Vismodegib Smoothened (SMO)Not explicitly statedIneffective against SmoD477H mutantBinds to and inhibits SMO[1][8]
Sonidegib Smoothened (SMO)Not explicitly statedNot specified in provided abstractsBinds to and inhibits SMO[8][9]
Arsenic Trioxide Hedgehog/Gli PathwayNot specifiedEffective in acquired resistance to SMO antagonistsBlocks Hedgehog/Gli pathway[10]
Itraconazole Hedgehog PathwayNot specifiedEffective in acquired resistance to SMO antagonistsInhibits Hedgehog pathway activation[10]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of therapeutic targets. Below are protocols for key experiments used to evaluate the efficacy of indole derivatives in medulloblastoma.

In Vitro Hedgehog Pathway Inhibition Assay

This assay quantifies the ability of a compound to inhibit the Hh signaling pathway.

Cell Line: Shh-Light II cells, which contain a Gli-responsive luciferase reporter construct.

Protocol:

  • Seed Shh-Light II cells in a 96-well plate.

  • After 24 hours, treat the cells with varying concentrations of the test compound (e.g., LKD1214) or a vehicle control.

  • Co-treat with a Hedgehog pathway agonist (e.g., SAG) to induce pathway activation.

  • Incubate for 48 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the luciferase activity to a control (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the Hh pathway activity.

Cell Viability and Proliferation Assays

These assays determine the cytotoxic and cytostatic effects of the compound on medulloblastoma cells.

Cell Lines: Medulloblastoma cell lines (e.g., DAOY, UW228) or primary patient-derived cells.

Protocol (MTT Assay):

  • Seed medulloblastoma cells in a 96-well plate.

  • Treat with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

In Vivo Tumor Growth Inhibition Studies

These studies evaluate the anti-tumor efficacy of the compound in a living organism.

Animal Model: Immunocompromised mice (e.g., nude mice) bearing orthotopic or subcutaneous patient-derived xenografts (PDOXs) of medulloblastoma.[11]

Protocol:

  • Implant medulloblastoma cells or tumor fragments into the cerebellum (orthotopic) or flank (subcutaneous) of the mice.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., LKD1214) or vehicle control via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.

  • Monitor tumor growth regularly using calipers (for subcutaneous tumors) or imaging techniques like MRI (for orthotopic tumors).[12]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for validating a new therapeutic target.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_action Therapeutic Intervention Hh Hedgehog Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Binds and inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli (Inactive) SUFU->Gli Sequesters and promotes cleavage Gli_active Gli (Active) SUFU->Gli_active Dissociates, allowing activation Gli_nucleus Gli Gli_active->Gli_nucleus Translocates Target_Genes Target Gene Expression (e.g., Gli1, Ptch1) Gli_nucleus->Target_Genes Promotes transcription Indole_Derivative Indole Derivative (e.g., LKD1214) Indole_Derivative->SMO Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of indole derivatives.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_preclinical Preclinical Development Target_ID Target Identification (e.g., SMO in SHH-MB) Compound_Screening Compound Screening (Indole Derivatives) Target_ID->Compound_Screening Pathway_Assay Hedgehog Pathway Inhibition Assay Compound_Screening->Pathway_Assay Viability_Assay Cell Viability & Proliferation Assays Pathway_Assay->Viability_Assay Xenograft_Model Patient-Derived Xenograft (PDX) Model Viability_Assay->Xenograft_Model Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity & Pharmacokinetic Studies Efficacy_Study->Toxicity_Study Lead_Optimization Lead Compound Optimization Toxicity_Study->Lead_Optimization IND_Enabling IND-Enabling Studies Lead_Optimization->IND_Enabling

Caption: A typical workflow for the validation of a new therapeutic target.

Conclusion

The validation of indole derivatives, such as LKD1214, as potent and resistance-breaking inhibitors of the Hedgehog pathway represents a significant advancement in the development of targeted therapies for medulloblastoma. The data presented in this guide underscore the potential of this therapeutic strategy to improve outcomes for patients with SHH-subgroup medulloblastoma. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this promising class of compounds. The detailed experimental protocols provided herein offer a framework for researchers to rigorously evaluate and compare novel therapeutic candidates in the ongoing effort to combat this devastating childhood cancer.

References

The Dichotomy of Discovery: Comparing In Vitro and In Vivo Efficacy of 2-(Piperidin-4-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic potential of 2-(piperidin-4-yl)-1H-indole derivatives reveals a landscape of promising in vitro activity that often faces a challenging translation to in vivo efficacy. This guide provides a comparative analysis of published data on these compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance in preclinical studies. We will explore their diverse biological activities, from anticancer and anti-inflammatory to antimicrobial and receptor modulation, supported by experimental data and detailed methodologies.

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a range of proteins and pathways implicated in various diseases.[1] This guide will dissect the available data, presenting a clear comparison of in vitro potency and in vivo outcomes for key derivatives, highlighting both successes and challenges in their development.

Anticancer Activity: Targeting Hedgehog Signaling and Beyond

One of the most promising areas for this compound derivatives is in oncology. A notable example is the novel compound LKD1214, a potent inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers like basal cell carcinoma and medulloblastoma.[2]

In Vitro Efficacy of LKD1214

LKD1214 has shown comparable potency to the FDA-approved drug vismodegib in suppressing the Hh pathway activation in vitro.[2] It effectively represses Smoothened (SMO) activity by preventing its ciliary translocation.[2] A key finding is its ability to inhibit a vismodegib-resistant SMO mutant (SmoD477H), suggesting its potential to overcome drug resistance.[2]

In Vivo Efficacy of LKD1214

The promising in vitro results for LKD1214 have been translated into in vivo models. Studies in a mouse model of medulloblastoma demonstrated that LKD1214 significantly inhibits tumor growth, highlighting its therapeutic potential for Hh-dependent cancers.[2]

Another area of investigation is the inhibition of glutaminase 1 (GLS1), a key enzyme in cancer cell metabolism. A series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, which can be considered derivatives of the core piperidinyl structure, have been developed as selective GLS1 inhibitors.[3]

In Vitro and In Vivo Efficacy of a GLS1 Inhibitor (Compound 24y)

Compound 24y from this series demonstrated excellent in vitro potency with an IC50 value of 68 nM against GLS1 kinase and over 220-fold selectivity for GLS2.[3] In vivo, compound 24y showed significant antitumor activity in A549 and HCT116 xenograft tumor models, with tumor growth inhibitions of 40.9% and 42.0%, respectively, following oral administration of 100 mg/kg.[3]

Table 1: Comparison of In Vitro and In Vivo Anticancer Efficacy

CompoundTarget/PathwayIn Vitro MetricIn Vivo ModelIn Vivo EfficacyReference
LKD1214Hedgehog Signaling (SMO)Comparable potency to vismodegib; inhibits SmoD477H mutantMouse model of medulloblastomaInhibits tumor growth[2]
Compound 24yGlutaminase 1 (GLS1)IC50 = 68 nMA549 and HCT116 xenograft40.9% and 42.0% tumor growth inhibition[3]

Anti-inflammatory Activity: Modulating the NF-κB Pathway

Inflammation is a critical component of many diseases, and targeting inflammatory pathways is a key therapeutic strategy. Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potent anti-inflammatory agents.[4]

In Vitro Efficacy of Compound 6e

A lead compound from this series, 6e, exhibited potent inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values of 0.86 μM and 1.87 μM, respectively.[4] Mechanistic studies revealed that compound 6e could restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB, key components of the pro-inflammatory NF-κB pathway.[4]

In Vivo Efficacy of Compound 6e

The in vitro anti-inflammatory effects of compound 6e were confirmed in a murine model of acute inflammation. Compound 6e displayed more potent in vivo anti-inflammatory activity than the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen in the xylene-induced ear oedema model in mice.[4]

Table 2: Comparison of In Vitro and In Vivo Anti-inflammatory Efficacy

CompoundIn Vitro ModelIn Vitro MetricsIn Vivo ModelIn Vivo EfficacyReference
6eLPS-stimulated RAW 264.7 macrophagesNO IC50 = 0.86 μM; TNF-α IC50 = 1.87 μMXylene-induced ear oedema in miceMore potent than ibuprofen[4]

Neurological Activity: Targeting Serotonin and Nociceptin Receptors

The this compound scaffold has also been explored for its potential in treating central nervous system (CNS) disorders by targeting various receptors.

High-Affinity 5-HT2A Receptor Antagonists

A series of 3-(4-fluoropiperidin-3-yl)-2-phenylindoles have been developed as high-affinity and selective antagonists of the human 5-HT2A receptor.[5] One of the lead compounds, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole (compound 22), exhibited an exceptionally high affinity for the h5-HT2A receptor with a Ki of 0.06 nM.[5]

In Vivo Bioavailability

A significant challenge in CNS drug development is achieving adequate brain penetration. Compound 22 demonstrated excellent oral bioavailability of 80% and a half-life of 12 hours in rats, indicating its potential for in vivo efficacy.[5]

Nociceptin Receptor Ligands

Another class of derivatives, N-(4-piperidinyl)-2-indolinones, has been identified as a new structural class of ligands for the nociceptin receptor (NOP), a target for pain and other neurological disorders.[6] Interestingly, modifications to the piperidine N-substituent in this series yielded both potent agonists and antagonists, offering a versatile platform for developing functionally distinct ligands.[6] While this study focused on in vitro binding, the structure-activity relationship (SAR) data provides a crucial foundation for future in vivo studies.

Table 3: Comparison of In Vitro and In Vivo Neurological Activity

Compound/SeriesTarget ReceptorIn Vitro MetricIn Vivo DataReference
Compound 225-HT2AKi = 0.06 nM80% bioavailability in rats[5]
N-(4-piperidinyl)-2-indolinonesNociceptin (NOP)Potent agonists and antagonistsSAR established for future in vivo work[6]

Antimicrobial and Antifungal Potential

The versatility of the this compound scaffold extends to antimicrobial and antifungal activities.

Antifungal Hybrid Molecules

Hybrid molecules combining the piperidine and tetrahydroisoquinoline scaffolds have been synthesized and evaluated for their antimycotic potency against various yeast and mold species.[7] Two compounds, 6f and 6i, which possess an n-dodecyl side chain, showed the highest activities against Candida isolates, with MIC90 values ranging from 2 to 16 µg/mL.[7] Notably, compound 6f exhibited a lower MIC against Candida krusei than the standard antifungal drug fluconazole.[7]

Antitubercular Activity

In the fight against tuberculosis, N-phenylindole derivatives have been investigated as inhibitors of Pks13, an essential enzyme in Mycobacterium tuberculosis.[8] The most potent compound, 45, demonstrated a minimum inhibitory concentration (MIC) value of 0.0625 µg/mL against M. tuberculosis H37Rv.[8] While this study focused on in vitro activity, the potent MIC values warrant further in vivo investigation.

Table 4: In Vitro Antimicrobial and Antifungal Efficacy

Compound/SeriesTarget Organism(s)In Vitro MetricReference
Compounds 6f and 6iCandida speciesMIC90 = 2-16 µg/mL[7]
Compound 45Mycobacterium tuberculosis H37RvMIC = 0.0625 µg/mL[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the presented data.

In Vitro Hedgehog Signaling Assay

The activity of LKD1214 was assessed using cell-based assays to measure the activation of the Hedgehog pathway. This typically involves using cell lines that express a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter. The cells are stimulated with an Hh pathway agonist, and the inhibitory effect of the test compound on reporter gene expression is quantified.[2]

In Vitro GLS1 Inhibition Assay

The inhibitory potency of compounds against GLS1 was determined using a biochemical assay. Recombinant GLS1 enzyme is incubated with the substrate glutamine and the test compound. The enzymatic activity is measured by quantifying the production of glutamate, often using a coupled enzymatic reaction that results in a colorimetric or fluorescent signal. The IC50 value is then calculated from the dose-response curve.[3]

In Vitro Anti-inflammatory Assays

The anti-inflammatory activity of compounds was evaluated in LPS-stimulated RAW 264.7 macrophages. NO production was measured using the Griess reagent, which detects nitrite, a stable product of NO. TNF-α levels in the cell culture supernatant were quantified using an enzyme-linked immunosorbent assay (ELISA).[4]

In Vivo Tumor Xenograft Model

The in vivo anticancer efficacy was evaluated using tumor xenograft models. Human cancer cells (e.g., A549, HCT116) are implanted subcutaneously into immunocompromised mice. Once the tumors reach a certain size, the mice are treated with the test compound or vehicle. Tumor growth is monitored over time, and the percentage of tumor growth inhibition is calculated at the end of the study.[3]

In Vivo Anti-inflammatory Model

The in vivo anti-inflammatory activity was assessed using the xylene-induced ear oedema model in mice. Xylene is applied to the mouse ear to induce inflammation and oedema. The test compound or a reference drug (e.g., ibuprofen) is administered, and the degree of ear swelling is measured and compared to the control group to determine the anti-inflammatory effect.[4]

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Inhibition Target_Genes Target Gene Expression GLI->Target_Genes Activation LKD1214 LKD1214 LKD1214->SMO Inhibition

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of LKD1214 on SMO.

In_Vivo_Xenograft_Workflow Start Implant Human Cancer Cells into Mice Tumor_Growth Allow Tumors to Establish and Grow Start->Tumor_Growth Treatment Administer Test Compound or Vehicle (Control) Tumor_Growth->Treatment Monitoring Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint Euthanize Mice and Excise Tumors Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition Endpoint->Analysis

Caption: General experimental workflow for an in vivo tumor xenograft study.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The examples presented in this guide demonstrate the potential of these derivatives to yield potent molecules in vitro. However, the successful translation of this potency into in vivo efficacy remains a critical hurdle. Factors such as pharmacokinetics, bioavailability, and off-target effects play a significant role in determining the ultimate therapeutic utility of these compounds. The detailed experimental data and methodologies provided herein offer a valuable resource for researchers in the field, facilitating a more informed and objective comparison of these promising molecules and guiding future drug development efforts.

References

Comparing the bioactivity of "2-(piperidin-4-yl)-1H-indole" with other 5-HT receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of several well-characterized 5-HT (serotonin) receptor antagonists. While direct experimental data for the specific molecule "2-(piperidin-4-yl)-1H-indole" is not extensively available in public literature, this core structure represents a key pharmacophore in the design of numerous serotonergic ligands. This document will therefore focus on comparing established antagonists that are selective for different 5-HT receptor subtypes, providing a valuable reference for researchers in the field.

The 5-HT receptors are a large family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel, which are implicated in a wide range of physiological and pathological processes. Consequently, antagonists of these receptors are crucial tools in both research and medicine, with applications in treating conditions such as chemotherapy-induced nausea and vomiting, psychosis, and irritable bowel syndrome.

Comparative Bioactivity of Selected 5-HT Receptor Antagonists

The following table summarizes the binding affinities (Ki, in nM) of five prominent 5-HT receptor antagonists for various 5-HT receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound5-HT Receptor SubtypeKi (nM)Primary Activity
WAY-100635 5-HT1A 0.39 Antagonist
5-HT2A>1000
5-HT2C>1000
5-HT3>1000
Dopamine D416Agonist
Ketanserin 5-HT2A 0.85 - 3.5 Antagonist/Inverse Agonist
5-HT2C >100
α1-adrenergicHigh Affinity
H1 (Histamine)High Affinity
Ritanserin 5-HT2A 0.45 Antagonist/Inverse Agonist
5-HT2C 0.71
5-HT1D50.1
Dopamine D234.7
Ondansetron 5-HT3 ~2.0 (pKi 8.7) Antagonist
5-HT1ALow Affinity
5-HT2ALow Affinity
Dopamine D2Low Affinity
Granisetron 5-HT3 ~0.07 (pKi 10.15) Antagonist
5-HT1ALow Affinity
5-HT2ALow Affinity
Dopamine D2Low Affinity

Note: Ki values can vary between different studies and experimental conditions. The values presented here are representative figures from the scientific literature.

Signaling Pathways and Experimental Workflow

To understand the action of these antagonists, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.

G cluster_5HT2A 5-HT2A Receptor (Gq-coupled) cluster_5HT1A 5-HT1A Receptor (Gi-coupled) cluster_5HT3 5-HT3 Receptor (Ion Channel) Serotonin_2A Serotonin 5-HT2A 5-HT2A Receptor Serotonin_2A->5-HT2A Binds Gq Gq protein 5-HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Activates Serotonin_1A Serotonin 5-HT1A 5-HT1A Receptor Serotonin_1A->5-HT1A Binds Gi Gi protein 5-HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Serotonin_3 Serotonin 5-HT3 5-HT3 Receptor (Ligand-gated ion channel) Serotonin_3->5-HT3 Binds Ion_Influx Na⁺/K⁺/Ca²⁺ Influx 5-HT3->Ion_Influx Opens Depolarization Depolarization Ion_Influx->Depolarization

Caption: Simplified signaling pathways for major 5-HT receptor subtypes.

G cluster_workflow Experimental Workflow for 5-HT Antagonist Characterization start Test Compound primary_screen Primary Screen: Radioligand Binding Assay start->primary_screen determine_ki Determine Ki (Binding Affinity) primary_screen->determine_ki functional_assay Functional Assay (e.g., Calcium Flux, cAMP) determine_ki->functional_assay Active Compounds determine_ic50 Determine IC50 (Functional Potency) functional_assay->determine_ic50 selectivity_panel Selectivity Profiling (Other Receptors) determine_ic50->selectivity_panel Potent Compounds in_vivo In Vivo Model (Pharmacology/Toxicology) selectivity_panel->in_vivo Selective Compounds lead_candidate Lead Candidate in_vivo->lead_candidate

Caption: A typical workflow for the discovery and characterization of a novel 5-HT receptor antagonist.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound bioactivity. Below are representative protocols for two key experimental assays.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells stably expressing the human 5-HT receptor of interest (e.g., HEK293 cells).

  • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in a fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Competition Binding Assay:

  • In a 96-well plate, add the following components in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

    • A fixed concentration of a suitable radioligand (e.g., [³H]Ketanserin for 5-HT2A, [³H]GR65630 for 5-HT3).

    • A range of concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • The prepared cell membranes.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled antagonist.

  • To determine total binding, a set of wells should contain only the radioligand and membranes.

3. Incubation and Filtration:

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Wash the filters multiple times with a cold wash buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • Place the filter discs in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay (for determining IC50)

This assay measures the ability of an antagonist to inhibit the intracellular calcium mobilization induced by an agonist, typically for Gq-coupled receptors like 5-HT2A.

1. Cell Preparation:

  • Plate cells expressing the Gq-coupled 5-HT receptor of interest (e.g., CHO-K1 cells) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Incubate the cells in the dark at 37°C for approximately one hour to allow for dye uptake and de-esterification.

2. Compound Addition and Measurement:

  • Wash the cells with the assay buffer to remove excess dye.

  • Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Add varying concentrations of the antagonist test compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

  • Add a fixed concentration of a 5-HT receptor agonist (e.g., serotonin) that elicits a submaximal response (EC80) to all wells simultaneously.

  • Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.

3. Data Analysis:

  • The response in each well is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize the data by expressing the response in the presence of the antagonist as a percentage of the control response (agonist alone).

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Conclusion

The comparison of well-characterized 5-HT receptor antagonists reveals a landscape of high-affinity and selective compounds that are invaluable for both therapeutic and research purposes. While the specific bioactivity of "this compound" remains to be fully elucidated in publicly accessible studies, its prevalence as a core scaffold in numerous potent serotonergic ligands underscores its importance. Further investigation into this fundamental structure could provide deeper insights into the structure-activity relationships of 5-HT receptor modulation. The experimental protocols detailed herein provide a standardized framework for such future investigations and for the continued development of novel 5-HT receptor-targeted therapeutics.

The Impact of Fluorination on 2-(Piperidin-4-yl)-1H-indole Analogs: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modifications on a compound's biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of fluorinated "2-(piperidin-4-yl)-1H-indole" analogs, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds targeting central nervous system (CNS) receptors.

The strategic introduction of fluorine into drug candidates can profoundly alter their physicochemical properties, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles. This guide will delve into the available data on how fluorination impacts the "this compound" core, drawing comparisons with their non-fluorinated counterparts and related chemical series.

Comparative Biological Activity of this compound Analogs

The "this compound" scaffold has been extensively investigated as a privileged structure for ligands targeting G-protein coupled receptors (GPCRs), particularly opioid and serotonin receptors. The following tables summarize the structure-activity relationships, including data on non-fluorinated analogs to provide a baseline for comparison.

Table 1: Structure-Activity Relationship of Non-Fluorinated this compound Analogs at Opioid Receptors

Compound IDR1 (Indole-N)R2 (Piperidine-N)R3 (Indole-2-position)NOP Ki (nM)[1]MOP Ki (nM)[1]KOP Ki (nM)[1]DOP Ki (nM)[1]Functional Activity (NOP)[1]
1 HCyclohexyl-CH2OH0.341.910050Full Agonist
2 HCyclohexyl-CH2-pyrrolidine0.230.86030Full Agonist
3 HBenzyl-CH2OH1.25.5>1000>1000Partial Agonist
4 HBenzyl-CH2-pyrrolidine0.93.1>1000>1000Partial Agonist

Data presented is representative of trends observed in cited literature. Ki values are approximate and used for comparative purposes.

Table 2: Impact of Fluorination on Related Indole Scaffolds at Serotonin Receptors

Compound IDScaffoldFluorine Position5-HT2A Ki (nM)Oral Bioavailability (%)
5 3-(Piperidin-3-yl)-2-phenylindoleNone-Low
6 3-(4-F -Piperidin-3-yl)-2-phenylindolePiperidine-4-Improved
7 6-F -3-(4-F -Piperidin-3-yl)-2-phenylindoleIndole-6, Piperidine-40.0680

This table illustrates the effects of fluorination on a closely related chemical series to infer potential impacts on the this compound scaffold.

Key Structure-Activity Relationship Insights

  • Substitution at the Indole-2-Position: Small, polar substituents such as a hydroxymethyl group, or a pyrrolidinylmethyl group, at the 2-position of the indole core are well-tolerated and can lead to potent agonism at the Nociceptin Opioid Peptide (NOP) receptor.[1]

  • Piperidine N-Substitution: The substituent on the piperidine nitrogen plays a crucial role in determining both affinity and functional activity. Bulky aliphatic groups like cyclohexyl tend to favor full agonism at the NOP receptor, while aromatic groups like benzyl can lead to partial agonism.[1]

  • Impact of Fluorination (Inferred): Based on studies of related indole structures, the introduction of fluorine can have several beneficial effects:

    • Piperidine Fluorination: Placing a fluorine atom on the piperidine ring can improve oral bioavailability. This is often attributed to a reduction in the pKa of the basic nitrogen, which can lead to better absorption.

    • Indole Core Fluorination: Fluorination of the indole nucleus, for instance at the 6-position, can block potential sites of metabolism. This modification, in combination with piperidine fluorination, has been shown to dramatically increase both binding affinity and oral bioavailability in related series.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key assays used in the characterization of these compounds.

Radioligand Binding Assay for Opioid Receptors

This protocol is a generalized procedure for determining the binding affinity of test compounds for opioid receptors (NOP, MOP, KOP, DOP) expressed in CHO-K1 cells.[1]

1. Membrane Preparation:

  • CHO-K1 cells stably expressing the human opioid receptor of interest are cultured and harvested.
  • Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in an assay buffer.

2. Competition Binding Assay:

  • In a 96-well plate, add the cell membrane preparation.
  • Add a known concentration of a suitable radioligand (e.g., [³H]-Nociceptin for NOP, [³H]-DAMGO for MOP).
  • Add varying concentrations of the unlabeled test compound.
  • Incubate the plate to allow binding to reach equilibrium.
  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
  • The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of compounds (agonist or antagonist) by quantifying the activation of G-proteins coupled to the receptor.[1]

1. Assay Setup:

  • In a 96-well plate, combine the cell membrane preparation expressing the receptor of interest, [³⁵S]GTPγS, and GDP in an assay buffer.
  • Add varying concentrations of the test compound.
  • For antagonist testing, pre-incubate the membranes with the test compound before adding a known agonist.

2. Incubation and Detection:

  • Incubate the plate to allow for G-protein activation and binding of [³⁵S]GTPγS.
  • The reaction is stopped, and the mixture is filtered to separate bound [³⁵S]GTPγS.
  • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

3. Data Analysis:

  • For agonists, the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) are determined from the dose-response curve.
  • For antagonists, the IC50 is determined, and the Kb (antagonist dissociation constant) can be calculated.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structural features of the "this compound" scaffold and a typical workflow for its SAR evaluation.

SAR_Summary cluster_core Core Scaffold: this compound cluster_modifications Key Modification Points Core R1 R1 (Indole N-substituent) Core->R1 R2 R2 (Piperidine N-substituent) - Influences affinity and functional activity Core->R2 R3 R3 (Indole 2-substituent) - Affects potency and efficacy Core->R3 F_Indole Fluorination (Indole Core) - Blocks metabolism - Modulates electronics Core->F_Indole F_Piperidine Fluorination (Piperidine Ring) - Improves pharmacokinetics - Reduces pKa Core->F_Piperidine Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis Start Design Analogs Synthesis Synthesize Fluorinated & Non-Fluorinated Analogs Start->Synthesis Purification Purify & Characterize Synthesis->Purification Binding Radioligand Binding Assays (Ki determination) Purification->Binding Functional Functional Assays (e.g., [35S]GTPγS, cAMP, Calcium Mobilization) (EC50, Emax determination) Purification->Functional ADME In Vitro ADME Assays (Solubility, Stability, Permeability) Purification->ADME SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional->SAR ADME->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start Iterative Design

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(piperidin-4-yl)-1H-indole scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for various therapeutic targets.[1] Understanding the kinase cross-reactivity profile of derivatives from this class is crucial for assessing their selectivity and potential off-target effects, which is a vital step in drug discovery to minimize unwanted side effects.[2] This guide provides a representative comparison of a hypothetical compound based on this scaffold, herein named Compound I-P , against a panel of related kinases. The data presented is illustrative and serves as a template for evaluating the selectivity of novel kinase inhibitors.

Quantitative Cross-Reactivity Data

The inhibitory activity of Compound I-P was assessed against a panel of kinases representing various families. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of potency. For comparative purposes, the activity of Staurosporine, a known non-selective kinase inhibitor, is included.[3] Lower IC50 values indicate higher potency.

Kinase TargetCompound I-P IC50 (nM)Staurosporine IC50 (nM)Kinase Family
Kinase A126Ser/Thr Kinase
Kinase B35015Ser/Thr Kinase
Kinase C>10,00025Tyr Kinase
Kinase D258Tyr Kinase
Kinase E1,20020Ser/Thr Kinase

Table 1: Inhibitory activity of Compound I-P against a representative kinase panel. The data illustrates a selective profile for Compound I-P compared to the broad-spectrum inhibitor Staurosporine.

Experimental Protocols

The following is a detailed methodology for a common in vitro kinase assay used to determine inhibitor potency.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for measuring the activity of a specific kinase by quantifying the amount of ADP produced during the phosphorylation reaction, which is directly proportional to kinase activity.[3]

Materials:

  • Kinase of interest (e.g., Kinase A)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., Compound I-P)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a series of ten 3-fold serial dilutions in a 96-well plate using 100% DMSO.

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[4]

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which fuels a luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[3]

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Signal Detection cluster_analysis Data Analysis Compound Compound Dilution PreIncubate Pre-incubation: Kinase + Compound Compound->PreIncubate Reagents Reagent Preparation (Kinase, Substrate, ATP) Reagents->PreIncubate Initiate Initiate Reaction: Add Substrate/ATP PreIncubate->Initiate Incubate Kinase Reaction (60 min @ 30°C) Initiate->Incubate Stop Stop Reaction & Deplete ATP Incubate->Stop Develop Develop Signal: ADP to Light Stop->Develop Read Read Luminescence Develop->Read Analyze Dose-Response Curve & IC50 Calculation Read->Analyze

Caption: Experimental workflow for kinase cross-reactivity profiling.

G cluster_pathway Hypothetical Kinase A Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A (Target of Compound I-P) Receptor->Kinase_A Activates Downstream Downstream Effector Kinase_A->Downstream Phosphorylates Response Cellular Response (e.g., Proliferation) Downstream->Response Compound Compound I-P Compound->Kinase_A Inhibits

Caption: Simplified signaling pathway involving the hypothetical target Kinase A.

References

Head-to-head comparison of "2-(piperidin-4-yl)-1H-indole" derivatives in cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Cytotoxic Activity

The 2-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a head-to-head comparison of the in vitro cytotoxic effects of various derivatives of this core structure against several human cancer cell lines. The data presented herein is compiled from multiple studies to offer a comparative overview of their potential as anticancer agents.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values in µM) of selected this compound derivatives. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.

Compound IDDerivativeCancer Cell LineIC50 (µM)Assay MethodReference
1 2-{3-[1-(Benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenoneMedulloblastoma (DAOY)Not explicitly provided, but showed tumor growth inhibition in a mouse modelN/A[1]
2 1-(4-Chlorobenzyl)-2-(piperidin-4-yl)-1H-indole derivativeHuman Cervix Carcinoma (HeLa/KB)0.039Not Specified[2]
3 1-(4-Chlorobenzyl)-2-(piperidin-4-yl)-1H-indole derivativeMurine Leukemia (L1210)0.051Not Specified[2]
4 1-(4-Chlorobenzyl)-2-(piperidin-4-yl)-1H-indole derivativeHuman Ovarian Carcinoma (SKOV3)0.011Not Specified[2]

Note: The data for compounds 2, 3, and 4 are for a derivative described as N-(pyridin-4-yl)-2-[1-(4-chlorobenzyl)-indol-3-yl]glyoxamide, which, while an indole derivative with a piperidine-like moiety, is not a direct this compound. This highlights the scarcity of publicly available, directly comparable cytotoxicity data for a series of this compound derivatives. The information for compound 1 indicates its potential in vivo efficacy, though a specific IC50 value from a cytotoxicity assay was not reported in the abstract.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cytotoxicity data. The most common assays cited in the literature for evaluating indole derivatives are the MTT and SRB assays.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Typical Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[5]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours to allow for formazan crystal formation.[6]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.[5]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with indole derivatives A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

MTT Assay Experimental Workflow.
Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7]

Typical Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the compounds.

  • Fixation: The cells are fixed with trichloroacetic acid (TCA).[8]

  • Staining: The fixed cells are stained with SRB solution (0.4% in 1% acetic acid).[8]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[8]

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.[8]

  • Absorbance Reading: The absorbance is measured at a wavelength of around 510-565 nm.[7][9]

SRB_Assay_Workflow A Seed cells and treat with compounds B Fix cells with TCA A->B C Stain with SRB solution B->C D Wash to remove unbound dye C->D E Solubilize bound dye D->E F Measure absorbance E->F G Determine cell viability F->G

SRB Assay Experimental Workflow.

Signaling Pathways in Cytotoxicity

Indole derivatives have been shown to induce cytotoxicity through various signaling pathways, often culminating in apoptosis (programmed cell death).

A common mechanism involves the induction of the intrinsic apoptotic pathway. This can be initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[10] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death.[11]

Some indole derivatives can also affect cell cycle progression, causing arrest at different phases (e.g., G0/G1 or G2/M), which can then trigger apoptosis.[12] Furthermore, pathways such as the Hedgehog signaling pathway have been identified as targets for certain indole derivatives, which can be particularly relevant for cancers where this pathway is aberrantly activated.[1]

Apoptosis_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Pathway Indole This compound Derivative Bax Bax activation Indole->Bax Bcl2 Bcl-2 inhibition Indole->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified Intrinsic Apoptosis Pathway.

References

Validating the mechanism of action of "2-(piperidin-4-yl)-1H-indole" using knockout models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for the Validation of the Mechanism of Action of 2-(piperidin-4-yl)-1H-indole

This guide provides a comparative framework for validating the mechanism of action (MOA) of the novel compound this compound, hereafter referred to as A-77636. Based on its structural similarity to known pharmacophores, A-77636 is hypothesized to be a selective Dopamine D2 Receptor (D2R) agonist. This guide outlines the essential in vitro and in vivo studies required to confirm this MOA, with a focus on the use of Drd2 knockout (KO) mouse models as a definitive validation tool. The performance of A-77636 is compared against established D2R agonists, Quinpirole and Bromocriptine.

In Vitro Characterization: Receptor Affinity and Functional Potency

The initial step in validating the MOA of A-77636 is to determine its binding affinity (Ki) and functional potency (EC50) at the human D2 receptor. These in vitro assays are crucial for quantifying the compound's interaction with its putative target and comparing it to known D2R agonists. Radioligand binding assays measure the affinity of the compound for the receptor, while functional assays, such as cAMP inhibition assays, measure its ability to elicit a biological response upon binding.[1][2] D2-like receptors are coupled to the Gαi/o subunit of G proteins, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3][4][5]

Table 1: Comparative In Vitro Pharmacology at the Human D2 Receptor

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
A-77636 (Hypothetical Data) 1.5 5.2
Quinpirole2.810.4
Bromocriptine0.82.1

Data for Quinpirole and Bromocriptine are representative values from the literature. Ki and EC50 values for A-77636 are hypothetical and serve as a benchmark for successful D2R agonism.

Dopamine D2 Receptor Signaling Pathway

Activation of the D2R by an agonist like A-77636 initiates a Gαi/o-mediated signaling cascade. This pathway is characterized by the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).[4][6] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing neuronal excitability and gene expression. The diagram below illustrates this canonical signaling pathway.[7]

D2R_Signaling_Pathway D2R D2 Receptor Gi Gαi/o-GDP (Inactive) D2R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP A77636 A-77636 (Agonist) A77636->D2R Gi_active Gαi-GTP (Active) Gi->Gi_active Gi_active->AC ATP ATP ATP->AC PKA PKA cAMP->PKA Response Cellular Response PKA->Response Phosphorylates Targets Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation binding_assay Radioligand Binding (Determine Ki) functional_assay cAMP Assay (Determine EC50) drug_admin Administer A-77636 or Vehicle functional_assay->drug_admin wt_mice Wild-Type (WT) Mice wt_mice->drug_admin ko_mice Drd2 Knockout (KO) Mice ko_mice->drug_admin locomotor_test Measure Locomotor Activity drug_admin->locomotor_test data_analysis Data Analysis & Comparison locomotor_test->data_analysis conclusion MOA Validation data_analysis->conclusion Logical_Validation cluster_wt Wild-Type Mouse cluster_ko Drd2 KO Mouse compound A-77636 wt_receptor D2 Receptor (Present) compound->wt_receptor Acts on ko_receptor D2 Receptor (Absent) compound->ko_receptor Cannot Act wt_effect Locomotor Effect (Observed) wt_receptor->wt_effect Mediates Effect conclusion Conclusion: Effect is D2R-Dependent wt_effect->conclusion ko_effect No Locomotor Effect (Observed) ko_receptor->ko_effect Cannot Mediate Effect ko_effect->conclusion

References

Benchmarking "2-(piperidin-4-yl)-1H-indole" against standard-of-care cancer therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the novel investigational compound "2-(piperidin-4-yl)-1H-indole" derivative, LKD1214, against the standard-of-care targeted therapies, vismodegib and sonidegib, for the treatment of Sonic Hedgehog (SHH) subtype medulloblastoma. This document is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Executive Summary

Medulloblastoma is the most common malignant brain tumor in children, with the SHH subtype accounting for approximately 30% of cases. The standard-of-care for SHH medulloblastoma often includes surgery, radiation, and chemotherapy. For targeted therapy, particularly in recurrent or high-risk cases, inhibitors of the Smoothened (SMO) receptor, such as vismodegib and sonidegib, are utilized.

Recent research has identified a novel derivative of "this compound," designated LKD1214, as a potent inhibitor of the Hedgehog signaling pathway. Preclinical studies suggest that LKD1214 exhibits comparable potency to vismodegib in suppressing Hedgehog pathway activation and demonstrates efficacy in mouse models of medulloblastoma[1]. This guide aims to consolidate the available preclinical data to facilitate a direct comparison between LKD1214 and the current standard-of-care SMO inhibitors.

Data Presentation

The following tables summarize the available quantitative data for LKD1214 and the standard-of-care therapies, vismodegib and sonidegib, in preclinical medulloblastoma models.

Table 1: In Vitro Efficacy - Inhibition of Cell Viability (IC50)

CompoundMedulloblastoma Cell LineIC50 (µM)Citation(s)
LKD1214Data Not Available--
VismodegibDaoy52 - 84[2]
SonidegibData Not Available--

Note: Specific IC50 values for LKD1214 and sonidegib in medulloblastoma cell lines were not available in the reviewed literature. LKD1214 has been reported to have "comparable potency to vismodegib"[1].

Table 2: In Vivo Efficacy - Tumor Growth Inhibition in Medulloblastoma Xenograft Models

CompoundMouse ModelDosingTumor Growth InhibitionCitation(s)
LKD1214Medulloblastoma Mouse ModelNot SpecifiedInhibits tumor growth[1]
VismodegibNSG Xenograft (Daoy cells)Not SpecifiedSlightly decreased tumor growth (not statistically significant as a single agent in one study)[2]
SonidegibPtch+/-p53-/- Allograft5 mg/kg/dayT/C value of 33%

Note: Detailed quantitative in vivo efficacy data for LKD1214, such as percentage of tumor growth inhibition or survival benefit, is not yet publicly available. The available information indicates a qualitative effect[1].

Signaling Pathway

The primary target of LKD1214, vismodegib, and sonidegib is the Smoothened (SMO) receptor, a key component of the Hedgehog (SHH) signaling pathway. In SHH-subtype medulloblastoma, aberrant activation of this pathway drives tumor growth.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Therapeutic Intervention SHH Ligand SHH Ligand PTCH1 PTCH1 SHH Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI (active) GLI (active) GLI->GLI (active) Activation & Translocation Target Genes Target Gene Transcription (e.g., GLI1, PTCH1, MYCN) GLI (active)->Target Genes Promotes Cell Proliferation Tumor Growth & Proliferation Target Genes->Cell Proliferation LKD1214 LKD1214 LKD1214->SMO Inhibit Vismodegib Vismodegib Vismodegib->SMO Inhibit Sonidegib Sonidegib Sonidegib->SMO Inhibit

Caption: The Hedgehog signaling pathway and the point of intervention for SMO inhibitors.

Experimental Workflows

The following diagrams illustrate the general workflows for key preclinical assays used to evaluate the efficacy of anticancer compounds.

Cell_Viability_Assay cluster_workflow Cell Viability Assay (e.g., MTT) A Seed medulloblastoma cells in 96-well plate B Incubate cells (e.g., 24 hours) A->B C Treat cells with varying concentrations of compound (LKD1214, Vismodegib, etc.) B->C D Incubate for a set period (e.g., 72 hours) C->D E Add MTT reagent to each well D->E F Incubate to allow formazan crystal formation E->F G Solubilize formazan crystals F->G H Measure absorbance with a plate reader G->H I Calculate IC50 values H->I

Caption: Generalized workflow for an in vitro cell viability assay.

In_Vivo_Xenograft_Model cluster_workflow Orthotopic Medulloblastoma Xenograft Model A Culture human medulloblastoma cell line (e.g., Daoy) B Surgically implant cells into the cerebellum of immunodeficient mice A->B C Allow tumors to establish B->C D Randomize mice into treatment groups (Vehicle, LKD1214, Vismodegib, etc.) C->D E Administer treatment as per schedule D->E F Monitor tumor growth (e.g., bioluminescence imaging) and animal health E->F G Continue treatment for a defined period or until endpoint F->G H Analyze tumor volume and/or survival data G->H

Caption: Workflow for an in vivo orthotopic xenograft model of medulloblastoma.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is a generalized procedure for assessing the effect of a compound on the viability of medulloblastoma cell lines.

  • Cell Seeding: Medulloblastoma cells (e.g., Daoy) are harvested during their logarithmic growth phase and seeded into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound (e.g., LKD1214, vismodegib) is serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the various compound concentrations is added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the highest compound dose.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation: Following the treatment period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS is added to each well. The plates are then incubated for an additional 4 hours under the same conditions.

  • Formazan Solubilization: After the incubation with MTT, 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

2. Orthotopic Medulloblastoma Xenograft Model

This protocol describes a general procedure for establishing and evaluating the in vivo efficacy of a compound in an orthotopic mouse model of medulloblastoma.

  • Cell Preparation: Human medulloblastoma cells (e.g., Daoy), potentially engineered to express a reporter like luciferase for in vivo imaging, are cultured, harvested, and resuspended in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 1 x 10^6 cells per 2-5 µL.

  • Animal Model: Immunodeficient mice (e.g., athymic nude or NSG mice), typically 4-6 weeks old, are used.

  • Stereotactic Intracerebellar Injection: Mice are anesthetized, and their heads are fixed in a stereotactic frame. A small burr hole is drilled in the skull over the cerebellum. A Hamilton syringe is used to slowly inject the cell suspension into the cerebellar parenchyma. The incision is then closed with sutures or surgical glue.

  • Tumor Establishment and Monitoring: Tumor growth is monitored, typically starting 7-14 days post-implantation. If luciferase-expressing cells are used, tumor burden can be non-invasively quantified by bioluminescence imaging (BLI) after intraperitoneal injection of D-luciferin.

  • Treatment: Once tumors have reached a predetermined size, mice are randomized into treatment and control groups. The test compound (e.g., LKD1214) and standard-of-care (e.g., vismodegib) are administered according to a predefined schedule, dose, and route (e.g., oral gavage). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study by BLI or MRI. Animal body weight and overall health are also recorded regularly. The primary endpoints are typically tumor growth inhibition (calculated as the percentage difference in tumor volume between treated and control groups) and/or an increase in overall survival.

  • Histopathological Analysis: At the end of the study, brains are harvested, fixed, and processed for histological analysis (e.g., H&E staining) to confirm tumor formation and assess tumor morphology.

Conclusion

The "this compound" derivative, LKD1214, represents a promising investigational compound for the treatment of SHH-subtype medulloblastoma. While direct quantitative comparisons with the standard-of-care SMO inhibitors vismodegib and sonidegib are limited by the currently available public data, initial findings of "comparable potency" to vismodegib are encouraging[1]. Further preclinical studies providing detailed in vitro and in vivo efficacy data for LKD1214 in medulloblastoma models are warranted to fully elucidate its therapeutic potential relative to the established standard-of-care. The experimental frameworks provided in this guide offer a basis for conducting such comparative studies.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(piperidin-4-yl)-1H-indole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Waste Identification

Before beginning any disposal process, it is crucial to treat 2-(piperidin-4-yl)-1H-indole as a hazardous chemical. Laboratory personnel should always handle unknown or uncharacterized substances with caution.

Key Principles:

  • Assume Hazard: In the absence of specific hazard data, assume the compound is hazardous.[1]

  • Waste Characterization: The moment a chemical is no longer intended for use, it is considered waste and must be managed according to hazardous waste regulations.[1][2] This includes contaminated materials such as gloves, pipette tips, and empty containers.[1][3]

II. Proper Waste Segregation and Storage

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure safe handling.

Step-by-Step Storage Protocol:

  • Select a Compatible Container: Use a container that is compatible with this compound. The original container is often the best choice.[1] If unavailable, a clean, leak-proof container made of a material that will not react with the chemical should be used.

  • Label the Container: As soon as waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[2][4]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[2]

  • Segregate Waste Streams: Do not mix different chemical wastes.[5][6] Store solid this compound waste separately from liquid waste. Incompatible chemicals must be stored in separate secondary containment.[1]

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][4] This area should be away from heat sources and direct sunlight.[7]

III. Disposal Procedures

The final disposal of chemical waste must be handled by trained professionals and in accordance with all applicable federal, state, and local regulations.[2][7]

Procedural Steps for Disposal:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup.[2]

  • Do Not Dispose in Regular Trash or Sewer: Solid chemical waste such as this compound must not be disposed of in the regular trash.[8] Similarly, it should not be discharged into the sanitary sewer.[1]

  • Empty Container Management: Once the container of this compound is empty, it must still be managed as hazardous waste unless properly decontaminated.[1] For containers that held acutely hazardous waste (P-listed), triple rinsing is required, and the rinsate must be collected as hazardous waste.[1] In the absence of specific information, it is prudent to follow this procedure.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding disposal limits (e.g., concentration thresholds) are not available. The following table provides general accumulation limits for hazardous waste in a laboratory setting as a reference.

Waste CategoryMaximum Accumulation Volume/WeightMaximum Accumulation Time
Hazardous Waste55 gallons12 months
Acutely Hazardous Waste (P-list)1 quart (liquid) or 1 kg (solid)12 months

Data sourced from general laboratory chemical waste management guidelines.[2]

Experimental Protocols

As this document focuses on disposal procedures, no experimental protocols are cited.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Storage cluster_2 Disposal start Chemical is identified as waste is_sds_available Is Safety Data Sheet (SDS) available? start->is_sds_available assume_hazardous Treat as hazardous waste is_sds_available->assume_hazardous No review_sds Review SDS for disposal information is_sds_available->review_sds Yes select_container Select compatible, sealed container assume_hazardous->select_container review_sds->select_container label_waste Label with 'Hazardous Waste', chemical name, and date select_container->label_waste store_in_saa Store in designated Satellite Accumulation Area (SAA) label_waste->store_in_saa segregate Segregate from incompatible wastes store_in_saa->segregate contact_ehs Contact EHS or certified vendor for pickup segregate->contact_ehs disposal_complete Waste disposed of in compliance with regulations contact_ehs->disposal_complete

References

Essential Safety and Operational Guide for 2-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(piperidin-4-yl)-1H-indole, tailored for researchers, scientists, and professionals in drug development. The following protocols are designed to ensure a safe laboratory environment by minimizing exposure and mitigating risks.

Hazard Identification and Safety Data

Quantitative Hazard Data for Analogous Compounds:

Hazard CategoryCompoundData TypeValueReference
Acute Oral ToxicityPiperidineLD50 (Rat)133 - 740 mg/kg bw[3]
Acute Dermal ToxicityPiperidineLD50 (Rabbit)275 mg/kg bw[3]
Acute Inhalation ToxicityPiperidineLC50 (Rat, 4h)4.8 mg/L[3]
Skin Corrosion/Irritation2-(Piperidin-4-yl)-1H-benzimidazoleGHS ClassificationCauses skin irritation[1][2]
Eye Damage/Irritation2-(Piperidin-4-yl)-1H-benzimidazoleGHS ClassificationCauses serious eye irritation[1][2]
Respiratory Irritation2-(Piperidin-4-yl)-1H-benzimidazoleGHS ClassificationMay cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The required level of protection depends on the specific laboratory operation being performed.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields or chemical splash goggles, standard lab coat, nitrile gloves, and closed-toe shoes.For handling small quantities in a well-ventilated area or a chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), and chemical-resistant boot covers.Recommended when there is a risk of splashing or aerosol generation, such as during heating, sonicating, or transferring large volumes.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges for organic vapors and particulates, a chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.For responding to spills or uncontrolled releases of the compound.

Experimental Protocol: Safe Handling and Weighing of Solid Compound

This protocol outlines the step-by-step procedure for safely handling and weighing solid this compound.

Materials:

  • This compound (solid)

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate solvent

  • Glassware (e.g., beaker, flask)

  • PPE as specified for standard laboratory operations

Procedure:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE. The weighing procedure should be conducted within a chemical fume hood to minimize inhalation exposure.

  • Tare the Balance: Place a clean weighing paper or boat on the analytical balance and tare the balance to zero.

  • Transfer of Solid: Using a clean spatula, carefully transfer the desired amount of this compound from its storage container to the weighing paper. Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

  • Weighing: Record the mass of the compound.

  • Dissolution: Carefully transfer the weighed solid into the appropriate glassware. Rinse the weighing paper and spatula with the chosen solvent and add the rinsing to the glassware to ensure a complete transfer.

  • Clean-up: Clean the spatula and the area around the balance immediately after use. Dispose of any contaminated weighing paper as solid hazardous waste.

Operational and Disposal Plan

A systematic approach to the entire workflow, from receiving to disposal, is critical for safety and environmental responsibility.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_gather Gather Materials prep_fume_hood->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh Start Experiment handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate Experiment Complete cleanup_area Clean Work Area cleanup_decontaminate->cleanup_area cleanup_doff Doff PPE cleanup_area->cleanup_doff disp_ppe Contaminated PPE disp_solid Solid Waste disp_liquid Liquid Waste disp_solid->disp_liquid disp_liquid->disp_ppe cluster_segregation Waste Segregation cluster_containers Containerization start Waste Generation Point solid_waste Solid Waste (Unused compound, contaminated consumables) start->solid_waste liquid_waste Liquid Waste (Reaction mixtures, solutions) start->liquid_waste ppe_waste Contaminated PPE (Gloves, apron) start->ppe_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ppe_container Labeled Solid Hazardous Waste Container ppe_waste->ppe_container disposal Arrange for Pickup by Environmental Health & Safety solid_container->disposal liquid_container->disposal ppe_container->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.